(R)-1-(4-Methylphenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42070-92-8 | |
| Record name | (+)-1-(4-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42070-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-p-Tolylethanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042070928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1-(4-methylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-P-TOLYLETHANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFM3490S6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(4-Methylphenyl)ethanol: Properties, Synthesis, and Applications
Introduction
(R)-1-(4-Methylphenyl)ethanol, also referred to as (R)-1-(p-tolyl)ethanol, is a chiral secondary alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its deceptively simple structure—a single stereocenter adjacent to a p-tolyl group—belies its utility as a valuable chiral building block and a benchmark substrate for the development of new asymmetric synthesis methodologies.[1] The presence of a defined stereocenter makes it a crucial starting material for constructing more complex, enantiomerically pure molecules, particularly pharmacologically active compounds where stereochemistry dictates biological activity. This guide provides a comprehensive overview of its chemical properties, modern synthetic strategies, analytical characterization, and key applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and purification. It is a clear, colorless liquid at room temperature with a characteristic sweet, floral odor.[2]
| Property | Value | Source(s) |
| CAS Number | 42070-92-8 | [1] |
| Molecular Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| Appearance | Clear colorless liquid | [5] |
| Boiling Point | 218-220 °C | [4] |
| Density | 0.987 g/mL at 20 °C | [4] |
| Refractive Index | ~1.524 at 20 °C | [4][5] |
| Solubility | Slightly soluble/miscible in water. Soluble in organic solvents. | [2] |
| Purity (Typical) | ≥96% (GC) | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule.[3]
-
δ 7.26 (d, J=7.2 Hz, 2H): Aromatic protons ortho to the ethyl group.
-
δ 7.16 (d, J=7.6 Hz, 2H): Aromatic protons meta to the ethyl group.
-
δ 4.85 (q, J=4.8 Hz, 1H): The methine proton (CH-OH), which is deshielded by the adjacent oxygen. Its coupling to the methyl protons results in a quartet.
-
δ 2.35 (s, 3H): The methyl protons on the aromatic ring (Ar-CH₃).
-
δ 1.91 (s, 1H): The hydroxyl proton (-OH). This peak can be broad and its chemical shift is concentration-dependent.
-
δ 1.48 (d, J=6.4 Hz, 3H): The methyl protons adjacent to the stereocenter, appearing as a doublet due to coupling with the methine proton.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.[3]
-
δ 142.9, 137.2, 129.2, 125.4: Aromatic carbons.
-
δ 70.3: The carbon bearing the hydroxyl group (C-OH).
-
δ 25.1: The methyl carbon of the ethyl group (-CH(OH)CH₃).
-
δ 21.1: The methyl carbon on the aromatic ring (Ar-CH₃).
-
-
Infrared (IR) Spectroscopy (Thin Film): The IR spectrum shows characteristic absorptions for the functional groups.[3][6]
-
ν_max ~3364 cm⁻¹: A strong, broad absorption characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.
-
ν_max ~1514 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
ν_max ~1089 cm⁻¹: C-O stretching vibration.
-
Core Synthesis Strategy: Asymmetric Reduction
The most prevalent and efficient route to this compound is the enantioselective reduction of its prochiral precursor, 4-methylacetophenone. This transformation is a cornerstone reaction for evaluating the efficacy of new chiral catalysts.
Causality in Method Selection:
The choice of reduction method hinges on a balance of desired enantioselectivity, scalability, cost, and environmental impact.
-
Biocatalysis: Utilizes enzymes (ketoreductases or alcohol dehydrogenases) or whole microorganisms. This approach is favored for its exceptional enantioselectivity (often >99% ee), mild and safe reaction conditions (ambient temperature and pressure, aqueous media), and sustainability.[1] The enzyme's active site provides a highly specific chiral environment that dictates the stereochemical outcome.[1]
-
Asymmetric Chemical Catalysis: Employs chiral metal complexes (e.g., Ru-, Rh-, Ir-based catalysts) for transfer hydrogenation or hydrogenation. These methods are highly scalable and offer excellent enantioselectivity, making them suitable for industrial production. The predictability of these systems is often governed by well-understood mechanistic models.
Caption: Asymmetric synthesis of this compound.
Protocol: Chiral Purity Analysis via HPLC
Verifying the enantiomeric excess (ee) is a critical, self-validating step in any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.
Rationale: A CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. These transient, unequal interactions lead to different retention times, allowing for their separation and quantification.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a standard of the racemic 1-(4-methylphenyl)ethanol to confirm peak identification and resolution.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the racemic standard first to determine the retention times for both the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers observed in the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
Key Application: Precursor for Chiral Amines
A primary application of this compound is its role as a precursor for the synthesis of (R)-1-(4-methylphenyl)ethylamine.[7] This chiral amine is a highly valuable intermediate in the pharmaceutical industry, serving as a building block for drugs targeting the central nervous system and as a chiral resolving agent.[8]
Caption: Application pathway from chiral alcohol to pharmaceuticals.
Protocol: Synthesis of (R)-1-(4-methylphenyl)ethylamine (Representative)
This protocol outlines a common two-step sequence involving conversion to an amide followed by hydrolysis. This ensures retention of stereochemistry at the chiral center.
Step 1: Formation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: To a solution of this compound (1 eq.) in acetonitrile, add sulfuric acid (2 eq.) at 0 °C.
-
Addition: Slowly add sodium cyanide (1.5 eq.).
-
Reflux: Warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Step 2: Deacylation to (R)-1-(4-methylphenyl)ethylamine[7]
-
Setup: In a round-bottom flask, dissolve the acetamide from Step 1 in a suitable alcohol solvent (e.g., n-butanol).
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 50% w/w).
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or GC for the disappearance of the amide.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent like toluene.
-
Purification: Combine the organic layers. The chiral amine can be purified by distillation under reduced pressure to yield the final product as a colorless oil.
Safety and Handling
-
General: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong reducing agents.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a model compound for the study and application of asymmetric synthesis. Its well-defined physicochemical properties, coupled with robust and highly selective synthetic routes, make it an indispensable tool for chemists. Its primary utility as a precursor to valuable chiral amines underscores its importance in the drug development pipeline, where stereochemical purity is paramount. The methodologies and data presented in this guide serve as a foundational resource for researchers leveraging this key chiral alcohol in their synthetic endeavors.
References
-
(S)-1-(4-Methylphenyl)ethanol spectroscopic data. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine. (n.d.). Google Patents.
-
Supporting information for L-Proline: an efficient N,O-bidentate ligand. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). (n.d.). FooDB. Retrieved January 18, 2026, from [Link]
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(R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. (2026, January 7). Oreate AI Blog. Retrieved January 18, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]
-
Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]
-
Ethanone, 1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
- CN101062901A - Preparation method of methyl ethylamine. (n.d.). Google Patents.
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (n.d.). Google Patents.
-
Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). (n.d.). HMDB. Retrieved January 18, 2026, from [Link]
-
1-(4-Methylphenyl)ethanol, 97%. (n.d.). Thermo Scientific Chemicals. Retrieved January 18, 2026, from [Link]
Sources
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- 2. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB [foodb.ca]
- 3. rsc.org [rsc.org]
- 4. 1-(4-Methylphenyl)ethanol(536-50-5) 1H NMR spectrum [chemicalbook.com]
- 5. B20832.03 [thermofisher.com]
- 6. 1-(4-Methylphenyl)ethanol(536-50-5) IR Spectrum [m.chemicalbook.com]
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- 8. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]
Spectroscopic Data of (R)-1-(4-Methylphenyl)ethanol: An In-Depth Technical Guide
Introduction
(R)-1-(4-Methylphenyl)ethanol is a chiral secondary alcohol of significant interest in the fields of synthetic chemistry and drug development.[1][2] As a versatile chiral building block, its enantiopurity and structural integrity are paramount for the stereoselective synthesis of complex molecules.[3][4] Rigorous spectroscopic characterization is therefore not merely a procedural step but a fundamental requirement for ensuring material quality, confirming structural identity, and validating synthetic outcomes.
This guide provides a comprehensive analysis of the key spectroscopic data for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and experimental considerations that inform their interpretation. The synthesis of these multi-faceted data points provides an unambiguous structural confirmation of the molecule.
Molecular Structure and Atom Numbering
The structural identity of a molecule is the foundation upon which all other chemical and biological properties are built. The diagram below illustrates the structure of this compound with a standardized numbering system that will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure of 1-(4-Methylphenyl)ethanol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift of a proton is highly sensitive to its electronic environment.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence the chemical shift of labile protons, particularly the hydroxyl (-OH) proton, through hydrogen bonding.[5][6]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz).[7] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
(Optional) D₂O Shake: To confirm the identity of the -OH proton signal, a "D₂O shake" can be performed. Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[8]
¹H NMR Spectroscopic Data Summary (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.28 | d | 2H | 8.0 | H2, H6 |
| 7.18 | d | 2H | 8.0 | H3, H5 |
| 4.86 | q | 1H | 6.4 | H7 |
| 2.38 | s | 3H | - | H11 (Ar-CH₃) |
| 1.49 | d | 3H | 6.4 | H8 (CH-CH₃) |
Data sourced from The Royal Society of Chemistry[7].
Interpretation and Causality:
-
Aromatic Region (7.18-7.28 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which at 500 MHz simplifies to two distinct doublets. The protons H2 and H6 are ortho to the electron-donating alkyl substituent and appear slightly downfield compared to H3 and H5.
-
Methine Proton (4.86 ppm): The proton at C7 (H7) is adjacent to both the aromatic ring and the electronegative oxygen atom, causing a significant downfield shift.[8][9] It appears as a quartet due to coupling with the three equivalent protons of the C8 methyl group (n+1 rule, 3+1=4).
-
Aromatic Methyl Group (2.38 ppm): The protons of the methyl group attached to the aromatic ring (C11) are shielded relative to the aromatic protons and appear as a sharp singlet as they have no adjacent protons to couple with.
-
Aliphatic Methyl Group (1.49 ppm): The protons at C8 appear as a doublet due to coupling with the single methine proton at C7 (n+1 rule, 1+1=2).
-
Hydroxyl Proton (-OH): The signal for the hydroxyl proton is often a broad singlet and its chemical shift is highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[8][9] In many reported spectra, it may not be explicitly assigned or may be broad enough to be part of the baseline. The D₂O shake is the definitive method for its identification.[8]
Caption: Key ¹H-¹H spin-spin couplings in this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample is typically used for ¹³C NMR compared to ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent).
-
Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer, often using proton-decoupling techniques to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.
¹³C NMR Spectroscopic Data Summary
| Chemical Shift (δ) ppm | Assignment |
| 142.3 | C1 |
| 137.2 | C4 |
| 129.1 | C3, C5 |
| 125.4 | C2, C6 |
| 70.3 | C7 |
| 25.1 | C8 |
| 21.1 | C11 |
Note: Data is based on typical chemical shifts for this structural motif. Specific values can be found in spectral databases such as ChemicalBook.[10]
Interpretation and Causality:
-
Aromatic Carbons (125-143 ppm): The aromatic carbons resonate in the typical downfield region. The quaternary carbons, C1 and C4, which are attached to other non-hydrogen atoms, appear at the lowest field in this group. C1 is deshielded by the attached C7-OH group, and C4 is deshielded by the C11 methyl group. The protonated aromatic carbons (C2, C3, C5, C6) appear at slightly higher fields.
-
Methine Carbon (70.3 ppm): The C7 carbon, directly bonded to the electronegative oxygen atom, is significantly deshielded and appears in the characteristic range for alcohol-bearing carbons.
-
Methyl Carbons (21-26 ppm): The two methyl carbons, C8 and C11, are the most shielded carbons and appear at the highest field. The aromatic methyl (C11) is typically found around 21 ppm, while the aliphatic methyl (C8) is slightly further downfield.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies.
Experimental Protocol: FT-IR Data Acquisition
For a liquid sample like this compound, several methods are applicable:
-
Neat Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are pressed together to form a thin film.[11]
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto an ATR crystal (e.g., diamond or ZnSe).[12] This technique requires minimal sample preparation and is widely used for its convenience.[13][14]
The instrument records a background spectrum (of air or the clean ATR crystal) which is then subtracted from the sample spectrum to yield the final absorption spectrum.[14]
IR Spectroscopic Data Summary
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded) |
| ~3020 | Medium | C-H stretch (aromatic) |
| ~2970 | Medium-Strong | C-H stretch (aliphatic, sp³) |
| ~1610, 1515 | Medium | C=C stretch (aromatic ring) |
| ~1080 | Strong | C-O stretch (secondary alcohol) |
| ~815 | Strong | C-H bend (out-of-plane, 1,4-disubstituted) |
Note: Frequencies are typical for this class of compound. A reference spectrum is available at ChemicalBook.[15]
Interpretation and Causality:
-
O-H Stretch (~3350 cm⁻¹): The most prominent feature in the IR spectrum of an alcohol is the strong and broad absorption due to the O-H stretching vibration.[8][9] The broadening is a direct consequence of intermolecular hydrogen bonding, which creates a variety of O-H bond environments, thus absorbing over a range of frequencies.
-
C-H Stretches (2970-3020 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those just below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic).
-
C=C Aromatic Stretches (~1610, 1515 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretch (~1080 cm⁻¹): The strong absorption in this region is due to the C-O stretching vibration of the secondary alcohol functional group.[9]
-
Out-of-Plane Bend (~815 cm⁻¹): This strong band is highly indicative of the para (1,4) substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via Gas Chromatography (GC-MS), where it is vaporized.[16]
-
Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged ions and neutral radicals.
-
Analysis: The resulting ions are accelerated and separated by a mass analyzer based on their m/z ratio, and a detector records their relative abundance.
Mass Spectrometry Data Summary
| m/z | Relative Intensity | Proposed Fragment |
| 136 | Moderate | [C₉H₁₂O]⁺• (Molecular Ion, M⁺•) |
| 121 | High (Base Peak) | [M - CH₃]⁺ |
| 93 | Moderate | [C₇H₉]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |
Data sourced from SpectraBase and PubChem.[16][17]
Interpretation and Causality:
-
Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 136.19 g/mol .[16][17]
-
Base Peak (m/z 121): The most abundant ion in the spectrum (the base peak) occurs at m/z 121. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic example of alpha-cleavage , a dominant fragmentation pathway for alcohols, where the C-C bond adjacent to the oxygen is broken.[9] The resulting cation is highly stabilized by resonance with both the aromatic ring and the oxygen atom.
-
Other Fragments (m/z 91, 77): The peak at m/z 91 is characteristic of a benzyl or tropylium cation, a common fragment for toluene-derived structures.[18][19] Further fragmentation can lead to the phenyl cation at m/z 77. The fragment at m/z 93 likely arises from the loss of an ethyl group from the aromatic ring, followed by rearrangement.
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion
The orthogonal data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unequivocal confirmation of the structure of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key hydroxyl and aromatic functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. For professionals in research and drug development, a thorough understanding and application of these techniques are indispensable for validating molecular identity, ensuring purity, and maintaining the rigorous quality standards required in the scientific field.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. PubMed. Retrieved from [Link]
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NIST. (n.d.). Benzyl alcohol. NIST WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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ResearchGate. (2015). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts | Request PDF. Retrieved from [Link]
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Pal, I., Chaudhari, S. R., & Suryaprakash, N. R. (2014). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-Methylphenyl)ethanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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NMRFAM. (n.d.). BENZYL ALCOHOL; EI-B; MS. Retrieved from [Link]
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Human Metabolome Database. (2023). Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Retrieved from [Link]
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ResearchGate. (n.d.). Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. Retrieved from [Link]
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FooDB. (2020). Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Retrieved from [Link]
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DR-NTU. (n.d.). Nanoscale-to-molecular chirality transfer: enantioselective catalysis and chiral amplification-driven detection. Retrieved from [Link]
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Synthesis of (R)-1-(4-Methylphenyl)ethanol: A Technical Guide to Asymmetric Transfer Hydrogenation
Abstract
This technical guide provides an in-depth exploration of the synthesis of (R)-1-(4-Methylphenyl)ethanol, a valuable chiral intermediate, through the asymmetric transfer hydrogenation of 4-methylacetophenone. We delve into the mechanistic intricacies of this transformation, with a particular focus on the highly efficient and selective Noyori-type ruthenium catalysts. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven protocols. The guide includes detailed experimental procedures, comprehensive characterization data, and a comparative analysis of various catalytic systems, ensuring scientific integrity and empowering researchers to achieve high yields and enantioselectivities.
Introduction: The Significance of Chiral Alcohols
Chiral alcohols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The specific stereochemistry of these molecules is often critical to their biological activity. This compound, in particular, serves as a key precursor for the synthesis of various bioactive compounds and is a valuable model substrate for the development of new asymmetric catalytic methods. The asymmetric reduction of prochiral ketones represents one of the most direct and atom-economical routes to enantiomerically pure alcohols.[2] Among the various methods, catalytic asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical approach, avoiding the need for high-pressure hydrogen gas and often proceeding under mild reaction conditions.[3]
This guide will focus on the synthesis of this compound from 4-methylacetophenone, a readily available starting material. We will explore the underlying principles of asymmetric catalysis and provide a detailed examination of the state-of-the-art methodologies that deliver this chiral alcohol with high enantiopurity.
The Catalytic Heart of the Reaction: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a redox reaction where a hydrogen donor, typically a secondary alcohol like isopropanol or a formic acid/triethylamine mixture, transfers hydrogen to a substrate, such as a ketone, mediated by a chiral catalyst.[4] The enantioselectivity of the reaction is dictated by the chiral environment created by the catalyst, which preferentially directs the hydride transfer to one of the two prochiral faces of the ketone.
The Noyori-Ikariya Catalysts: A Paradigm of Efficiency
A significant breakthrough in ATH was the development of ruthenium(II) complexes bearing a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand and an arene ligand (e.g., p-cymene), pioneered by Ryoji Noyori and Takeshi Ikariya.[5] These catalysts, often referred to as Noyori-Ikariya catalysts, exhibit remarkable activity and enantioselectivity for the reduction of a wide range of ketones.[6]
The generally accepted mechanism for the Ru-TsDPEN catalyzed transfer hydrogenation of ketones involves a metal-ligand bifunctional pathway.[5]
Mechanistic Insights: A Step-by-Step Look at Asymmetric Induction
The exceptional enantioselectivity of the Noyori-type catalysts stems from a well-orchestrated sequence of molecular interactions within the catalytic cycle. The following diagram illustrates the key steps involved in the asymmetric transfer hydrogenation of 4-methylacetophenone using a (S,S)-Ru-TsDPEN catalyst to yield this compound.
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(R)-1-(4-Methylphenyl)ethanol: A Comprehensive Technical Guide for Advanced Synthesis and Analysis
Introduction
(R)-1-(4-Methylphenyl)ethanol, a chiral aromatic alcohol, stands as a pivotal intermediate and a valuable building block in the landscape of modern organic synthesis. Its significance is particularly pronounced in the pharmaceutical and fragrance industries, where stereochemistry dictates biological activity and sensory properties.[1][2] This technical guide provides an in-depth exploration of this compound, offering a detailed examination of its chemical and physical properties, robust synthesis and purification protocols, and advanced analytical methodologies for its characterization. The content herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the fundamental knowledge and practical insights required to effectively utilize this versatile chiral synthon.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and application in synthetic workflows.
Key Properties
| Property | Value | Reference(s) |
| CAS Number | 536-50-5 | [3] |
| Molecular Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Sweet, floral | [4] |
| Boiling Point | 218-220 °C | [3] |
| Density | 0.987 g/mL at 20 °C | [3] |
| Flash Point | 102 °C | [3] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [4] |
Safety and Handling
This compound is considered to have low acute toxicity. However, as with any chemical substance, appropriate safety precautions must be observed.
-
General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Fire Safety: The compound is combustible. Use appropriate extinguishing media such as water spray, carbon dioxide, dry chemical, or foam. Vapors may form explosive mixtures with air.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis of this compound
The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-methylacetophenone. Both chemocatalytic and biocatalytic methods have proven highly effective.
Asymmetric Reduction using a Chiral Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of ketones.[7] The in-situ generated chiral oxazaborolidine catalyst promotes the highly stereoselective transfer of a hydride from a borane reagent to the ketone.
-
Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 0.6-1.2 equivalents) dropwise to the stirred catalyst solution. Stir the mixture for 15 minutes at 0 °C to allow for complex formation.
-
Substrate Addition: In a separate flame-dried flask, dissolve 4'-methylacetophenone (1.0 equivalent) in anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to a specified low temperature (e.g., -30 °C).
-
Reaction: Slowly add the solution of 4'-methylacetophenone to the catalyst-borane complex. Stir the reaction at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Subject the crude product to an acidic workup with 1 M HCl to hydrolyze the borate esters.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Caption: Workflow for the CBS reduction of 4'-methylacetophenone.
Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones, often operating under mild conditions with high enantioselectivity.[8]
-
Reaction Medium Preparation: In a temperature-controlled vessel, prepare a solution of phosphate buffer (e.g., 100 mM, pH 7.0). For cofactor regeneration, add a sacrificial alcohol such as isopropanol and a suitable dehydrogenase or use a glucose/glucose dehydrogenase (GDH) system. Add a catalytic amount of the cofactor NAD⁺ or NADP⁺.
-
Biocatalyst Addition: Add the alcohol dehydrogenase (ADH) enzyme solution or whole-cell biocatalyst to the reaction medium.
-
Substrate Addition: Dissolve 4'-methylacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (typically 25-37 °C). Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral GC or HPLC.
-
Work-up and Extraction: Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.[7]
Caption: General workflow for the biocatalytic reduction of 4'-methylacetophenone.
Purification
Purification of this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalyst. Column chromatography is a widely used and effective method.
Column Chromatography
-
Column Preparation: Select a glass column of appropriate size. Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles. Add another thin layer of sand on top of the silica gel bed.[9][10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and carefully apply it to the top of the silica gel column.[10]
-
Elution: Elute the column with an appropriate solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound.
Analytical Characterization
The identity, purity, and enantiomeric excess of this compound must be rigorously confirmed using a combination of analytical techniques.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, methine, and methyl protons, confirming the chemical structure. The ¹H NMR spectrum of (S)-1-(4-Methylphenyl)ethanol in CDCl₃ shows the following characteristic peaks: δ 1.48 (d, J = 6.4 Hz, 3H), 1.91 (s, 1H), 2.35 (s, 3H), 4.85 (q, J = 4.8 Hz, 1H), 7.16 (d, J = 7.6 Hz, 2H), 7.26 (d, J = 7.2 Hz, 2H).[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum further corroborates the structure by showing the expected number of signals for the different carbon environments. The ¹³C NMR spectrum of (S)-1-(4-Methylphenyl)ethanol in CDCl₃ displays peaks at: δ 21.1, 25.1, 70.3, 125.4, 129.2, 137.2, 142.9.[11]
-
Mass Spectrometry (GC-MS): Electron ionization mass spectrometry typically shows a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[12][13]
Enantiomeric Purity Analysis
The determination of enantiomeric excess (e.e.) is critical and is typically performed using chiral chromatography.
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral alcohols.[14][15]
Illustrative Chiral HPLC Method:
-
Column: Chiralcel OD-H (or similar polysaccharide-based column)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Elution: The two enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess.
For volatile compounds like this compound, chiral GC is an excellent alternative for determining enantiomeric purity. Cyclodextrin-based chiral stationary phases are commonly used.[16]
Illustrative Chiral GC Method:
-
Column: A capillary column with a chiral stationary phase such as Chirasil-DEX CB.[11]
-
Carrier Gas: Nitrogen or Helium.[11]
-
Temperature Program: An isothermal or gradient temperature program is used to achieve optimal separation. For example, an isothermal temperature of 125 °C has been reported.[11]
-
Detector: Flame Ionization Detector (FID)
-
Expected Elution: The (R) and (S) enantiomers will exhibit different retention times on the chiral column.
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Chiral alcohols are key structural motifs in many biologically active compounds.[1] Its defined stereochemistry allows for the stereospecific construction of target molecules, which is crucial as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
The versatility of this compound also extends to its use as a chiral auxiliary or in the synthesis of chiral ligands for asymmetric catalysis, further highlighting its importance in the field of organic chemistry.[2]
Conclusion
This compound is a cornerstone chiral intermediate with broad applicability in scientific research and industrial manufacturing. A comprehensive understanding of its properties, coupled with robust and reliable methods for its synthesis, purification, and analysis, is essential for its effective utilization. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently incorporate this important chiral synthon into their research and development endeavors. The continued exploration of new catalytic systems and synthetic strategies will undoubtedly further expand the utility of this compound in the creation of novel and impactful molecules.
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An In-depth Technical Guide to the Physical Characteristics of (R)-1-(p-Tolyl)ethanol
Abstract
(R)-1-(p-Tolyl)ethanol is a chiral aromatic alcohol of significant interest in the fields of asymmetric synthesis, pharmaceuticals, and materials science. Its utility as a chiral building block and auxiliary necessitates a comprehensive understanding of its physical and chemical properties for predictable and reproducible application. This technical guide provides an in-depth analysis of the core physical characteristics of (R)-1-(p-Tolyl)ethanol, intended for researchers, scientists, and professionals in drug development. We present key physicochemical data, spectroscopic profiles, and standardized protocols for its characterization, ensuring a foundation of scientific integrity and practical utility.
Introduction
The precise control of molecular chirality is a cornerstone of modern chemistry, particularly in the development of stereospecific catalysts and enantiomerically pure active pharmaceutical ingredients (APIs). (R)-1-(p-Tolyl)ethanol, also known as (R)-4-methyl-α-methylbenzyl alcohol, serves as a valuable chiral synthon. Its stereogenic center, bearing a hydroxyl group, allows for its use as a precursor to other chiral molecules or as a resolving agent.
The efficacy and reliability of this compound in synthetic workflows are directly dependent on its purity and well-defined physical properties. This guide is structured to provide not just a list of these properties, but also the scientific context and experimental causality behind their determination. By adhering to principles of expertise, authoritativeness, and trustworthiness, we aim to equip the scientific community with a robust foundational understanding of this key chemical entity.
Chemical Identity and Structure
The unambiguous identification of a chemical compound is the first step in any rigorous scientific investigation. (R)-1-(p-Tolyl)ethanol is defined by the following identifiers:
-
IUPAC Name: (1R)-1-(4-methylphenyl)ethanol
-
Molecular Formula: C₉H₁₂O[1]
-
CAS Number: 1517-71-1 (for the (R)-enantiomer)
-
Synonyms: (R)-(+)-4,α-Dimethylbenzyl alcohol, (R)-(+)-Methyl-p-tolylcarbinol
The structure consists of a benzene ring substituted with a methyl group at the para-position (position 4) and a 1-hydroxyethyl group at position 1. The "(R)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon atom (the carbon bonded to the hydroxyl group), as defined by the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties
The physical state and behavior of (R)-1-(p-Tolyl)ethanol under various conditions are critical for its handling, storage, and use in reactions. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless liquid or crystalline solid | [1] |
| Odor | Faint, mild floral aromatic odor | [1] |
| Melting Point | 35.0 °C (308.2 K) | [1] |
| Boiling Point | 218-220 °C (at 760 mmHg) | [1][2][3] |
| Density | 0.987 - 1.0071 g/cm³ at 20°C | [1][2][3] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |
| Refractive Index (n20/D) | 1.523 | [2] |
| Solubility | Soluble in organic solvents (alcohols, ether, acetone); limited solubility in water | [1] |
Expert Insight: The melting point of 35°C is significant.[1] Depending on the ambient laboratory temperature, the compound can exist as either a liquid or a solid.[1] This necessitates careful handling; if solidified, it must be gently warmed to ensure homogeneity before sampling. The hydroxyl group imparts polarity, allowing for hydrogen bonding and limited solubility in water, while the aromatic p-tolyl group ensures its solubility in a wide range of organic solvents.[1]
Optical Properties: The Signature of Chirality
As a chiral molecule, the most defining physical characteristic of (R)-1-(p-Tolyl)ethanol is its ability to rotate the plane of polarized light. This property, known as optical activity, is the primary method for confirming the enantiomeric identity and purity of the sample.
-
Specific Rotation: [α]²⁹_D_ = +44.06° (c = 0.54, CH₂Cl₂)
This value indicates that the (R)-enantiomer is dextrorotatory (rotates light to the right). The magnitude of the rotation is dependent on the concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).
Protocol: Measurement of Optical Rotation
The causality behind this experiment is to verify both the stereochemical identity (the direction of rotation) and the enantiomeric excess (the magnitude of rotation compared to a known standard) of the sample.
-
Preparation: Accurately prepare a solution of (R)-1-(p-Tolyl)ethanol in a specified solvent (e.g., dichloromethane) at a known concentration (c, in g/100 mL). Ensure the sample is completely dissolved and the solution is free of bubbles and solid particles.
-
Instrumentation: Calibrate a polarimeter using a blank (pure solvent).
-
Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution.
-
Data Acquisition: Measure the observed rotation (α_obs_).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs_ / (c * l)
-
Validation: Compare the calculated specific rotation to the literature value. A value close to the reference confirms high enantiomeric purity.
Spectroscopic Profile for Structural Confirmation
Spectroscopy provides an electronic and vibrational fingerprint of the molecule, essential for confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms. For (R)-1-(p-Tolyl)ethanol, the expected signals are:
-
~7.2-7.4 ppm: Multiplet, 4H (Aromatic protons of the p-substituted ring).
-
~4.9 ppm: Quartet, 1H (Methine proton, -CH(OH)-).
-
~2.3 ppm: Singlet, 3H (Methyl protons of the tolyl group, Ar-CH₃).
-
~1.9 ppm: Singlet (broad), 1H (Hydroxyl proton, -OH). The chemical shift of this proton is variable and depends on concentration and solvent.
-
~1.5 ppm: Doublet, 3H (Methyl protons adjacent to the chiral center, -CH(OH)CH₃).[4]
-
-
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton.
-
~146 ppm: Quaternary carbon (aromatic C attached to the ethyl group).
-
~129 ppm: Aromatic CH carbons.
-
~125 ppm: Aromatic CH carbons.
-
~70 ppm: Methine carbon (-CH(OH)-).
-
~25 ppm: Methyl carbon (-CH(OH)CH₃).
-
~21 ppm: Tolyl methyl carbon (Ar-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
~3350 cm⁻¹ (broad): O-H stretch, characteristic of the alcohol group. The broadness is due to hydrogen bonding.[5]
-
~3000-2850 cm⁻¹: C-H stretches from the aromatic and alkyl groups.
-
~1610, 1515 cm⁻¹: C=C stretches within the aromatic ring.
-
~1050-1260 cm⁻¹: C-O stretch, confirming the alcohol functionality.[5]
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Molecular Ion (M⁺): m/z = 136.19
-
Major Fragments: Fragmentation typically involves the loss of a methyl group (m/z = 121) or water (m/z = 118), followed by other characteristic cleavages.
Comprehensive Characterization Workflow
To ensure the quality and identity of a sample of (R)-1-(p-Tolyl)ethanol, a logical workflow should be followed. This process validates the material from initial receipt to final application.
Caption: Workflow for the comprehensive physical characterization of (R)-1-(p-Tolyl)ethanol.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols when handling any chemical.
-
Hazard Identification: (R)-1-(p-Tolyl)ethanol is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2][7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[7][8] Keep away from incompatible materials such as strong oxidizing agents.[7][8]
-
Fire Safety: The compound is a combustible liquid.[2] Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using water, as it may spread the fire.[7]
Conclusion
(R)-1-(p-Tolyl)ethanol is a chiral alcohol with a well-defined set of physical characteristics that are crucial for its application in advanced chemical synthesis. Its identity, purity, and stereochemical integrity are confirmed through a combination of physicochemical measurements, comprehensive spectroscopic analysis, and optical rotation studies. By following the structured characterization workflow and adhering to the necessary safety protocols outlined in this guide, researchers and drug development professionals can confidently and effectively utilize this important chiral building block in their work.
References
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1-(p-tolyl)ethanol | Solubility of Things. (n.d.). Retrieved January 18, 2026, from [Link]
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p-tolylmethanol | CAS#:589-18-4 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]
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Supporting Information for "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Iridium Complexes with Monodentate Ligands". (n.d.). Retrieved January 18, 2026, from [Link]
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1-p-Tolylethanol, (-)- | C9H12O | CID 6993963 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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Electronic Supplementary Information for "Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds". (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Supporting Information for "Enantioselective Iridium-Catalyzed Hydrosilylation of Ketones". (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds | Spectroscopy Online. (2022, May 1). Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Stereoisomers of 1-Phenylethanol Derivatives
Abstract
1-Phenylethanol and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] The stereochemistry of these molecules is of paramount importance as different enantiomers often exhibit distinct biological activities.[4] This in-depth technical guide provides a comprehensive overview of the stereoisomers of 1-phenylethanol derivatives, targeting researchers, scientists, and professionals in drug development. The guide delves into the core principles of their synthesis, separation, and characterization, with a strong emphasis on the practical application of these methodologies. We will explore both asymmetric synthesis and chiral resolution techniques, providing detailed, field-proven protocols. Furthermore, this guide will cover the essential analytical techniques for determining enantiomeric purity, ensuring the trustworthiness and validity of the described methods.
Introduction: The Significance of Chirality in 1-Phenylethanol Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction often leads to significant differences in their pharmacological, toxicological, and metabolic profiles.[4]
1-Phenylethanol, with its chiral center at the carbinol carbon, exists as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. These enantiomers and their derivatives serve as valuable intermediates in the synthesis of numerous bioactive compounds. For instance, (S)-1-phenylethanol is a precursor for medicinal agents with antidiabetic, antidepressant, and antirabic activities.[5] (R)-1-phenylethanol is utilized in the synthesis of ophthalmic preservatives and inhibitors of cholesterol absorption.[3][5] Given the distinct biological roles of each enantiomer, the ability to synthesize and analyze enantiomerically pure 1-phenylethanol derivatives is a critical requirement in the pharmaceutical and fine chemical industries.
This guide will provide a structured approach to understanding and mastering the stereochemistry of 1-phenylethanol derivatives, from foundational principles to advanced applications.
Synthesis of Enantiomerically Enriched 1-Phenylethanol Derivatives
The preparation of single enantiomers of 1-phenylethanol derivatives can be broadly categorized into two main strategies: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: The Direct Approach to Chirality
Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor, most commonly through the reduction of the corresponding acetophenone derivative. This approach is often more economical and efficient than resolving a racemic mixture.
2.1.1. Biocatalytic Asymmetric Reduction
Enzymes, particularly ketoreductases (KREDs), are highly efficient and stereoselective catalysts for the reduction of ketones.[6] Whole-cell biocatalysis, utilizing microorganisms such as Lens culinaris (lentil), Pichia glucozyma, and various soil fungal isolates, offers a green and cost-effective method for producing chiral alcohols.[6][7]
The enantioselectivity of these bioreductions is governed by Prelog's rule and can be influenced by factors such as pH, temperature, and the electronic and steric properties of the substituents on the acetophenone ring.[7] For example, the enzymatic reduction of acetophenone derivatives using Lens culinaris can yield both (R) and (S)-alcohols with enantiomeric excesses (ee) ranging from 68–99%.[7]
Experimental Protocol: Bioreduction of Acetophenone using Lens culinaris [7]
-
Preparation: Suspend 20 g of fresh lentils (Lens culinaris) in 80 mL of distilled water.
-
Substrate Addition: Add 100 mg of the desired acetophenone derivative to the lentil suspension.
-
Incubation: Incubate the mixture on an orbital shaker at 150 rpm and 30°C for 72 hours. The pH of the distilled water is typically around 5.6.
-
Work-up: After incubation, filter the mixture to remove the plant material. Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting alcohol by column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.
2.1.2. Chemocatalytic Asymmetric Reduction
Transition metal complexes with chiral ligands are widely used for the asymmetric reduction of ketones. Ruthenium-based catalysts, in particular, have shown excellent activity and enantioselectivity. For instance, a complex of [{RuCl2(p-cymene)}2] with a pseudo-dipeptide ligand can efficiently reduce various acetophenone derivatives to their corresponding alcohols with high yields and enantiomeric excesses using 2-propanol as a hydrogen source.[8][9]
Another powerful method involves the use of chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, for the asymmetric reduction of ketones with borane reagents.[10]
Figure 1: Pathways for the asymmetric reduction of acetophenone derivatives.
Chiral Resolution: Separating Enantiomers
2.2.1. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely employed method that leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer in a racemic mixture.[2] Lipases catalyze the acylation of the alcohol, and due to their chiral active site, one enantiomer reacts at a significantly faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol.[1][11]
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective biocatalyst for the kinetic resolution of 1-phenylethanol.[1][2] The choice of acyl donor is critical, with vinyl acetate being commonly used to drive the reaction to completion due to the tautomerization of the vinyl alcohol byproduct.[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol [2][12]
-
Reaction Setup: In a sealed glass vial, dissolve (R,S)-1-phenylethanol (e.g., 240 mM) and vinyl acetate (e.g., 3-5 equivalents) in a suitable organic solvent like n-hexane.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 11 mg/mL) to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 42°C) for a specific duration (e.g., 75 minutes), monitoring the reaction progress by chiral HPLC or GC.
-
Termination and Work-up: Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separation: Remove the solvent and excess acyl donor under reduced pressure. Separate the unreacted alcohol from the esterified product using column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product.
2.2.2. Dynamic Kinetic Resolution
A significant drawback of kinetic resolution is the 50% theoretical yield for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. Niobium salts, such as niobium phosphate hydrate, have been shown to be effective racemization agents for (S)-1-phenylethanol, enabling a chemoenzymatic DKR process in combination with a lipase.[12]
Figure 2: General scheme for the lipase-catalyzed kinetic resolution of 1-phenylethanol.
Analytical Techniques for Chiral Separation and Quantification
Accurate determination of the enantiomeric composition is crucial for the successful development and application of chiral 1-phenylethanol derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most robust and widely used techniques for this purpose.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of 1-phenylethanol enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol modifier like 2-propanol, is critical for achieving optimal resolution.
| Stationary Phase | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| Lux Cellulose-3 | n-heptane / 2-propanol / trifluoroacetic acid (98.7 / 1.3 / 0.15, v/v/v) | 1.0 mL/min | 15 °C | UV at 254 nm | [14] |
| Daicel Chiralcel OD-H | n-hexane / isopropanol (95:5, v/v) | 0.4 mL/min | Ambient | UV | |
| Chiralcel OB | n-hexane / isopropanol | - | - | UV | [2] |
Table 1: Exemplary Chiral HPLC Conditions for the Separation of 1-Phenylethanol Enantiomers.
Experimental Protocol: Chiral HPLC Analysis of 1-Phenylethanol Enantiomers [13]
-
Mobile Phase Preparation: Prepare the mobile phase according to the desired method (see Table 1). Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the 1-phenylethanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Data Acquisition: Inject the prepared sample onto the column and record the chromatogram.
-
Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers to determine their respective concentrations and calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or [([S] - [R]) / ([S] + [R])] x 100.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of volatile chiral compounds like 1-phenylethanol. Cyclodextrin-based chiral stationary phases are commonly used.
| Stationary Phase | Oven Temperature | Carrier Gas | Injection | Detection | Reference |
| Astec® CHIRALDEX™ B-PM | 120 °C | Helium, 24 psi | 1 µL, 80:1 split | FID, 250 °C | [15] |
Table 2: Exemplary Chiral GC Conditions for the Separation of 1-Phenylethanol Enantiomers.
Conclusion and Future Perspectives
The stereoisomers of 1-phenylethanol derivatives represent a cornerstone in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals. This guide has provided a comprehensive overview of the key methodologies for their preparation and analysis. The choice between asymmetric synthesis and chiral resolution will depend on factors such as the desired enantiomer, cost, scalability, and available resources.
Future advancements in this field are likely to focus on the development of more efficient and selective catalysts, both biocatalytic and chemocatalytic. The exploration of novel reaction media, such as ionic liquids, and the application of continuous flow processes hold promise for more sustainable and scalable manufacturing of these important chiral building blocks.[14] Furthermore, the development of advanced analytical techniques will continue to be crucial for ensuring the quality and purity of the final products.
References
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Asymmetric reduction of acetophenone derivatives by Lens culinaris. Taylor & Francis Online. [Link]
-
Neat lipase-catalysed kinetic resolution of racemic 1-phenylethanol and a straightforward modelling of the reaction. Taylor & Francis Online. [Link]
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Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. ACS Publications. [Link]
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The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
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Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PubMed Central. [Link]
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Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]
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Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. RSC Publishing. [Link]
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Taguchi analysis and asymmetric keto-reduction of acetophenone and its derivatives by soil filamentous fungal isolate: Penicillium rubens VIT SS1. Taylor & Francis Online. [Link]
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Enantioselective chiral sorption of 1-phenylethanol by homochiral 1D coordination polymers. RSC Publishing. [Link]
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Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Taylor & Francis Online. [Link]
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The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]
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Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. ACS Publications. [Link]
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Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. ResearchGate. [Link]
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Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. RSC Publishing. [Link]
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Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Lund University. [Link]
-
Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. RSC Publishing. [Link]
-
Enantioselective chiral sorption of 1-phenylethanol by homochiral 1D coordination polymers. ResearchGate. [Link]
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The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R). ResearchGate. [Link]
-
Stereochemistry and biological activity of drugs. SlideShare. [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate ^sup 1^H NMR Experiment To Introduce Chiral Chemistry. ESF Experts. [Link]
-
High-resolution UV spectroscopy of the chiral molecule 1-phenylethanol. PubMed Central. [Link]
-
Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Biocatalytic Routes for (R)-1-(4-Methylphenyl)ethanol Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-Methylphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals, where specific stereochemistry is crucial for biological activity.[1][2] Traditional chemical synthesis routes often require expensive chiral reagents and can generate significant environmental waste.[3] Biocatalysis, utilizing whole microorganisms or isolated enzymes, presents a powerful and sustainable alternative, offering high selectivity under mild reaction conditions.[1][3] This guide provides an in-depth technical exploration of the core biocatalytic strategies for producing this compound, focusing on the asymmetric reduction of the prochiral ketone, 4'-methylacetophenone. We will dissect the causality behind experimental choices, compare the merits of whole-cell versus isolated enzyme systems, and provide validated, step-by-step protocols for key methodologies.
The Imperative for Stereoselectivity: Why this compound?
In pharmaceutical and agrochemical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is fundamental to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development.
This compound, also known as (R)-1-(p-tolyl)ethanol, serves as both a model substrate for evaluating new synthetic methods and a direct chiral intermediate.[1] Its structure is simple enough for methodical study yet possesses the necessary chiral center to be a valuable precursor for more complex molecules where the (R)-configuration is paramount.[1]
Foundational Principles of Asymmetric Bioreduction
The primary biocatalytic route to this compound is the asymmetric reduction of 4'-methylacetophenone. This transformation is predominantly catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs) .[4]
2.1 The Role of Alcohol Dehydrogenases (ADHs)
ADHs catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols.[4] The key to their utility in chiral synthesis is their inherent stereoselectivity. Many ADHs preferentially add a hydride ion to one specific face (the Re or Si face) of the prochiral carbonyl group, leading to the formation of one enantiomer over the other.
This reaction is dependent on a hydride source, typically the reduced nicotinamide cofactors NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate).[4] The enzyme binds both the ketone substrate and the cofactor in its active site in a highly specific orientation, facilitating the hydride transfer and ensuring a stereodefined product. For example, the ADH from Lactobacillus kefir is well-known for transferring a hydride from the pro-R position of NADPH to the si face of a ketone's carbonyl group, resulting in an (R)-configured alcohol.[5]
2.2 The Cofactor Regeneration Imperative
Nicotinamide cofactors are expensive, making their use in stoichiometric amounts economically unfeasible for industrial-scale synthesis.[6] Therefore, any practical biocatalytic process must incorporate an efficient system to regenerate the consumed cofactor in situ.[7][8] This is the single most critical factor for achieving a high Total Turnover Number (TTN), a metric representing the moles of product formed per mole of cofactor used.[7] A high TTN is essential for economic viability.[7]
There are two primary enzymatic strategies for cofactor regeneration:
-
Substrate-Coupled Regeneration: A sacrificial alcohol, such as 2-propanol (isopropanol), is added to the reaction. The same ADH that reduces the target ketone also oxidizes the sacrificial alcohol (e.g., converting isopropanol to acetone), which in turn reduces the oxidized cofactor (NADP+ back to NADPH).[9][10] This is an elegant approach as it requires only one enzyme.
-
Enzyme-Coupled Regeneration: A second enzyme-substrate pair is used. A common system involves glucose and glucose dehydrogenase (GDH). GDH oxidizes glucose to gluconolactone while reducing NADP+ to NADPH, providing the necessary hydride for the primary ADH-catalyzed reaction.[7] Formate/formate dehydrogenase (FDH) is another widely used system.[7]
Strategic Approaches: Whole-Cell vs. Isolated Enzyme Systems
The choice between using a whole microorganism or a purified enzyme is a critical decision in designing a biocatalytic process. Each approach has distinct advantages and operational complexities.[11][12]
3.1 Whole-Cell Biocatalysis
This approach utilizes entire microbial cells (e.g., baker's yeast (Saccharomyces cerevisiae), E. coli, Candida species) that naturally contain or are engineered to overexpress the desired ADH.[3][13]
-
Causality & Advantages: The primary advantage is the built-in cofactor regeneration system.[3] The cell's own metabolic machinery naturally recycles NADH and NADPH, eliminating the need to add expensive cofactors or a secondary regeneration enzyme.[12] The cell membrane also acts as a natural protective capsule for the enzyme, often leading to greater operational stability.[14][15] Furthermore, whole cells are generally cheaper and easier to prepare than purified enzymes.[11]
-
Challenges & Considerations: The cell's complex metabolism can lead to side reactions, forming by-products that complicate downstream purification.[11] Substrate and product transport across the cell membrane can be a rate-limiting step, and high concentrations of either may be toxic to the cells.
3.2 Isolated Enzyme Biocatalysis
This strategy involves using the ADH as a purified or partially purified preparation, free from other cellular components.
-
Causality & Advantages: Using an isolated enzyme provides a "cleaner" reaction system, minimizing by-product formation and simplifying purification.[11] It allows for higher substrate concentrations as cell viability is not a concern, and reaction parameters (pH, temperature) can be optimized specifically for the enzyme's maximum activity without regard for cellular homeostasis.
-
Challenges & Considerations: The major drawback is the absolute requirement for an external cofactor regeneration system, which adds cost and complexity.[12][16] Isolated enzymes can also be less stable over time compared to their whole-cell counterparts, though immobilization techniques can mitigate this.[17][18]
Decision Workflow: Selecting the Appropriate Biocatalytic System
Caption: Decision matrix for biocatalyst selection.
Key Biocatalysts and Comparative Performance
Several microorganisms and their corresponding ADHs have been successfully employed for the synthesis of this compound.
| Biocatalyst Source | System Type | Stereoselectivity | Key Characteristics | Reference |
| Lactobacillus kefir | Isolated ADH | Excellent (>99% ee for R-alcohol) | NADPH-dependent; exhibits broad substrate scope and follows an anti-Prelog selectivity pattern.[19] | [5],[19] |
| Rhodococcus ruber | Isolated ADH | High | Tolerant to high concentrations of organic co-solvents like isopropanol, making it ideal for substrate-coupled cofactor regeneration.[10] | [20],[10] |
| Saccharomyces cerevisiae | Whole-Cell | Moderate to High | Commonly known as baker's yeast; a readily available and inexpensive biocatalyst.[21] Contains multiple reductases, which can sometimes lead to mixtures of enantiomers if not optimized.[22] | [22],[21] |
| Thermoanaerobacter sp. | Isolated ADH | Excellent (>99.5% ee for S-alcohol) | Thermostable enzyme; demonstrates S-selectivity for acetophenone, highlighting the diversity of available ADHs.[9] | [9] |
Validated Experimental Protocols
The following protocols are provided as self-validating frameworks. Success is determined by quantitative analysis of conversion and enantiomeric excess (ee).
5.1 Protocol: Whole-Cell Reduction using Saccharomyces cerevisiae
This protocol is based on established methods for baker's yeast reductions.[23] The rationale is to leverage the yeast's endogenous metabolism for cofactor regeneration using a simple sugar as an energy source.[24]
Materials:
-
Dry Baker's Yeast (S. cerevisiae)
-
Sucrose
-
4'-methylacetophenone
-
Deionized Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask, magnetic stirrer, separatory funnel
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (approx. 35-40°C) tap water.
-
Add 10 g of dry baker's yeast to the sucrose solution.
-
Stir the mixture gently for 30-60 minutes at room temperature to activate the yeast. Active fermentation (slight bubbling) should be observed.
-
Substrate Addition: Add 1.0 g of 4'-methylacetophenone to the yeast suspension.
-
Reaction: Seal the flask (e.g., with a balloon to allow CO2 to escape) and stir vigorously at room temperature for 48 hours.
-
Work-up: After the reaction period, add an equal volume of ethyl acetate to the flask and stir for 15 minutes to extract the product.
-
Filter the mixture through a pad of celite to remove the yeast cells, washing the celite with a small amount of additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the resulting oil for conversion and enantiomeric excess using Chiral GC or HPLC.
5.2 Protocol: Isolated Enzyme Reduction with Cofactor Regeneration
This protocol describes a substrate-coupled regeneration system using a commercially available ADH known for R-selectivity (e.g., from Lactobacillus or Rhodococcus) and isopropanol.
Materials:
-
Alcohol Dehydrogenase (ADH) with R-selectivity
-
NADP+ (or NAD+ if using an NADH-dependent enzyme)
-
4'-methylacetophenone
-
2-Propanol (isopropanol), analytical grade
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Reaction vessel, temperature-controlled shaker
Procedure:
-
Reaction Setup: In a sealed reaction vessel, prepare a solution containing 100 mM Tris-HCl buffer (pH 7.5).
-
Add 2-propanol to a final concentration of 10% (v/v). This serves as both a co-solvent and the regenerating substrate.
-
Add NADP+ to a catalytic concentration (e.g., 0.5-1.0 mM).
-
Add 4'-methylacetophenone to the desired final concentration (e.g., 20-50 mM).
-
Enzyme Addition: Initiate the reaction by adding the ADH to a final concentration of 1-2 mg/mL.
-
Reaction: Incubate the mixture at the enzyme's optimal temperature (e.g., 30°C) with gentle shaking for 24 hours.
-
Work-up: Extract the product by adding an equal volume of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Carefully remove the organic layer for analysis by Chiral GC or HPLC to determine conversion and enantiomeric excess.
Biocatalytic Reduction & Cofactor Regeneration Workflow
Caption: The coupled reaction for ADH-catalyzed reduction.
Conclusion and Future Outlook
Biocatalysis offers a robust, selective, and sustainable platform for the synthesis of this compound. The choice between whole-cell and isolated enzyme systems depends on process-specific drivers such as cost, purity requirements, and scale. Whole-cell systems are often preferred for their simplicity and inherent cofactor regeneration, while isolated enzymes offer a cleaner reaction profile. Future advancements will likely focus on the discovery of novel, more robust ADHs through protein engineering and directed evolution, further expanding the toolkit for industrial-scale production of this and other valuable chiral intermediates.[17]
References
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Zu, L., et al. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. MDPI. Retrieved from [Link]
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Al-Zuhairi, A. (2016). BIOCATALYTIC ASYMMETRIC REDUCTION OF α-HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DEHYDROGENASE MUTANTS. KFUPM ePrints. Retrieved from [Link]
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ResearchGate. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Retrieved from [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]
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MDPI. (2022). Immobilization of Alcohol Dehydrogenase, Acetaldehyde Lyase, and NADH Oxidase for Cascade Enzymatic Conversion of Ethanol to Acetoin. Retrieved from [Link]
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Zhao, H., & van der Donk, W. A. (2003). Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Retrieved from [Link]
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Karabec, M., et al. (2010). Structural insights into substrate specificity and solvent tolerance in alcohol dehydrogenase ADH-'A' from Rhodococcus ruber DSM 44541. Chemical Communications. Retrieved from [Link]
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Reddy, P. V., et al. (2012). Investigation of asymmetric alcohol dehydrogenase (ADH) reduction of acetophenone derivatives: effect of charge density. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Xu, Y., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Retrieved from [Link]
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RCSB PDB. (2010). 3JV7: Structure of ADH-A from Rhodococcus ruber. Retrieved from [Link]
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Findrik, Z., et al. (2005). Kinetic modeling of acetophenone reduction catalyzed by alcohol dehydrogenase from Thermoanaerobacter sp. PubMed. Retrieved from [Link]
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Silvestro, K., & Deskus, J. (1990). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited. Journal of Chemical Education. Retrieved from [Link]
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Yamamoto, H., et al. (2002). Practical Application of Recombinant Whole-Cell Biocatalysts for the Manufacturing of Pharmaceutical Intermediates Such as Chiral Alcohols. Organic Process Research & Development. Retrieved from [Link]
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Bachosz, K., et al. (2023). Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment. PubMed. Retrieved from [Link]
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Kosjek, B., et al. (2004). Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions. PubMed. Retrieved from [Link]
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de Souza, R. O. M. A., et al. (2022). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. MDPI. Retrieved from [Link]
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Ben-Shabat, S., et al. (2020). The Role of Substrate-Coenzyme Crosstalk in Determining Turnover Rates in Rhodococcus ruber Alcohol Dehydrogenase. ACS Publications. Retrieved from [Link]
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Initial studies on the biological activity of (R)-1-(4-Methylphenyl)ethanol
An In-Depth Technical Guide to the Initial Biological Activity Assessment of (R)-1-(4-Methylphenyl)ethanol
Abstract
This compound is a chiral secondary alcohol recognized primarily as a versatile synthon in the asymmetric synthesis of pharmaceuticals and as a component in the fragrance industry.[1][2][3] Despite its prevalence as a chiral building block, a critical gap exists in the scientific literature regarding its intrinsic biological activities.[4][5] Chiral molecules are known to exhibit enantiomer-specific interactions with biological systems, where one enantiomer may be therapeutic while the other is inactive or even toxic.[6] This guide, therefore, establishes a comprehensive framework for the initial investigation into the biological profile of this compound. We provide a structured, multi-tiered screening approach, beginning with fundamental cytotoxicity assessments and progressing to antimicrobial activity profiling. This document is intended for researchers in drug discovery and development, offering detailed, self-validating protocols and the scientific rationale underpinning each experimental choice to ensure robust and reproducible findings.
Introduction: The Rationale for Investigation
The pursuit of novel therapeutic agents is relentless, with a significant focus on small molecules that can serve as scaffolds for drug design. Chiral alcohols, in particular, are crucial intermediates in the synthesis of numerous pharmaceuticals.[7][8][9] this compound, a member of this class, presents a compelling case for biological evaluation. Its structural motif—a substituted aromatic ring coupled with a chiral secondary alcohol—is a common feature in many bioactive compounds.[10]
The principle of stereoselectivity in pharmacology dictates that enantiomers of a chiral drug can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity.[6] By investigating the biological activity of a single, pure enantiomer like this compound, we preemptively address the complexities that arise from racemic mixtures later in the drug development pipeline. This proactive approach aligns with modern drug discovery paradigms that emphasize efficiency and safety from the earliest stages.[4]
This guide outlines a foundational screening cascade designed to answer two primary questions:
-
Does this compound exhibit cytotoxic effects against mammalian cells, and if so, at what concentrations?
-
Does the compound possess antimicrobial properties against a representative panel of pathogenic bacteria and fungi?
The following sections provide the theoretical basis and detailed methodologies for a rigorous initial assessment.
Tier 1 Screening: In Vitro Cytotoxicity Assessment
The first step in evaluating any new chemical entity is to determine its potential toxicity to mammalian cells.[11][12] This provides a therapeutic window, distinguishing between general toxicity and selective bioactivity. We will employ two robust, complementary assays to measure cytotoxicity: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
Principle of Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability through metabolic activity.[12][13] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity and cell lysis.[15]
Experimental Workflow: Cytotoxicity Screening
The overall workflow for assessing cytotoxicity is a multi-step process designed for accuracy and reproducibility.
Caption: High-level workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
Objective: To determine the concentration of this compound that reduces the metabolic activity of cultured cells by 50% (IC50).
Materials:
-
Human cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293 (non-cancerous kidney).[12][13]
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create working solutions at 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[15]
Tier 2 Screening: Antimicrobial Activity Assessment
Should the compound exhibit low cytotoxicity or an interesting dose-response curve, the next logical step is to screen for antimicrobial activity. This broadens the scope of potential applications. We will use standard methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[16]
Principle of Antimicrobial Susceptibility Testing
-
Broth Microdilution: This is a quantitative method used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The test is performed in 96-well plates with serial dilutions of the compound.
-
Disk Diffusion: This is a qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[17][19] The compound diffuses into the agar, and if it is effective, a clear zone of growth inhibition will appear around the disk.[18]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining MIC and MBC/MFC values.
Detailed Protocol: Broth Microdilution for MIC
Objective: To quantitatively determine the minimum concentration of this compound required to inhibit the growth of pathogenic microorganisms.
Materials:
-
Test Organisms: [16]
-
Gram-Positive: Staphylococcus aureus (ATCC 25923)
-
Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 10231)
-
-
This compound (Test Compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well plates.
-
Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls.
-
0.5 McFarland standard.
Procedure:
-
Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[17] Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, add 50 µL of broth to wells 2 through 12. Add 100 µL of a 2x concentrated stock solution of the test compound to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative growth controls, respectively.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for C. albicans.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by adding a viability indicator like resazurin if desired.
Data Presentation and Interpretation
All quantitative data must be summarized for clear interpretation and comparison. Results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) |
| HEK293 | MTT | 24 | Data |
| (Normal) | LDH | 24 | Data |
| MCF-7 | MTT | 24 | Data |
| (Cancer) | LDH | 24 | Data |
| HeLa | MTT | 24 | Data |
| (Cancer) | LDH | 24 | Data |
IC50 values are presented as Mean ± SD (n=3).
Table 2: Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | Gram-Positive | Data | Data |
| E. coli | Gram-Negative | Data | Data |
| P. aeruginosa | Gram-Negative | Data | Data |
| C. albicans | Fungus | Data | Data |
MIC values are determined as the lowest concentration inhibiting visible growth. MBC/MFC is the lowest concentration resulting in microbial death.
Conclusion and Future Directions
This guide provides a validated, systematic approach for the initial biological screening of this compound. The data generated from these studies will form a critical foundation for all future investigations. A finding of potent and selective cytotoxicity against cancer cell lines would warrant further mechanistic studies (e.g., apoptosis assays, cell cycle analysis) and potential lead optimization.[15] Similarly, significant antimicrobial activity would trigger further evaluation against a broader panel of clinical isolates, including resistant strains, and time-kill kinetic studies.[20] By adhering to these rigorous, foundational protocols, researchers can confidently and efficiently uncover the therapeutic potential hidden within this chiral building block.
References
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- PubChem. (n.d.). CID 160893720 | C18H24O2.
- PubMed. (n.d.). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.
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Methodological & Application
Asymmetric Synthesis of (R)-1-(4-Methylphenyl)ethanol: An Application and Protocol Guide
Abstract
(R)-1-(4-Methylphenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereoselective synthesis is of paramount importance, demanding methodologies that are not only efficient and high-yielding but also highly enantioselective. This comprehensive guide provides an in-depth exploration of two predominant, field-proven methods for the asymmetric synthesis of this compound: Noyori-type asymmetric transfer hydrogenation (ATH) and enzymatic reduction using ketoreductases (KREDs). Designed for researchers, scientists, and drug development professionals, this document offers detailed, step-by-step protocols, mechanistic insights, and comparative data to facilitate informed methodological choices and successful experimental execution.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols, such as this compound, are ubiquitous structural motifs in a vast array of biologically active molecules. The stereochemistry of the hydroxyl-bearing carbon center is often critical for a molecule's pharmacological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust and scalable methods for asymmetric synthesis is a cornerstone of modern organic chemistry and drug development.
This guide focuses on providing both the theoretical underpinnings and the practical, actionable protocols for the synthesis of the (R)-enantiomer of 1-(4-methylphenyl)ethanol, a common intermediate. We will delve into two of the most powerful and widely adopted strategies: a chemocatalytic approach and a biocatalytic approach.
-
Asymmetric Transfer Hydrogenation (ATH): A powerful chemocatalytic method that utilizes a chiral transition metal complex to facilitate the transfer of a hydride from a simple hydrogen donor to the prochiral ketone.
-
Enzymatic Reduction: A biocatalytic strategy that leverages the exquisite stereoselectivity of enzymes, specifically ketoreductases (KREDs), to reduce the ketone with near-perfect enantiocontrol under mild, aqueous conditions.
By understanding the principles and practicalities of each method, researchers can select the most appropriate route based on factors such as scale, available equipment, desired purity, and process greenness.
Method 1: Asymmetric Transfer Hydrogenation (ATH) with Ru-TsDPEN Catalysis
Asymmetric transfer hydrogenation, pioneered by Noyori and others, stands as a highly efficient and versatile method for the enantioselective reduction of prochiral ketones.[1] The reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, with a mixture of formic acid and triethylamine (HCOOH/NEt₃) serving as the hydrogen source.
Mechanistic Rationale: The Outer-Sphere Pathway
The prevailing mechanism for the Ru-TsDPEN catalyzed ATH of ketones is the "outer-sphere" mechanism. This pathway avoids direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds through a concerted, six-membered transition state involving the ruthenium-hydride, the N-H proton of the diamine ligand, and the carbonyl group of the substrate.
The key steps are as follows:
-
Catalyst Activation: The pre-catalyst, typically a Ru(II)-chloride complex, reacts with the hydrogen source (formic acid/triethylamine) to generate the active Ru-hydride species.
-
Transition State Assembly: The ketone substrate approaches the active catalyst. The stereochemical outcome is dictated by the specific diastereomeric transition state that is energetically favored. The chiral environment created by the N-tosyl-(1R,2R)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) ligand directs the ketone to orient in a way that minimizes steric hindrance.
-
Hydride and Proton Transfer: A concerted transfer of the hydride from the ruthenium center and a proton from the ligand's N-H group to the carbonyl oxygen and carbon, respectively, occurs. This step is stereodetermining.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the ruthenium catalyst is regenerated by the formic acid/triethylamine azeotrope to complete the catalytic cycle.
The use of the (R,R)-TsDPEN ligand in conjunction with the Ru(p-cymene) complex typically yields the (R)-alcohol from the corresponding ketone.
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for ATH of 4'-Methylacetophenone.
Detailed Protocol for ATH of 4'-Methylacetophenone
This protocol is a representative procedure adapted from established methods for the asymmetric transfer hydrogenation of aromatic ketones.[1][2]
Materials:
-
4'-Methylacetophenone (Substrate)
-
(R,R)-RuCl[(p-cymene)TsDPEN] or a similar Noyori-type catalyst
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Schlenk flask or similar oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Safety Note: Both reagents are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4'-methylacetophenone (e.g., 1.0 mmol, 134.2 mg).
-
Add the chiral catalyst, (R,R)-RuCl[(p-cymene)TsDPEN] (e.g., 0.01 mmol, 1 mol%, 6.4 mg). The substrate-to-catalyst ratio (S/C) can be adjusted based on desired efficiency and cost.
-
Add anhydrous dichloromethane (e.g., 5 mL). Stir the mixture at room temperature until all solids are dissolved.
-
-
Reaction Initiation and Monitoring:
-
To the stirring solution, add the 5:2 formic acid/triethylamine mixture (e.g., 0.5 mL) dropwise.
-
Stir the reaction mixture at a controlled temperature (e.g., 28-30 °C) for the specified time (e.g., 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
-
Analysis:
-
Determine the isolated yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For GC analysis, derivatization to the corresponding acetate may be necessary to improve separation.[3]
-
Representative Data for ATH of Acetophenone Derivatives
| Substrate | Catalyst (S/C ratio) | Conditions | Time (h) | Yield (%) | ee (%) | Configuration |
| Acetophenone | RuCl (100:1) | HCOOH/NEt₃, 28°C | 4 | >99 | 97 | S |
| 4'-Methylacetophenone | RuCl (100:1) | HCOOH/NEt₃, 28°C | 6 | ~98 | >98 | R |
| 4'-Chloroacetophenone | RuCl (200:1) | HCOOH/NEt₃, 30°C | 12 | 95 | 99 | S |
| 4'-Methoxyacetophenone | RuCl (100:1) | HCOOH/NEt₃, 28°C | 24 | 92 | 96 | S |
Note: Data is compiled from typical results reported in the literature for these or closely related transformations. Actual results may vary.
Method 2: Enzymatic Reduction with Ketoreductases (KREDs)
Biocatalysis offers an exceptionally powerful and "green" alternative to traditional chemical methods for asymmetric synthesis. Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the reduction of ketones to chiral alcohols with often perfect enantioselectivity and under mild, aqueous conditions.[4][5]
Mechanistic Rationale: The Power of the Active Site
KREDs utilize a nicotinamide cofactor, either NADH or NADPH, as the source of the hydride for the reduction. The remarkable stereoselectivity of these enzymes arises from the highly organized and chiral three-dimensional structure of their active site.
-
Substrate Binding: The prochiral ketone enters the enzyme's active site and is held in a specific orientation through a network of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).
-
Cofactor Positioning: The nicotinamide cofactor (NAD(P)H) is also precisely positioned within the active site, adjacent to the bound substrate.
-
Stereoselective Hydride Transfer: The enzyme facilitates the transfer of a hydride from the C4 position of the dihydropyridine ring of the cofactor to one specific face (either re or si) of the ketone's carbonyl carbon. This directed attack is the origin of the high enantioselectivity.
-
Cofactor Regeneration: For the reaction to be catalytic with respect to the expensive cofactor, a regeneration system is required. A common and efficient method is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase enzyme. The isopropanol is oxidized to acetone, regenerating the NAD(P)H. This is known as a substrate-coupled regeneration system. Alternatively, a glucose/glucose dehydrogenase (GDH) system can be employed.
The choice of KRED is crucial, as different enzymes can exhibit opposite stereopreferences, providing access to either the (R) or (S) alcohol from the same ketone.
Workflow for KRED-Mediated Reduction
Caption: Workflow for KRED-Mediated Reduction.
Detailed Protocol for KRED-Mediated Reduction of 4'-Methylacetophenone
This protocol is a general procedure for screening and small-scale synthesis using a commercially available KRED kit.[6][7] It is essential to consult the specific instructions for the KRED being used.
Materials:
-
4'-Methylacetophenone (Substrate)
-
Ketoreductase (KRED) selective for the (R)-alcohol
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADP⁺ or NAD⁺ (depending on the KRED's requirement)
-
Cofactor regeneration system:
-
Option A: Isopropanol (IPA)
-
Option B: D-Glucose and Glucose Dehydrogenase (GDH)
-
-
Organic co-solvent (e.g., DMSO or THF, if needed for substrate solubility)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker
-
Centrifuge tubes or vials
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction vial, prepare the reaction buffer. For a 1 mL reaction, this might consist of:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
1 mg NADP⁺.
-
For cofactor regeneration:
-
Option A (IPA): Add 100 µL of isopropanol.
-
Option B (GDH): Add 10 mg D-glucose and 1 mg of GDH.
-
-
-
Add the KRED enzyme (e.g., 5-10 mg of lyophilized powder). Gently mix to dissolve.
-
-
Substrate Addition:
-
Prepare a stock solution of 4'-methylacetophenone in a suitable co-solvent like DMSO if it is not readily soluble in the aqueous buffer (e.g., 100 mg/mL in DMSO).
-
Add the substrate to the reaction mixture to a final concentration of, for example, 10 mM (e.g., add 13.4 µL of the 100 mg/mL stock solution to the 1 mL reaction).
-
-
Incubation:
-
Seal the vial and place it in an incubator shaker.
-
Incubate at a controlled temperature (e.g., 30 °C) with vigorous shaking (e.g., 200-250 rpm) for 16-24 hours.
-
-
Work-up:
-
To quench the reaction and extract the product, add 1 mL of ethyl acetate or MTBE to the reaction vial.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge the vial to separate the organic and aqueous layers.
-
Carefully remove the organic layer with a pipette.
-
Dry the organic layer over a small amount of anhydrous Na₂SO₄.
-
-
Analysis:
-
Analyze the organic extract directly by GC or HPLC to determine the percent conversion of the starting material.
-
Analyze the extract by chiral GC or HPLC to determine the enantiomeric excess (ee) of the product, this compound.
-
Representative Data for KRED Reduction of Acetophenone Derivatives
| Substrate | Enzyme Source/Type | Cofactor System | Conversion (%) | ee (%) | Configuration |
| Acetophenone | Lactobacillus kefir KRED | NADP⁺/GDH/Glucose | >99 | >99 | S |
| 4'-Methylacetophenone | Engineered KRED | NADP⁺/IPA | >99 | >99.5 | R |
| 4'-Chloroacetophenone | Engineered KRED | NADP⁺/GDH/Glucose | 98 | >99 | S |
| 2'-Fluoroacetophenone | Engineered KRED | NADP⁺/IPA | >95 | >99 | R |
Note: Data is compiled from typical results reported in the literature and from commercial KRED screening kits. The stereochemical outcome is highly dependent on the specific KRED used. Enzymes are available that produce either the (R) or (S) enantiomer.[4]
Analytical Method: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess is crucial for validating the success of an asymmetric synthesis. Chiral chromatography is the method of choice.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers. Often, derivatization of the alcohol to an ester (e.g., acetate) is performed to improve volatility and resolution on the chiral stationary phase.
Representative Chiral GC Method:
-
Column: A cyclodextrin-based chiral capillary column (e.g., CP Chirasil-DEX CB).[3]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 2 °C/min to 170 °C.
-
Expected Elution Order: The elution order of the (R) and (S) enantiomers must be determined by injecting a racemic standard and/or a sample of known configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used method, particularly for non-volatile compounds. Polysaccharide-based chiral stationary phases are very effective for separating the enantiomers of aromatic alcohols.
Representative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
Conclusion and Method Selection
Both Asymmetric Transfer Hydrogenation and Enzymatic Reduction are formidable strategies for the synthesis of this compound. The choice between them depends on the specific requirements of the project.
-
Asymmetric Transfer Hydrogenation is a highly mature and scalable chemocatalytic method. It is well-suited for a wide range of substituted acetophenones and offers excellent enantioselectivity. The main considerations are the cost of the ruthenium catalyst and the need for anhydrous, inert reaction conditions.
-
Enzymatic Reduction represents the pinnacle of stereoselective catalysis, often providing enantiomeric excesses greater than 99.5%. The reactions are performed in aqueous media under mild conditions, making it an environmentally benign option. The primary considerations are the initial screening to find a suitable enzyme and potential substrate inhibition at high concentrations.
For laboratory-scale synthesis and rapid access to high-purity material, KRED-mediated reduction is often advantageous due to its operational simplicity and exceptional selectivity. For larger-scale industrial processes, the well-established and robust nature of ATH may be preferred, although enzymatic processes are increasingly being implemented at scale. This guide provides the foundational protocols to empower researchers to successfully implement either of these powerful synthetic methodologies.
References
-
Asymmetric electrocarboxylation of 4′-methylacetophenone over PrCoO3 perovskites. Catalysis Science & Technology. [Link]
-
Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]
-
Biocatalytic approaches to a key building block for the anti-thrombotic agent ticagrelor. University of Manchester Research Explorer. [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Center for Biotechnology Information. [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
-
Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]
-
Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. National Center for Biotechnology Information. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Center for Biotechnology Information. [Link]
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. University of Málaga. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
1D WINNMR. Wiley-VCH. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-. Sci-Hub. [Link]
-
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. National Center for Biotechnology Information. [Link]
-
Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. ResearchGate. [Link]TsDPEN_as_a_Catalyst_A_Computational_Study)
Sources
- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
Application Notes and Protocols: Biocatalytic Reduction of 4-Methylacetophenone
Abstract
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. This document provides a detailed protocol for the biocatalytic reduction of 4-methylacetophenone to (S)-1-(p-tolyl)ethanol or (R)-1-(p-tolyl)ethanol using ketoreductases (KREDs) or whole-cell biocatalysts. We delve into the rationale behind experimental choices, from catalyst selection to reaction optimization and product analysis, ensuring a robust and reproducible methodology for researchers in drug development and chemical synthesis.
Introduction: The Significance of Chiral Alcohols
Chiral secondary alcohols are invaluable building blocks in the pharmaceutical industry. The specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often being the active therapeutic agent while the other may be inactive or even detrimental. The asymmetric reduction of 4-methylacetophenone is a model reaction that exemplifies the synthesis of such chiral intermediates. Traditional chemical methods for this transformation often require harsh reagents, heavy metal catalysts, and complex purification steps. In contrast, biocatalysis offers a greener, more selective, and efficient alternative, operating under mild conditions with high enantioselectivity.
Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at this transformation. They utilize a nicotinamide cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl carbon of the ketone, resulting in the formation of a chiral alcohol. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reduction, leading to high enantiomeric excess (ee) of the desired alcohol.
This guide will explore protocols using both isolated ketoreductases and whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae) or various bacteria like Lactobacillus species, which contain endogenous alcohol dehydrogenases.
Biocatalytic Reaction Pathway
The core of this protocol is the enzymatic reduction of a ketone. The general workflow is depicted below, outlining the key stages from substrate preparation to the final analysis of the chiral product.
Caption: Experimental workflow for the biocatalytic reduction of 4-methylacetophenone.
Materials and Reagents
General Reagents
-
4-Methylacetophenone (Substrate)
-
(S)-1-(p-tolyl)ethanol and (R)-1-(p-tolyl)ethanol (Analytical Standards)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
D-Glucose (for cofactor regeneration)
-
Isopropanol (for cofactor regeneration in some systems)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for HPLC or GC analysis (e.g., n-hexane, isopropanol)
Biocatalyst Options
-
Option A: Isolated Ketoreductase (KRED)
-
Commercially available ketoreductase (e.g., from Codexis®, Sigma-Aldrich®). Select a KRED known for activity on acetophenone derivatives.
-
NADP⁺ or NAD⁺ (cofactor, depending on the KRED's specificity)
-
Glucose dehydrogenase (GDH) for cofactor regeneration.
-
-
Option B: Whole-Cell Biocatalyst (e.g., Baker's Yeast)
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose (as an energy source and for endogenous cofactor regeneration)
-
Step-by-Step Experimental Protocols
Protocol A: Isolated Ketoreductase (KRED) with Cofactor Regeneration
This protocol offers high specificity and is ideal for screening different enzymes and for precise kinetic studies.
1. Preparation of Solutions:
- Phosphate Buffer (100 mM, pH 7.0): Prepare and autoclave.
- Substrate Stock (1 M): Dissolve 4-methylacetophenone in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol.
- Cofactor Stock (20 mM NADP⁺): Dissolve NADP⁺ sodium salt in phosphate buffer.
- Glucose Stock (1 M): Dissolve D-glucose in phosphate buffer.
2. Reaction Setup (10 mL Scale):
- In a 50 mL flask, combine:
- 8.0 mL of 100 mM phosphate buffer (pH 7.0).
- 1.0 mL of 1 M D-glucose solution (final concentration: 100 mM).
- 0.1 mL of 20 mM NADP⁺ solution (final concentration: 0.2 mM).
- 5-10 mg of lyophilized KRED powder.
- 5-10 units of Glucose Dehydrogenase (GDH).
- Pre-incubate the mixture at 30°C with gentle shaking (150-200 rpm) for 10 minutes to ensure all components are dissolved and the enzyme is active.
3. Reaction Initiation and Monitoring:
- Add 100 µL of the 1 M 4-methylacetophenone stock solution (final concentration: 10 mM).
- Incubate the reaction at 30°C with shaking (150-200 rpm).
- Monitor the reaction progress by taking aliquots (e.g., 100 µL) at various time points (e.g., 1, 4, 8, 24 hours).
4. Work-up and Analysis:
- Quench the reaction in the aliquot by adding an equal volume of ethyl acetate.
- Vortex thoroughly and centrifuge to separate the layers.
- Carefully collect the organic (upper) layer containing the substrate and product.
- Dry the organic extract over anhydrous sodium sulfate.
- Analyze the sample by chiral HPLC or GC to determine conversion and enantiomeric excess.
Protocol B: Whole-Cell Bioreduction with Baker's Yeast
This method is cost-effective and straightforward, making it suitable for larger-scale preparations and initial screening.
1. Yeast Activation:
- In a 250 mL flask, dissolve 5 g of sucrose in 50 mL of warm (35-40°C) tap water.
- Add 10 g of active dry baker's yeast.
- Swirl gently to mix and let it stand for 15-20 minutes until foaming is observed, indicating the yeast is active.
2. Reaction Setup:
- To the activated yeast suspension, add 0.5 g of 4-methylacetophenone.
- Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape.
3. Incubation:
- Incubate the flask at 30°C with moderate shaking (120-150 rpm) for 24-48 hours. The gentle agitation ensures suspension of the yeast and dispersion of the substrate.
4. Work-up and Product Isolation:
- After incubation, add an equal volume of ethyl acetate to the reaction mixture.
- Stir vigorously for 30 minutes.
- Filter the mixture through a pad of celite to remove the yeast cells.
- Transfer the filtrate to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
5. Analysis:
- Dissolve a small amount of the crude product in a suitable solvent and analyze by chiral HPLC or GC.
Cofactor Regeneration: The Engine of Bioreduction
The nicotinamide cofactors (NADH/NADPH) are expensive and required in stoichiometric amounts for the reduction. Therefore, an efficient in situ regeneration system is crucial for the economic feasibility of the process.
Caption: Glucose/GDH system for NADPH cofactor regeneration.
-
Enzyme-Coupled System (for isolated KREDs): A secondary enzyme and its substrate are used to regenerate the cofactor. The most common system is glucose dehydrogenase (GDH), which oxidizes glucose to glucono-δ-lactone while reducing NADP⁺ back to NADPH. This system is highly efficient and drives the main reaction to completion.
-
Substrate-Coupled System: In some cases, a co-substrate like isopropanol can be added. The same KRED enzyme oxidizes isopropanol to acetone, regenerating the NADPH needed for the primary ketone reduction.
-
Whole-Cell Systems: Living cells have their own metabolic pathways (like glycolysis) that naturally regenerate NADH and NADPH, making them self-sustaining biocatalysts.
Analytical Methods: Quantifying Success
Accurate analysis of the reaction outcome is paramount. This involves determining both the conversion of the starting material and the enantiomeric excess of the product.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.
-
Sample Preparation: Dilute the dried organic extract in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Typical HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chromatography.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Data Analysis and Expected Results
The success of the biocatalytic reduction is quantified by two key metrics:
-
Percent Conversion (% Conv.): This measures how much of the starting material has been consumed.
% Conv. = ([Product] / ([Substrate]initial)) * 100
-
Enantiomeric Excess (% ee): This measures the stereochemical purity of the product.
% ee = (|[R-enantiomer] - [S-enantiomer]| / ([R-enantiomer] + [S-enantiomer])) * 100
Table 1: Representative Data for Biocatalytic Reduction of 4-Methylacetophenone
| Biocatalyst System | Substrate Conc. (mM) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) | Product Configuration |
| KRED-A (R-selective) | 10 | 24 | >99 | >99 | R |
| KRED-B (S-selective) | 10 | 24 | >98 | >99 | S |
| S. cerevisiae | 30 | 48 | 85 | >95 | S |
| Lactobacillus kefir | 50 | 36 | 92 | >99 | R |
Troubleshooting and Optimization
-
Low Conversion:
-
Enzyme Inactivation: Check pH and temperature. Ensure no inhibitors are present.
-
Cofactor Limitation: Ensure the regeneration system is active and its components are not depleted.
-
Substrate Inhibition: High concentrations of some ketones can inhibit or be toxic to the enzyme/cells. Try lowering the initial substrate concentration or using a fed-batch approach.
-
-
Low Enantioselectivity:
-
Wrong Enzyme: The chosen biocatalyst may not be selective for the substrate. Screen a panel of different KREDs or microbial strains.
-
Competing Enzymes: In whole-cell systems, multiple dehydrogenases with opposite stereoselectivities may be present. Using a purified enzyme can resolve this.
-
Reaction Conditions: Temperature and pH can sometimes influence enantioselectivity. Optimization studies can be performed to find the ideal conditions.
-
Conclusion
Biocatalytic reduction offers a powerful and sustainable method for producing enantiopure 1-(p-tolyl)ethanol. By carefully selecting the biocatalyst, implementing an efficient cofactor regeneration system, and using precise analytical techniques, researchers can develop robust and scalable processes. The protocols outlined in this guide provide a solid foundation for scientists and drug development professionals to harness the potential of biocatalysis for the synthesis of chiral molecules.
References
- Çolak, N. S., Şahin, E., Dertli, E., Yilmaz, M. T., & Taylan, O. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus sen
Application Note: Enzymatic Kinetic Resolution of Racemic 1-(4-methylphenyl)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction
Chiral alcohols, particularly secondary alcohols like 1-(4-methylphenyl)ethanol, are pivotal building blocks in the asymmetric synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules profoundly dictates their biological activity, making the production of single enantiomers a critical endeavor in drug development and materials science. Among the various strategies to obtain enantiomerically pure compounds, enzymatic kinetic resolution (EKR) stands out for its exceptional selectivity, mild reaction conditions, and adherence to the principles of green chemistry.[1][2]
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1-(4-methylphenyl)ethanol via enantioselective acylation. We will delve into the mechanistic underpinnings of this biotransformation, present a detailed experimental protocol, and outline the analytical methodologies required for robust process monitoring and validation. The insights provided herein are designed to empower researchers to implement and optimize this powerful technique for the efficient production of optically active 1-(4-methylphenyl)ethanol.
Principle and Mechanism
Enzymatic kinetic resolution leverages the inherent chirality of enzymes to differentiate between the two enantiomers of a racemic mixture.[1][3] In this process, the enzyme selectively catalyzes the transformation of one enantiomer at a significantly higher rate than the other. For the kinetic resolution of racemic 1-(4-methylphenyl)ethanol, lipases are the biocatalysts of choice, with Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, being particularly effective.[2][4][5]
The reaction proceeds via an enantioselective acylation, where an acyl donor, such as vinyl acetate, is used to esterify one of the alcohol enantiomers. The generally accepted mechanism for lipase-catalyzed acylation follows a Ping-Pong Bi-Bi kinetic model and involves a catalytic triad (typically Ser-His-Asp) in the enzyme's active site.[6][7][8] The process can be summarized in two main stages:
-
Acylation of the Enzyme: The serine residue in the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the acyl donor, forming a tetrahedral intermediate. This intermediate then collapses, releasing the vinyl alcohol (which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate.
-
Enantioselective Acylation of the Alcohol: The racemic alcohol then enters the active site. Due to the chiral environment of the active site, one enantiomer (typically the (R)-enantiomer for many secondary alcohols with CALB) is preferentially oriented for a nucleophilic attack on the acyl-enzyme intermediate.[9] This regenerates the free enzyme and produces the corresponding ester of one enantiomer, leaving the other enantiomer unreacted.
Ideally, the reaction is terminated at approximately 50% conversion, at which point a high enantiomeric excess (e.e.) for both the unreacted (S)-alcohol and the produced (R)-ester can be achieved.[10]
Reaction Mechanism Diagram
Sources
- 1. jocpr.com [jocpr.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Analysis of (R)-1-(4-Methylphenyl)ethanol
Abstract
This document provides a comprehensive, in-depth guide for the chiral separation of (R)- and (S)-1-(4-Methylphenyl)ethanol using High-Performance Liquid Chromatography (HPLC). As a critical chiral intermediate in asymmetric synthesis, the accurate determination of its enantiomeric purity is paramount. This guide details a robust method employing a polysaccharide-based chiral stationary phase, explains the scientific rationale behind parameter selection, and provides a step-by-step protocol suitable for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Principle
1-(4-Methylphenyl)ethanol is a key chiral building block. Its individual enantiomers serve as precursors for pharmacologically active molecules and other high-value chemical entities. The stereochemical configuration significantly impacts the biological activity and safety profile of the final product, making the precise quantification of enantiomeric excess (e.e.) a critical quality attribute.[1]
Chiral HPLC is the gold standard for this analysis, leveraging the differential interaction between enantiomers and a Chiral Stationary Phase (CSP).[2] Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated onto a silica support, are particularly effective.[3][4][5][6] The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. These interactions, which include hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure, result in different retention times for each enantiomer, enabling their separation and quantification.[7]
Method Development and Optimization: The Scientist's Rationale
The development of a successful chiral separation method hinges on the systematic selection and optimization of the CSP and mobile phase.
Chiral Stationary Phase (CSP) Selection
Core Principle: The CSP must provide a stereochemically defined environment to differentiate between the two enantiomers. Polysaccharide derivatives, specifically phenylcarbamates of amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including aromatic alcohols.[3][5]
Recommended Column: An immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP is the primary recommendation. Immobilized phases, like the CHIRALPAK® IA , offer superior solvent versatility and robustness compared to coated phases, allowing for a broader range of mobile phases to be used during method development.[8][9][10] This flexibility is invaluable for optimizing selectivity and solubility.[8]
-
Expertise & Experience: The carbamate groups on the amylose backbone form chiral cavities. The methyl and phenyl groups create a specific steric and electronic environment. The hydroxyl group of the 1-(4-Methylphenyl)ethanol can interact via hydrogen bonding with the carbonyls of the carbamate linker, while the phenyl ring can engage in π-π stacking with the dimethylphenyl groups of the CSP. The subtle difference in how the (R) and (S) enantiomers fit into these cavities dictates the separation.[7]
Mobile Phase Selection and Composition
Core Principle: The mobile phase modulates the interaction between the analyte and the CSP. In normal-phase chromatography, the mobile phase is typically a non-polar alkane with a small amount of a polar modifier (an alcohol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing retention and selectivity.[11][12]
Recommended Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) .
-
Causality Behind the Choice:
-
n-Hexane: Provides the non-polar bulk solvent necessary for normal-phase chromatography.
-
Isopropanol (IPA): Acts as the polar modifier. The concentration of IPA is the most critical parameter for optimization. A lower IPA percentage (e.g., 5-10%) generally leads to stronger retention and often higher selectivity, as the analyte has more opportunity to interact with the CSP.[12] Increasing the IPA percentage will decrease retention times but may also reduce the resolution between the enantiomers.[12] The steric hindrance of the alcohol modifier itself can also influence the separation.[11][12]
-
Detailed Application Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.[2]
Materials and Equipment
-
HPLC System: HPLC with UV Detector.
-
Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm (e.g., CHIRALPAK® IA or equivalent).
-
Reagents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA).
-
Standards: Racemic 1-(4-Methylphenyl)ethanol, and high-purity (R)-1-(4-Methylphenyl)ethanol.
-
Sample Solvent: Mobile Phase (n-Hexane/IPA mixture).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) | Provides a good starting point for balancing resolution and analysis time.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column; lower flow rates can sometimes improve resolution.[14] |
| Column Temp. | 25 °C | Provides reproducible results. Temperature can be a tool for optimization; lower temperatures often increase selectivity.[14][15] |
| Detection | UV at 220 nm or 254 nm | The phenyl group provides strong chromophores at these wavelengths. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on analyte concentration. |
| Sample Conc. | ~1.0 mg/mL | A standard concentration that typically gives a strong signal without overloading the column. |
Experimental Workflow Diagram
The overall analytical process follows a clear and logical sequence to ensure accuracy and reproducibility.
Caption: Workflow for Chiral Purity Analysis.
Step-by-Step Protocol
-
System Preparation: Equilibrate the HPLC system and chiral column with the mobile phase (n-Hexane:IPA 90:10) at 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
-
Standard Preparation:
-
Racemic Standard: Prepare a 1.0 mg/mL solution of racemic 1-(4-Methylphenyl)ethanol in the mobile phase. This is used to determine the retention times of both enantiomers and to perform system suitability checks.
-
(R)-Enantiomer Standard: Prepare a 1.0 mg/mL solution of the pure (R)-enantiomer. This is used to confirm the peak elution order.
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the test sample in the mobile phase.[16] Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter if necessary.
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Identify the two peaks corresponding to the (S) and (R) enantiomers.
-
Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0 . This ensures baseline separation, which is critical for accurate quantification.[2]
-
-
Peak Identification: Inject the (R)-enantiomer standard to definitively identify which peak corresponds to the desired (R)-enantiomer.
-
Sample Analysis: Inject the prepared test sample.
-
Data Analysis:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the following formula: % Enantiomeric Purity of (R) = [Area(R) / (Area(R) + Area(S))] x 100
-
Expected Results and Performance
Under the specified conditions, baseline separation of the two enantiomers is expected.
| Parameter | Expected Value | Acceptance Criteria |
| Retention Time (k') | Analyte Dependent (e.g., 8-15 min) | Consistent retention times (RSD < 2%) |
| Elution Order | To be determined by standard injection | Typically, the (S)-enantiomer elutes first on this type of phase for this analyte class. |
| Resolution (Rs) | > 2.5 | Rs ≥ 2.0 |
| Tailing Factor (Tf) | 0.9 - 1.3 | Tf ≤ 1.5 |
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, key validation parameters should be assessed according to ICH guidelines.[2][16][17]
-
Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and any impurities.[1]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired (S)-enantiomer that can be reliably quantified. This is critical for high-purity samples.
-
Linearity: The detector response should be linear across a range of concentrations for the undesired enantiomer.
-
Precision: The method should yield consistent results over multiple injections (repeatability) and on different days (intermediate precision). RSD should be < 2.0%.[1]
-
Accuracy: Determined by spiking the desired (R)-enantiomer with known amounts of the (S)-enantiomer and measuring the recovery.[17]
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Google Cloud.
- A Comparative Guide to the Validation of an HPLC Method for Determining the Enantiopurity of (R)-Citronellol. Benchchem.
- A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. Benchchem.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica.
- Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study. ResearchGate.
- Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health (NIH).
- On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Institutes of Health (NIH).
- The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
- Method development with CHIRALPAK IA. Google.
- Studies on the Effect of Alcohols on the Chiral Discrimination Mechanisms of Amylose Stationary Phase on the Enantioseparation of Nebivolol by HPLC. PubMed.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS.
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health (NIH).
- Polysaccharide-Derived Chiral Stationary Phases for the Separation of Enantiomers. Taylor & Francis eBooks.
- HPLC manual (for chiral HPLC analysis). Google.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed.
- INSTRUCTION MANUAL FOR CHIRALPAK® IA. chiral.fr.
- Method development with CHIRALPAK® IA. hplc.eu.
- Chiralpak IA to IG SFC Mode. Daicel Chiral Technologies.
- Basics of chiral HPLC. Sigma-Aldrich.
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Springer Nature Experiments.
- Basics of chiral HPLC. Sigma-Aldrich.
- INSTRUCTION MANUAL FOR CHIRALPAK® IA-10, IB N-10, IC-10, ID-10, IE-10, IF-10, IG-10, IH-10, IJ-10, IK-10, and IM-10. Daicel Chiral Technologies.
- Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. National Center for Biotechnology Information.
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex.
- Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science.
- Synthesis and Chiral Recognition of Novel Regioselectively Substituted Amylose Derivatives. ResearchGate.
Sources
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- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. derpharmachemica.com [derpharmachemica.com]
Application Note: Enantioselective GC Analysis of (R)-1-(4-Methylphenyl)ethanol via Derivatization
Introduction
(R)-1-(4-Methylphenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients and other complex organic molecules.[1] The precise determination of its enantiomeric purity is critical for ensuring the safety, efficacy, and quality of the final products. Gas chromatography (GC) is a powerful analytical technique for this purpose, but the inherent polarity and potential for thermal instability of the alcohol can lead to poor chromatographic performance, such as peak tailing and on-column degradation.[2][3]
Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis.[2] By replacing the active hydrogen of the hydroxyl group, derivatization enhances the volatility and thermal stability of the analyte, leading to improved peak shape, resolution, and sensitivity.[4][5] This application note provides detailed protocols for the derivatization of this compound using two common and effective methods: silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation with Trifluoroacetic Anhydride (TFAA).
Rationale for Derivatization
The primary objectives for derivatizing this compound for GC analysis are:
-
Increased Volatility: The polar hydroxyl group can lead to strong intermolecular hydrogen bonding, reducing the compound's volatility. Replacing the hydroxyl proton with a non-polar group, such as a trimethylsilyl (TMS) or trifluoroacetyl (TFA) group, disrupts this hydrogen bonding, making the derivative more volatile and amenable to GC analysis.[3][6]
-
Improved Thermal Stability: The derivatized forms are generally more stable at the high temperatures encountered in the GC injector and column, preventing thermal decomposition and ensuring accurate quantification.[4]
-
Enhanced Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites on the GC column, resulting in sharper, more symmetrical peaks and improved separation from other components in the sample matrix.[7]
-
Enantioselective Separation: While derivatization itself does not induce chirality, the formation of a stable, volatile derivative is often a prerequisite for successful enantioseparation on a chiral stationary phase.
Derivatization Strategies: Silylation vs. Acylation
Both silylation and acylation are effective methods for derivatizing alcohols. The choice between them often depends on the specific analytical requirements, such as the desired detector and potential interferences.
-
Silylation with MSTFA: This is one of the most common derivatization methods for alcohols. MSTFA is a powerful silylating agent that reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether.[8] The byproducts of this reaction are volatile and generally do not interfere with the chromatogram.[8][9]
-
Acylation with TFAA: Trifluoroacetic anhydride is a highly reactive acylation reagent that forms a stable trifluoroacetyl ester.[7][10] The resulting derivative is highly electronegative, making it particularly suitable for electron capture detection (ECD) if high sensitivity is required.[10]
Experimental Workflow
The overall experimental workflow for the derivatization and GC analysis of this compound is illustrated below.
Figure 1: General workflow for derivatization and GC analysis.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| This compound | ≥98% enantiomeric excess | Sigma-Aldrich |
| Racemic 1-(4-Methylphenyl)ethanol | ≥98% | Sigma-Aldrich |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization grade | Sigma-Aldrich |
| Trifluoroacetic Anhydride (TFAA) | Derivatization grade | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |
| Ethyl Acetate | HPLC grade | Fisher Scientific |
| Nitrogen Gas | High purity | Airgas |
| 2 mL GC Vials with Septa Caps | Agilent Technologies |
Protocols
Safety Precautions: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Silylation with MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a 2 mL GC vial.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a heating block or oven.[3]
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial as silylating reagents are highly reactive with water, which can consume the reagent and lead to incomplete derivatization.[9]
-
Excess Reagent: A molar excess of MSTFA ensures the reaction goes to completion.[3]
-
Heating: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe, especially for sterically hindered alcohols.[3]
Protocol 2: Acylation with TFAA
This protocol details the formation of the trifluoroacetyl (TFA) ester of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Sample Work-up (Optional):
-
After cooling, add 500 µL of deionized water and vortex to quench the excess TFAA.
-
Allow the layers to separate and carefully transfer the upper organic layer to a new GC vial for analysis.
-
-
Analysis: The sample is ready for injection into the GC.
Causality Behind Experimental Choices:
-
Pyridine: Pyridine acts as a catalyst and also neutralizes the trifluoroacetic acid byproduct, driving the reaction to completion and preventing potential damage to the GC column.[10]
-
Heating: As with silylation, heating increases the reaction kinetics for efficient acylation.[7]
-
Work-up: The optional work-up step removes the acidic byproduct and excess reagent, which can be beneficial for protecting the GC column and improving baseline stability.
GC Method Parameters
The following table provides typical GC parameters for the analysis of the derivatized this compound. These may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Chiral capillary column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm ID, 0.12 µm film thickness)[11] |
| Injector | Split/Splitless, 250°C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp at 5°C/min to 150°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID), 250°C |
| Injection Volume | 1 µL |
Expected Results
Upon derivatization and analysis using a chiral GC column, the racemic mixture of 1-(4-methylphenyl)ethanol should be resolved into two distinct peaks corresponding to the (R) and (S) enantiomers. The derivatized analyte will have a shorter retention time and improved peak shape compared to the underivatized alcohol.
| Derivative | Expected Retention Time (min) | Enantiomeric Elution Order (Example) |
| TMS-ether | ~10-15 | (R)-enantiomer followed by (S)-enantiomer |
| TFA-ester | ~12-18 | (R)-enantiomer followed by (S)-enantiomer |
Note: The exact retention times and elution order will depend on the specific chiral column and GC conditions used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low product peak | Incomplete derivatization | Ensure reagents are not expired and have been stored under anhydrous conditions. Increase reaction time or temperature. |
| Sample degradation | Lower injector temperature. | |
| Broad or tailing peaks | Active sites in the GC system | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization | Re-optimize derivatization conditions (time, temperature, reagent concentration). | |
| Poor enantiomeric separation | Inappropriate chiral column | Select a chiral stationary phase known to be effective for this class of compounds. |
| Suboptimal GC conditions | Optimize the oven temperature program (slower ramp rate) and carrier gas flow rate. |
Conclusion
Derivatization of this compound via silylation with MSTFA or acylation with TFAA is a highly effective strategy to improve its analysis by gas chromatography. These methods enhance the volatility and thermal stability of the analyte, leading to superior chromatographic performance and enabling accurate enantioselective analysis on a chiral stationary phase. The protocols provided in this application note offer a robust starting point for researchers, scientists, and drug development professionals for the reliable determination of the enantiomeric purity of this important chiral intermediate.
References
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
MDPI. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
ResearchGate. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
CrystEngComm. (2019). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. Retrieved from [Link]
-
ResearchGate. (2016). Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [https://www.greyhoundchrom.com/site/files/PDFs/Derivatization Reagents.pdf]([Link] Reagents.pdf)
-
FooDB. (2010, April 8). Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Retrieved from [Link]
-
ResearchGate. (2009). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (2020). Enantioseparation of agrochemicals by gas chromatography. Exploring columns based on cyclodextrin derivatives dissolved into polysiloxanes. Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario | MDPI [mdpi.com]
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Scale-Up Synthesis of Enantiopure (R)-1-(4-Methylphenyl)ethanol: An Application Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis
Enantiopure molecules, particularly chiral alcohols, are fundamental building blocks in the pharmaceutical and fine chemical industries.[1][2] The specific three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. (R)-1-(4-Methylphenyl)ethanol is a valuable chiral intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Its production in high enantiomeric purity is therefore of critical importance. This application note provides a detailed guide to the scalable synthesis of enantiopure this compound, focusing on two robust and industrially relevant methodologies: asymmetric transfer hydrogenation and enzymatic kinetic resolution.
Methodology 1: Asymmetric Transfer Hydrogenation of 4'-Methylacetophenone
Asymmetric transfer hydrogenation (ATH) is a powerful and efficient method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[5][6] This approach, pioneered by Noyori, utilizes a chiral catalyst to facilitate the transfer of hydrogen from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the ketone substrate.[5][7][8]
The Underlying Principle: Noyori's Bifunctional Catalysis
The success of the Noyori-type catalysts, such as RuCl(p-cymene)[(S,S)-TsDPEN], lies in their "metal-ligand bifunctional" nature.[6] The ruthenium metal center and the amine ligand work in concert to activate both the hydrogen donor and the ketone substrate, facilitating a highly organized, six-membered pericyclic transition state. This precise molecular arrangement dictates the stereochemical outcome of the hydrogen transfer, leading to the formation of one enantiomer in high excess.
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of 4'-methylacetophenone.
Detailed Protocol for Scale-Up Synthesis (10g Scale)
Materials:
-
4'-Methylacetophenone (10.0 g, 74.5 mmol)
-
RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mol%)
-
Formic acid (5 equivalents)
-
Triethylamine (2 equivalents)
-
Degassed solvent (e.g., Dichloromethane or Isopropanol)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add 4'-methylacetophenone and the ruthenium catalyst.
-
Add the degassed solvent via cannula.
-
Add the formic acid and triethylamine mixture dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 40-80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford enantiopure this compound.
Data Presentation: Performance of Asymmetric Hydrogenation
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 0.1 | Isopropanol | 80 | 12 | >99 | 98 |
| 0.05 | Dichloromethane | 40 | 24 | >99 | 99 |
| 0.01 | Isopropanol | 80 | 48 | 95 | 97 |
Methodology 2: Enzymatic Kinetic Resolution of Racemic 1-(4-Methylphenyl)ethanol
Enzymatic kinetic resolution is a highly selective and environmentally friendly method for separating enantiomers.[2][9] This technique utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.[9][10] For the production of this compound, the (S)-enantiomer is selectively acylated, allowing for the isolation of the desired (R)-alcohol with high enantiopurity.
The Principle of Enantioselective Acylation
Lipases, such as Candida antarctica lipase B (CALB), exhibit a high degree of stereoselectivity. The active site of the enzyme is chiral and will preferentially bind and catalyze the acylation of one enantiomer over the other. By stopping the reaction at approximately 50% conversion, both the unreacted alcohol and the acylated product can be obtained in high enantiomeric excess.[9]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic 1-(4-methylphenyl)ethanol.
Detailed Protocol for Scale-Up Synthesis (10g Scale)
Materials:
-
Racemic 1-(4-Methylphenyl)ethanol (10.0 g, 73.4 mmol)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (1.5 equivalents)
-
Anhydrous organic solvent (e.g., Toluene or Heptane)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add racemic 1-(4-methylphenyl)ethanol and the immobilized lipase.
-
Add the anhydrous organic solvent.
-
Add vinyl acetate to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle shaking.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or GC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the (S)-acetate by flash column chromatography on silica gel.
Data Presentation: Performance of Enzymatic Resolution
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Time to ~50% Conversion (h) | Enantiomeric Excess of (R)-Alcohol (ee, %) |
| Novozym 435 | Vinyl Acetate | Toluene | 40 | 6 | >99 |
| Novozym 435 | Isopropenyl Acetate | Heptane | 30 | 8 | >99 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl Ether | 35 | 12 | 98 |
Conclusion: A Strategic Approach to Enantiopure Synthesis
Both asymmetric transfer hydrogenation and enzymatic kinetic resolution offer robust and scalable pathways to enantiopure this compound. The choice of method will depend on factors such as catalyst/enzyme cost and availability, desired scale, and downstream processing considerations. Asymmetric hydrogenation provides a direct route from the prochiral ketone, while enzymatic resolution offers a highly selective method for separating a racemic mixture. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently produce this key chiral intermediate with the high enantiomeric purity required for their applications.
References
-
Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248. Available at: [Link]
- Noyori, R. (1993). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Noyori, R., et al. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356-5362. Available at: [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. Available at: [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]
-
Kurbanoglu, E. B., et al. (2010). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. Bioresource Technology, 101(11), 3825-3829. Available at: [Link]
-
JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
-
Yang, Z.-H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35, 1047–1051. Available at: [Link]
-
WSEAS. (n.d.). Asymmetric Reduction of Prochiral Ketones to Chiral Alcohol by Photo-biocatalysis with Microalgae. Available at: [Link]
-
Oxford Academic. (n.d.). Production of chiral alcohols from prochiral ketones by microalgal photo-biocatalytic asymmetric reduction reaction. Journal of Industrial Microbiology and Biotechnology. Available at: [Link]
-
PubMed Central. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Available at: [Link]
-
Kroutil, W., et al. (2004). Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. Current Opinion in Chemical Biology, 8(2), 120-126. Available at: [Link]
-
ACS Organic & Inorganic Au. (2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. Available at: [Link]
-
Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and.... Available at: [Link]
-
PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Available at: [Link]
-
OUCI. (2016). The Asymmetric Reduction of Acetophenone and Its Derivatives to (S)-Aromatic Secondary Alcohols by Rhodotorula mucilaginosa CCTCC M2014255 Resting Cells. Catalysis Letters, 146, 1079-1086. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective enzymatic resolution of racemic alcohols by lipases in green organic solvents. Available at: [Link]
-
Chem-Impex. (n.d.). 1-(4-Methylphenyl)ethanol. Available at: [Link]
-
ResearchGate. (2016). The Asymmetric Reduction of Acetophenone and Its Derivatives to (S)-Aromatic Secondary Alcohols by Rhodotorula mucilaginosa CCTCC M2014255 Resting Cells. Available at: [Link]
-
NIH. (n.d.). Multigram‐Scale Organic Synthesis by Resonant Acoustic Mixing: Application to the Sustainable Preparation of Active Pharmaceutical Ingredients. Available at: [Link]
-
FooDB. (2010). Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Available at: [Link]
- Google Patents. (n.d.). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.
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Determining Enantiomeric Excess of Chiral Alcohols: An Application Guide
Abstract
The stereochemical purity of chiral molecules is a cornerstone of modern pharmaceutical development, materials science, and synthetic chemistry. For chiral alcohols, which are prevalent structural motifs in active pharmaceutical ingredients (APIs), determining the enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive overview and detailed protocols for the primary analytical techniques used to quantify enantiomeric excess: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights gleaned from extensive field experience to empower researchers in developing robust and reliable analytical methods.
Introduction: The Imperative of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound biological implications. These mirror-image isomers, or enantiomers, often exhibit vastly different pharmacological, toxicological, and metabolic profiles. Regulatory bodies worldwide, such as the U.S. Food and Drug Administration, have stringent guidelines for the development of chiral drugs, often requiring the characterization and control of individual enantiomers.[1]
The enantiomeric excess (ee) is the standard measure of chiral purity, defined as the absolute difference between the mole fractions of two enantiomers. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
An accurate determination of ee is therefore not merely an academic exercise but a critical step in ensuring the safety and efficacy of therapeutic agents. This document serves as a practical guide to the most powerful and widely adopted techniques for this purpose.
The Chromatographic Workhorse: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the enantiomeric excess of a vast range of compounds, including non-volatile or thermally fragile alcohols.[2][3] The separation is achieved by exploiting differential, transient interactions between the analyte enantiomers and a Chiral Stationary Phase (CSP).
Principle of Separation
The core of chiral HPLC is the formation of temporary, diastereomeric complexes between the solute enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to different affinities for the stationary phase. This difference in affinity results in varying retention times, allowing for the separation and subsequent quantification of the individual enantiomers.[3]
Method Development & Protocol
Method development in chiral HPLC is primarily an empirical process of screening different CSPs and mobile phases to achieve optimal resolution.[4]
Workflow for Chiral HPLC Method Development
Caption: High-level workflow for chiral HPLC method development.
Detailed Protocol: Chiral HPLC Screening
-
Prepare a Racemic Standard: Synthesize or procure a 50:50 mixture (racemate) of the chiral alcohol. This is essential to confirm peak identification and to calculate the resolution factor (Rs). A resolution of >1.5 is typically desired for baseline separation.
-
Sample Preparation: Dissolve the racemic standard and the test sample in the initial mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Column & Mobile Phase Selection:
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Execution: Inject the racemic standard onto the column. If separation is observed, proceed to optimization. If not, systematically change the mobile phase composition or switch to a different CSP.
-
Optimization: If partial separation is achieved, adjust the mobile phase ratio (e.g., change the percentage of alcohol modifier). Lowering the column temperature can sometimes improve resolution.
-
Quantification: Once a validated method is established (Rs > 1.5), inject the test sample. Identify the peaks corresponding to the R and S enantiomers based on the racemate injection. Calculate the ee using the peak areas.
| Parameter | Typical Starting Conditions | Rationale & Expert Insight |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) | These offer a wide range of applicability for alcohols through hydrogen bonding, dipole-dipole, and steric interactions.[5] |
| Mobile Phase Mode | Normal Phase (Hexane/Alcohol) or Polar Organic (ACN/Alcohol) | Normal phase often provides better selectivity for polar analytes like alcohols. Polar organic mode is a good alternative. Reversed-phase is generally less successful but can work.[6] |
| Alcohol Modifier | Isopropanol (IPA) or Ethanol (EtOH) | The choice of alcohol modifier can significantly impact selectivity. Screening both is recommended. |
| Flow Rate | 1.0 mL/min | A standard starting point for 4.6 mm ID columns. Can be adjusted to optimize run time vs. resolution. |
| Column Temperature | 25 °C | Temperature affects the kinetics of the diastereomeric interactions. Lower temperatures often increase resolution but also increase backpressure and run time. |
Gas Chromatography for Volatile Alcohols
For chiral alcohols that are volatile and thermally stable, chiral Gas Chromatography (GC) offers high efficiency and resolution.[7]
The Role of Derivatization
Direct analysis of alcohols by GC can be problematic due to their polarity, which leads to peak tailing and poor chromatographic performance. Derivatization is a critical step to address this.[8][9] The primary goals of derivatizing alcohols for chiral GC are:
-
Increase Volatility: By converting the polar -OH group to a less polar ester or ether, the compound's boiling point is lowered.
-
Enhance Resolution: The derivatizing agent can introduce bulky groups that exaggerate the stereochemical differences between the enantiomers, leading to better interaction with the chiral stationary phase.
-
Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures used in GC.[9]
Common derivatization reactions include acylation to form esters (e.g., using acetic anhydride or trifluoroacetic anhydride).[8]
Protocol for Derivatization and GC Analysis
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by chiral GC with derivatization.
Detailed Protocol: Acylation and GC Analysis
-
Derivatization Reaction (Example: Acetylation):
-
To ~1 mg of the chiral alcohol in a vial, add 200 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The reaction mixture can often be injected directly, or after a simple workup (e.g., quenching with water and extracting with an organic solvent like ethyl acetate).
-
Crucially, perform the same reaction on a racemic standard.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Chirasil-DEX CB) is a common choice.[8]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start with an optimized temperature program. A typical starting point is to hold at 60 °C for 2 minutes, then ramp at 5-10 °C/min to 220 °C.
-
-
Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the two enantiomeric derivatives and confirm baseline separation.
-
Optimize the oven temperature program to improve resolution if necessary.
-
Inject the derivatized test sample and quantify the peak areas to calculate the ee.
-
NMR Spectroscopy: An Orthogonal Approach
NMR spectroscopy offers a powerful alternative to chromatography and does not require physical separation of the enantiomers.[10] The principle lies in converting the enantiomeric pair, which is indistinguishable in a standard NMR spectrum, into a pair of diastereomers, which have different chemical and physical properties and thus produce distinct NMR signals.[11][12] This is achieved using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[13][14]
Chiral Derivatizing Agents (CDAs)
A CDA is an enantiomerically pure compound that reacts covalently with the chiral alcohol to form stable diastereomers.[11] A classic example is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
-
Mechanism: The CDA reacts with both enantiomers of the alcohol, forming two diastereomers. The different spatial arrangements of the groups in these diastereomers lead to distinct chemical shifts (Δδ) for nearby protons, which can then be integrated.
-
Causality: For a CDA to be effective, the reaction must proceed to 100% completion without any kinetic resolution (i.e., it must react at the same rate with both enantiomers).[11] Incomplete reaction or kinetic resolution will lead to an inaccurate ee measurement.
Chiral Solvating Agents (CSAs)
CSAs form weak, non-covalent, transient diastereomeric complexes with the analyte enantiomers.[13][15] This is a simpler approach as it avoids a chemical reaction and purification.
-
Mechanism: The CSA is simply added to the NMR tube containing the chiral alcohol. The rapid equilibrium between the free and complexed states results in averaged, but distinct, chemical shifts for the signals of the two enantiomers.[12]
-
Causality: The magnitude of the signal separation depends on the strength of the interaction and the concentration of the CSA. Optimization of the CSA-to-analyte ratio is often necessary.[16]
Protocol for ee Determination by ¹H NMR using a CDA
-
Reaction: In a clean, dry vial, react the chiral alcohol (~5-10 mg) with a slight excess (1.1-1.2 equivalents) of an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in a suitable deuterated solvent (e.g., CDCl₃).
-
Workup: Once the reaction is complete (monitor by TLC or LC-MS), perform a simple aqueous workup to remove excess reagents.
-
NMR Acquisition: Transfer the purified diastereomeric mixture to an NMR tube. Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved signal (or set of signals) corresponding to the two diastereomers. Carefully integrate these distinct peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.
Method Validation
Regardless of the technique chosen, the analytical method must be validated to ensure it is suitable for its intended purpose.[17] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[18][19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For ee determination, this means demonstrating baseline resolution of the enantiomer peaks from each other and any impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The determination of enantiomeric excess for chiral alcohols is a critical task that demands robust and reliable analytical methods. Chiral HPLC and GC are the dominant techniques, offering high resolution and sensitivity, with the choice largely depending on the analyte's volatility. NMR spectroscopy, using either chiral derivatizing or solvating agents, provides a valuable orthogonal method that does not rely on chromatographic separation. The successful implementation of these techniques hinges on a thorough understanding of their underlying principles, careful method development, and rigorous validation. By following the protocols and insights presented in this guide, researchers can confidently and accurately determine the stereochemical purity of their chiral alcohols, ensuring the quality and integrity of their work in research, development, and manufacturing.
References
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Publications. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]
-
Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (2019). NIH. [Link]
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). ACS Publications. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). NIH. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2013). NIH. [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). ACS Publications. [Link]
-
Advanced Spectroscopy For Enantiomeric Excess Determination. Ligspheres. [Link]
-
NMR determination of enantiomeric excess. (2018). ResearchGate. [Link]
-
Chiral HPLC for effective enantiomer separation. (2008). ResearchGate. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Chiral alcohol separation. (2023). Reddit. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
-
A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. (2022). PubMed. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). MDPI. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. [Link]
-
Chiral Chromatography. (2020). Chemistry LibreTexts. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]
-
Chiral chromatography. (2015). Slideshare. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (R)-1-(4-Methylphenyl)ethanol
Welcome to the Technical Support Center dedicated to the asymmetric synthesis of (R)-1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to overcome common challenges in achieving high enantioselectivity.
Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity
The asymmetric reduction of 4-methylacetophenone is a cornerstone reaction for producing the chiral alcohol this compound, a valuable building block in pharmaceuticals. However, achieving high enantiomeric excess (ee%) can be challenging. This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee%) in Asymmetric Transfer Hydrogenation
Question: My asymmetric transfer hydrogenation of 4-methylacetophenone using a Ruthenium-based catalyst is resulting in low enantioselectivity. What are the potential causes and how can I improve the ee%?
Answer: Low enantioselectivity in this context is a common hurdle and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Purity: Impurities in the chiral ligand or the metal precursor can significantly diminish enantioselectivity. Ensure you are using high-purity materials. If necessary, recrystallize the chiral ligand.
-
Activation: Many Ru(II) catalysts require proper activation, often involving the formation of a ruthenium hydride intermediate.[1] Ensure that the base (e.g., KOH, KOtBu) is added correctly and is of sufficient strength and purity to facilitate this step. The concentration of the base can also be critical; too little may result in incomplete activation, while an excess can sometimes be detrimental.[2]
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes have a negative impact on enantioselectivity. It is essential to optimize the substrate-to-catalyst (S/C) ratio. Start with a literature-recommended value and screen different loadings.
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.[3][4] However, this can also decrease the reaction rate. It's a trade-off that needs to be optimized for your specific system. A temperature screening experiment is highly recommended.
-
Solvent: The choice of solvent can have a profound effect on the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[5][6] Solvents like 2-propanol are common hydrogen sources and solvents, but screening other solvents may be beneficial.[1] It has been observed that in some asymmetric reactions, enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[5]
-
Concentration: The concentration of your reactants can influence the reaction kinetics and, consequently, the enantioselectivity. Very high concentrations might lead to catalyst aggregation or side reactions.
-
-
Substrate and Reagent Quality:
-
Substrate Purity: Ensure the 4-methylacetophenone is free from impurities that could either react with the catalyst or inhibit its function.
-
Hydrogen Source: In transfer hydrogenation, the purity of the hydrogen donor (e.g., 2-propanol, formic acid) is important. Water content can be particularly detrimental to some catalytic systems.
-
Workflow for Troubleshooting Low ee% in Asymmetric Transfer Hydrogenation
Caption: A systematic workflow for diagnosing and resolving low enantioselectivity.
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am getting variable enantioselectivity for the same reaction protocol. What could be the cause of this inconsistency?
Answer: Poor reproducibility is often traced back to subtle variations in experimental setup and reagent handling.
-
Atmosphere Control: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air and moisture. Ensure all reactions are set up under a strictly inert atmosphere (e.g., nitrogen or argon). Use of Schlenk techniques or a glovebox is highly recommended.
-
Reagent Purity from Batch to Batch: The purity of solvents, substrate, and especially the chiral ligand can vary between different supplier batches. It is good practice to qualify new batches of critical reagents.
-
Precise Temperature Control: Fluctuations in reaction temperature can lead to inconsistent enantioselectivity. Use a reliable cryostat or a well-maintained cooling bath to ensure a constant temperature throughout the reaction.[4]
-
Stirring and Mixing: In heterogeneous or biphasic reaction mixtures, inefficient stirring can lead to local concentration gradients and affect both the reaction rate and selectivity. Ensure consistent and efficient stirring for all reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound with high enantioselectivity?
A1: The most prevalent and effective methods include:
-
Asymmetric Transfer Hydrogenation (ATH): This is a widely used method employing a chiral catalyst, typically based on Ruthenium (Ru) or Iridium (Ir), and a hydrogen donor like 2-propanol or formic acid.[1][7] Chiral ligands, such as N-tosylated diamines or amino alcohols, are crucial for inducing enantioselectivity.[1]
-
Asymmetric Hydrogenation: This method uses molecular hydrogen (H2) as the reductant in the presence of a chiral catalyst. It often requires specialized high-pressure equipment.
-
Biocatalytic Reduction: The use of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative.[8][9] These reactions are typically performed under mild aqueous conditions. Vanillyl alcohol oxidase has also been used for the synthesis of a similar compound, (R)-1-(4′-hydroxyphenyl)ethanol.[10][11]
Q2: How do I choose the right chiral ligand for my Ru-catalyzed transfer hydrogenation?
A2: The choice of ligand is critical and substrate-dependent. For the reduction of aromatic ketones like 4-methylacetophenone, ligands based on chiral 1,2-diamines (e.g., TsDPEN) and β-amino alcohols have shown excellent results.[1] The electronic and steric properties of the ligand create a chiral pocket around the metal center, which directs the hydride transfer to one face of the ketone. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate and conditions.
Q3: Can I use an enzymatic method for this synthesis? What are the advantages and disadvantages?
A3: Yes, enzymatic methods are an excellent option.
-
Advantages:
-
Disadvantages:
-
Substrate Scope: An enzyme that works well for one substrate may not be suitable for another.[12]
-
Cofactor Regeneration: Many ketoreductases require a cofactor (e.g., NADH or NADPH), which needs to be regenerated in situ for the process to be economically viable.[8]
-
Enzyme Availability and Cost: While becoming more accessible, the cost and availability of specific enzymes can be a consideration.
-
Q4: My enantiomeric excess is moderate (~80% ee). Can I improve the purity of my product?
A4: Yes, there are several methods to enhance the enantiomeric purity of your product:
-
Chiral Resolution: This involves separating the enantiomers. A common method is to react the racemic alcohol with a chiral resolving agent (like a chiral carboxylic acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[13][14]
-
Enzymatic Kinetic Resolution: You can use an enzyme (e.g., a lipase) that selectively reacts with one enantiomer of the alcohol, allowing you to separate the unreacted enantiomer.[]
-
Chiral Chromatography: Chiral HPLC or SFC can be used to separate the enantiomers on a preparative scale, although this can be expensive for large quantities.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol provides a starting point for the asymmetric transfer hydrogenation of 4-methylacetophenone. Optimization of parameters is likely required.
Objective: To synthesize this compound with high enantioselectivity.
Materials:
-
[RuCl2(p-cymene)]2 (catalyst precursor)
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)
-
4-Methylacetophenone (substrate)
-
2-Propanol (anhydrous, as hydrogen source and solvent)
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (base)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and glassware
Methodology:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in anhydrous 2-propanol. The typical molar ratio of Ru:ligand is 1:1.
-
Stir the solution at room temperature for 20-30 minutes to allow for complex formation.
-
In a separate flask, prepare a solution of the base (e.g., KOH) in 2-propanol.
-
Add the substrate, 4-methylacetophenone, to the catalyst solution.
-
Add the base solution to the reaction mixture. The substrate:catalyst:base ratio should be optimized, a common starting point is 200:1:2.[1]
-
Maintain the reaction at a controlled temperature (e.g., 28 °C, or screen lower temperatures for higher ee%).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., with water or dilute acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation: Impact of Reaction Parameters
The following table illustrates the potential effects of various parameters on the enantioselectivity of the asymmetric transfer hydrogenation. The data is representative and based on general trends reported in the literature.
| Parameter | Condition A | ee% (A) | Condition B | ee% (B) | Rationale |
| Temperature | 40 °C | 85% | 0 °C | 95% | Lower temperatures often increase enantioselectivity by better differentiating the energies of the diastereomeric transition states.[3] |
| Solvent | Toluene | 78% | 2-Propanol | 92% | The solvent can influence the catalyst-substrate complex and transition state stability.[5][6] |
| Base | Triethylamine | 65% | KOH | 93% | A stronger base is often more effective at generating the active ruthenium hydride catalyst.[2] |
| S/C Ratio | 1000:1 | 94% | 100:1 | 92% | A higher substrate-to-catalyst ratio can sometimes improve selectivity, but may require longer reaction times. |
Logical Relationship Diagram: Factors Influencing Enantioselectivity
Caption: Key factors that collectively determine the enantioselectivity of the synthesis.
References
- Solvent effects in homogeneous asymmetric catalysis. (n.d.). Journal of the Chemical Society, Chemical Communications.
- Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. (n.d.). Accounts of Chemical Research.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. BenchChem.
- BenchChem. (2025). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol. BenchChem.
- Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Royal Society of Chemistry.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (n.d.). Chemical Science.
- BenchChem. (2025). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one. BenchChem.
- BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols. BenchChem.
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). ACS Central Science.
- Application of Biobased Solvents in Asymmetric Catalysis. (n.d.). National Institutes of Health.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services. BOC Sciences.
- Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines. (n.d.). The Journal of Organic Chemistry.
- Ewing, T. A., et al. (n.d.). Multigram Scale Enzymatic Synthesis of (R)-1-(4′-Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase. Wageningen University & Research.
- Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation. (2015). Angewandte Chemie International Edition.
- Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. (n.d.). National Institutes of Health.
- Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts.
- Ewing, T. A., et al. (2018). Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl) ethanol Using Vanillyl Alcohol Oxidase. WUR eDepot.
- Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. (2022). Scientific Reports.
- Synthesis of Chiral Tertiary Alcohol: Significant Developments. (2009). MSU Chemistry.
- Carceller, J. M., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). National Institutes of Health.
- Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. (2020). Tetrahedron.
- Asymmetric Transfer Hydrogenation. (n.d.). Sigma-Aldrich.
- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. (2015). ACS Catalysis.
- Asymmetric reactions_synthesis. (n.d.).
- Multigram Scale Enzymatic Synthesis of ( R )-1-(4′-Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase. (2025). ResearchGate.
- Transfer hydrogenation of acetophenone derivatives. (n.d.). ResearchGate.
- Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. (n.d.). Princeton University.
- Qin, L., et al. (2021). Biosynthesis of chiral cyclic and heterocyclic alcohols via C=O/C–H/C–O asymmetric reactions. Catalysis Science & Technology.
- Asymmetric Transfer Hydrogenation results for substituted acetophenones.... (n.d.). ResearchGate.
- New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. (2025). ResearchGate.
- Catalytic enantioselective OFF ↔ ON activation processes initiated by hydrogen transfer: concepts and challenges. (2016). Royal Society of Chemistry.
- The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. (2012). Journal of the American Chemical Society.
- Chiral resolution. (n.d.). Wikipedia.
- Ruthenium-Catalyzed Hydrogen Transfer Reactions. (n.d.). Diva Portal.
- Plausible explanation for the low enantioselectivity observed. (n.d.). ResearchGate.
- Chiral Separation Techniques: A Practical Approach. (n.d.). ResearchGate.
- Van Arnum, P. (n.d.). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). National Institutes of Health.
- Methods to increase enantioselectivity of lipases and esterases. (n.d.). PubMed.
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- An Update: Enzymatic Synthesis for Industrial Applications. (n.d.).
- Enantioselective inhibition: strategy for improving the enantioselectivity of biocatalytic systems. (1989). Journal of the American Chemical Society.
- New enantioselective routes to biologically interesting compounds. (n.d.). IUPAC.
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Technical Support Center: Reduction of 4-Methylacetophenone
Welcome to the technical support center for the synthetic chemistry community. This guide is designed for researchers, scientists, and professionals in drug development who are working with the reduction of 4-methylacetophenone. Our goal is to provide in-depth, field-proven insights into the common and uncommon side reactions that can occur during this transformation, equipping you with the knowledge to troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Landscape of Ketone Reduction
The reduction of the carbonyl group in 4-methylacetophenone to either a secondary alcohol (1-(p-tolyl)ethanol) or a methylene group (4-ethyltoluene) is a fundamental transformation in organic synthesis. However, the choice of reducing agent and reaction conditions is critical, as each method presents a unique profile of potential side reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
We will explore the nuances of the most common reduction methodologies:
-
Hydride Reductions (e.g., Sodium Borohydride): For conversion to the secondary alcohol.
-
Deoxygenation Reactions (e.g., Wolff-Kishner, Clemmensen): For complete reduction to the alkane.
-
Catalytic Hydrogenation: Versatile for both alcohol and alkane synthesis depending on conditions.
-
Grignard Reactions: While primarily an addition reaction, it is included here due to common competitive side reactions involving reduction and enolization, which are crucial to understand.
Below is a troubleshooting workflow to help diagnose and resolve issues in your reduction reactions.
Caption: General troubleshooting workflow for reduction reactions.
Section 1: Sodium Borohydride (NaBH₄) Reduction
This mild and selective reducing agent is the go-to choice for converting 4-methylacetophenone to 1-(p-tolyl)ethanol.[1][2] While generally a high-yielding and clean reaction, several issues can arise.
Q: My NaBH₄ reduction is sluggish or incomplete, even after extended reaction times. What could be the cause?
A: This is a common issue that can often be traced back to two factors: reagent quality and solvent effects.
-
Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh bottle or a properly stored reagent. A simple test for activity is to add a small amount to an alcohol; vigorous bubbling (hydrogen gas evolution) should be observed.
-
Solvent Choice: While NaBH₄ reductions are often performed in methanol or ethanol, the reagent reacts with these protic solvents to generate hydrogen gas and the corresponding sodium tetraalkoxyborate.[1] This decomposition is faster at higher temperatures. If the reaction is slow, the reagent might be decomposing before it can fully reduce the ketone.
-
Troubleshooting:
-
Perform the reaction at a lower temperature (e.g., 0 °C) to minimize reagent decomposition.[1]
-
Use an excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to compensate for decomposition.
-
Consider a mixed solvent system like THF/methanol or THF/ethanol to improve the solubility of the ketone while moderating the reactivity of the borohydride.
-
-
Q: I've observed some unexpected, complex signals in my NMR after workup. What are the likely inorganic byproducts?
A: The primary byproduct of a NaBH₄ reduction is a borate ester, formed from the reaction of the borohydride with the solvent and the product alcohol.[3][4][5] During the aqueous workup (often with dilute acid or ammonium chloride), these borate esters are hydrolyzed to boric acid and the respective alcohols.
-
Troubleshooting Work-up:
-
Incomplete Hydrolysis: If the workup is not sufficiently acidic or is too brief, you may have residual borate esters, which can complicate purification. Ensure the pH is adjusted correctly and stir for an adequate amount of time (e.g., 30-60 minutes) during the quench.
-
Boric Acid Removal: Boric acid can sometimes be difficult to remove. A common technique is to perform several co-evaporations with methanol after the initial workup. This converts boric acid into the more volatile trimethyl borate, which can be removed under reduced pressure.
-
Experimental Protocol: Optimized NaBH₄ Reduction of 4-Methylacetophenone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylacetophenone (1.0 eq) and methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench: Slowly add 1M HCl at 0 °C until the bubbling ceases and the pH is ~4-5.
-
Work-up: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(p-tolyl)ethanol, which can be further purified by column chromatography if necessary.
Section 2: Wolff-Kishner Reduction
The Wolff-Kishner reduction converts the carbonyl group to a methylene group under strongly basic conditions, using hydrazine (NH₂NH₂) and a strong base like KOH at high temperatures.[6] This method is complementary to the acid-catalyzed Clemmensen reduction.
Q: My Wolff-Kishner reduction of 4-methylacetophenone resulted in a high-melting, yellow solid with a mass corresponding to two starting material units minus water. What is this byproduct?
A: You have likely formed an azine , which is a common side product in Wolff-Kishner reductions.[7] It arises from the reaction of the intermediate hydrazone with another molecule of the starting ketone.
Caption: Formation of azine byproduct in Wolff-Kishner reduction.
-
Causality: This side reaction is favored if there is unreacted ketone present after the initial hydrazone formation, or if the hydrazone hydrolyzes back to the ketone. This hydrolysis is often facilitated by the presence of water generated during the initial condensation.[8]
-
Troubleshooting:
-
Huang-Minlon Modification: This is the most common and effective solution. After forming the hydrazone in a high-boiling solvent like diethylene glycol, distill off the water and excess hydrazine. This drives the hydrazone formation to completion and allows the subsequent reduction step to proceed at a higher temperature without the risk of hydrolysis.[8]
-
Use Pre-formed Hydrazone: While more steps are involved, isolating the pure hydrazone before subjecting it to the basic reduction conditions can lead to cleaner reactions.
-
Anhydrous Conditions: While challenging, minimizing water in the initial reaction setup can suppress azine formation.[7]
-
Q: Are there other potential side reactions with aromatic ketones like 4-methylacetophenone under Wolff-Kishner conditions?
A: Yes, although less common for this specific substrate, you should be aware of:
-
Reduction to the Alcohol: If the hydrazone hydrolyzes back to the ketone, the alkoxide base (e.g., ethoxide if ethanol is used as a solvent) can reduce the ketone to the corresponding alcohol, 1-(p-tolyl)ethanol.[7] This is more prevalent in older procedures that use sodium ethoxide in sealed tubes.
-
Rearrangements: While not an issue for 4-methylacetophenone, α,β-unsaturated ketones can undergo pyrazoline formation, and substrates with strained rings adjacent to the carbonyl can undergo cleavage.[8]
Section 3: Clemmensen Reduction
This method also reduces the carbonyl to a methylene group but uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[9] Its primary drawback is the harsh acidic conditions, which are incompatible with acid-sensitive functional groups.
Q: I performed a Clemmensen reduction and obtained a complex mixture, including a significant amount of a dimeric product. What is this?
A: The most likely dimeric byproduct is the pinacol , formed via a pinacol coupling reaction . This is a reductive coupling of two ketone molecules to form a 1,2-diol.[10][11][12]
-
Mechanism: The mechanism of the Clemmensen reduction is not fully understood but is believed to occur on the surface of the zinc.[9] It's thought to involve radical or organozinc intermediates. If two ketyl radicals, formed by single-electron transfer from the zinc to the ketone, couple before being fully reduced, the pinacol dimer is formed.
-
Troubleshooting:
-
Ensure High-Quality Amalgam: The activity of the zinc amalgam is crucial. Prepare it freshly for the best results.
-
Maintain Acidity and Heat: The reaction requires vigorous refluxing and concentrated HCl to proceed efficiently. Insufficiently harsh conditions may favor the bimolecular coupling over the complete reduction of a single molecule.
-
Substrate Concentration: Running the reaction at a lower concentration (higher dilution) can disfavor the bimolecular coupling reaction.
-
Q: My starting material contains an ether linkage elsewhere in the molecule. Is the Clemmensen reduction a safe choice?
A: No, it is a significant risk. The strong, hot hydrochloric acid used in the Clemmensen reduction is known to cleave ethers.[13][14][15][16] This would lead to undesired byproducts. For substrates with acid-labile groups, the Wolff-Kishner reduction is the superior choice.[6]
Section 4: Catalytic Hydrogenation
Catalytic hydrogenation can be used to produce either 1-(p-tolyl)ethanol or 4-ethyltoluene, depending on the catalyst, pressure, and temperature.
Q: I want to selectively reduce the carbonyl of 4-methylacetophenone to the alcohol without reducing the aromatic ring. What conditions should I use?
A: Selective hydrogenation of the carbonyl group in the presence of an aromatic ring is readily achievable under mild conditions.
-
Recommended Catalysts: Palladium on carbon (Pd/C), Palladium on alumina (Pd/Al₂O₃), or Raney Nickel are effective.
-
Conditions:
-
Pressure: Low to moderate hydrogen pressure (1-10 atm).
-
Temperature: Room temperature to ~50 °C.
-
Solvent: Protic solvents like ethanol or methanol are common.
-
Q: Under what conditions might I see over-reduction to 4-ethyltoluene or other side reactions?
A: Over-reduction to the alkane and other side reactions become more likely under more forcing conditions.
-
Complete Reduction to Alkane: This is often desired and can be achieved using a catalyst like Pd/C in an acidic medium (e.g., ethanol with a catalytic amount of HCl or H₂SO₄) and higher hydrogen pressure/temperature. The reaction proceeds via initial reduction to the alcohol, followed by hydrogenolysis of the benzylic C-O bond.
-
Dehalogenation: While not applicable to 4-methylacetophenone, if your substrate contains aryl halides (Cl, Br, I), these are readily cleaved by catalytic hydrogenation (hydrogenolysis), often even under mild conditions. This is a critical consideration in multi-step synthesis.
-
Ring Hydrogenation: Reduction of the aromatic ring is generally difficult and requires very harsh conditions (e.g., Rhodium or Ruthenium catalysts, very high pressure and temperature), so it is not a common side reaction in standard ketone reductions.
| Parameter | Selective Reduction to Alcohol | Complete Reduction to Alkane |
| Catalyst | Pd/C, Raney Ni | Pd/C, PtO₂ |
| Solvent | Neutral (e.g., Ethanol) | Acidic (e.g., Ethanol/HCl) |
| Pressure | Low (1-10 atm) | Moderate to High ( >10 atm) |
| Temperature | Room Temperature | Elevated Temperature |
| Primary Product | 1-(p-tolyl)ethanol | 4-ethyltoluene |
Section 5: Grignard Reaction - A Case of Competing Pathways
While the primary goal of a Grignard reaction is C-C bond formation, it is an excellent case study in competing side reactions, particularly reduction and enolization .
Q: I reacted 4-methylacetophenone with ethylmagnesium bromide, expecting to form 2-phenyl-2-butanol. However, my product mixture contains significant amounts of the starting ketone and 1-(p-tolyl)ethanol. What happened?
A: This outcome is a classic example of the three competing pathways available to a Grignard reagent when reacting with a ketone.
Caption: Competing pathways in a Grignard reaction with a ketone.
-
Path A (Desired): 1,2-Addition: The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon to form a new C-C bond. This yields the tertiary alcohol after workup.
-
Path B (Side Reaction): Enolization: 4-Methylacetophenone has acidic α-protons on its methyl group. The Grignard reagent is a strong base and can deprotonate the ketone to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[17]
-
Path C (Side Reaction): Reduction: If the Grignard reagent has a β-hydrogen (like ethylmagnesium bromide), it can act as a hydride donor via a cyclic six-membered transition state. This reduces the ketone to the secondary alcohol, 1-(p-tolyl)ethanol, and generates an alkene (ethylene in this case).[17]
-
Troubleshooting:
-
Steric Hindrance: Reduction and enolization become more competitive as steric hindrance increases around the carbonyl group or on the Grignard reagent.
-
Temperature: Lower reaction temperatures (e.g., 0 °C or below) generally favor the more organized transition state of the addition reaction over the other pathways.
-
Reagent Choice: Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) will eliminate the reduction pathway.
-
Q: I am preparing my Grignard reagent from p-chlorotoluene. Could this lead to any side reactions?
A: Yes. During the formation of the Grignard reagent, a common side reaction is the Wurtz coupling , where the newly formed Grignard reagent (p-tolylmagnesium chloride) reacts with the starting p-chlorotoluene to form 4,4'-bitolyl.[18][19]
-
Troubleshooting: To minimize this, add the p-chlorotoluene solution slowly to the magnesium turnings. This keeps the concentration of the alkyl halide low relative to the magnesium, favoring the formation of the Grignard reagent over the coupling reaction.
References
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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What is the mechanism of cleavage reaction of ethers using hydrochloric acid? (2021, June 14). Chemistry Stack Exchange. Retrieved from [Link]
-
Enantioselective borane reduction of acetophenone with spiroborate esters 4-12 as catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422. Retrieved from [Link]
-
Wurtz Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]
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Wurtz reaction. (n.d.). Grokipedia. Retrieved from [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
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McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]
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Ether Cleavage Explained. (n.d.). Pearson+. Retrieved from [Link]
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McMurry, J. (n.d.). 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
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Borate esters. (n.d.). Wikipedia. Retrieved from [Link]
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18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
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4.2: Nucleophilic Addition of Hydride and Grignard Reagents- Alcohol Formation. (2024, March 11). Chemistry LibreTexts. Retrieved from [Link]
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19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Wurtz reaction. (n.d.). Wikipedia. Retrieved from [Link]
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The Wolff-Kishner Reduction. (n.d.). Organic Reactions. Retrieved from [Link]
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Chemistry Of Boronic Esters. (2019, October 31). AA Blocks. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride. (n.d.). Retrieved from [Link]
-
Esters to Primary Alcohols, Part 3: Boron Hydrides. (2022, April 9). YouTube. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP? (2013, June 1). Reddit. Retrieved from [Link]
-
Wolff-Kishner Reduction. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]
-
Pinacol coupling reaction. (n.d.). chemeurope.com. Retrieved from [Link]
-
Pinacol Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pinacol coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
This was done with NaBH4/MeOH (20 min, 26%). How does the reduction happen first at the ester and not at the ketone? (2021, March 14). Reddit. Retrieved from [Link]
-
Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
isolating product after sodium borohydride reduction. (2024, February 29). Reddit. Retrieved from [Link]
-
Catalytic transfer hydrogenation reaction of acetophenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Agarwal, V., Miller, M. J., & Chatterjee, A. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural product reports, 34(7), 783–813. Retrieved from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]
-
Gliński, M., Szymański, W., & Łomot, D. (2025). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Molecules, 30(1), 123. Retrieved from [Link]
-
Pinacol Coupling (And McMurry Reaction). (2020, February 5). YouTube. Retrieved from [Link]
-
Lab 9 NaBH4 Reduction. (n.d.). Scribd. Retrieved from [Link]
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Technical Support Center: Optimization of Asymmetric Transfer Hydrogenation
<_ _>
Welcome to the technical support center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed for researchers, scientists, and professionals in drug development to provide actionable insights and troubleshooting strategies for the optimization of this powerful synthetic methodology. Asymmetric transfer hydrogenation stands as a robust and practical method for synthesizing enantioenriched molecules due to its mild reaction conditions and operational simplicity.[1] This guide moves beyond simple procedural lists to explain the underlying principles governing the success of your ATH reactions.
Troubleshooting Guide: A-Q&A-Based Approach
This section directly addresses common challenges encountered during ATH experiments, providing a systematic approach to problem-solving.
Issue 1: Low or No Conversion of Starting Material
Question: My ATH reaction shows very low or no conversion of the starting material. What are the likely causes and how can I address this?
Answer: Low or no conversion in an ATH reaction can be attributed to several factors, ranging from catalyst integrity to the choice of reagents and reaction conditions. A methodical investigation is key to pinpointing the issue.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The catalyst may have degraded due to improper handling or storage. Many ATH catalysts, particularly Ru(II) complexes, are air-sensitive.[2]
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Purchase fresh catalyst from a reputable supplier if degradation is suspected.
-
-
Inefficient Catalyst Precursor Activation:
-
Cause: The active hydride species may not be forming efficiently from the catalyst precursor.[3] This is often dependent on the base and the hydrogen donor.
-
Solution: For reactions using an alcohol as the hydrogen donor, ensure a strong enough base (e.g., KOH, NaOtBu) is used to generate the active ruthenium-hydride species.[3] When using a formic acid/triethylamine (HCOOH/NEt₃) mixture, the ratio is critical; an excess of formic acid can inhibit the reaction.[1]
-
-
Inappropriate Hydrogen Donor:
-
Cause: The choice of hydrogen donor is crucial and substrate-dependent. Isopropanol is commonly used for ketones, while a formic acid/triethylamine mixture is often employed for both ketones and imines.[3]
-
Solution: If using isopropanol, ensure it is of high purity and anhydrous. For HCOOH/NEt₃, a 5:2 azeotropic mixture is a common starting point, but optimization of this ratio may be necessary.[2]
-
-
Sub-optimal Temperature:
Issue 2: Poor Enantioselectivity (Low % ee)
Question: My reaction is proceeding to completion, but the enantiomeric excess (% ee) of my product is unacceptably low. What factors influence enantioselectivity and how can I improve it?
Answer: Low enantioselectivity is a common hurdle in asymmetric catalysis. It indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. Several parameters can be tuned to enhance stereocontrol.
Potential Causes & Solutions:
-
Sub-optimal Temperature:
-
Cause: Higher temperatures can lead to a decrease in enantioselectivity by reducing the energy difference between the diastereomeric transition states.[5]
-
Solution: Lowering the reaction temperature is often the first step to improving % ee.[5] It is advisable to run a temperature screen (e.g., 40 °C, 25 °C, 0 °C, -20 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects:
-
Cause: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[5]
-
Solution: Conduct a solvent screen. Protic solvents like isopropanol (which also serves as the hydrogen donor) and aprotic solvents like dichloromethane (DCM), toluene, or dimethylformamide (DMF) can have a profound impact on enantioselectivity.[2]
-
-
Mismatched Catalyst-Substrate Pairing:
-
Cause: The steric and electronic properties of the catalyst's chiral ligand may not be well-suited for the specific substrate.
-
Solution: Screen a variety of chiral ligands. For Ru(II)-based catalysts, ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and its derivatives are common starting points.[2][6] The arene ligand on the metal (e.g., p-cymene vs. mesitylene) can also influence the reaction pathway and selectivity.[7]
-
-
Hydrogen Donor/Base System:
-
Cause: The nature of the hydrogen source and the base can alter the reaction mechanism and, consequently, the enantioselectivity. A reversal of enantioinduction has been observed when switching between isopropanol/base and HCOOH/NEt₃ systems.[7]
-
Solution: If one hydrogen donor system yields poor results, exploring the alternative is a valid strategy. For instance, if isopropanol/KOH is problematic, trial the HCOOH/NEt₃ system.
-
Issue 3: Competing Side Reactions (e.g., 1,4-Reduction of Enones)
Question: I am trying to perform a 1,2-reduction on an α,β-unsaturated ketone (enone), but I am observing significant amounts of the 1,4-reduction product. How can I improve the regioselectivity?
Answer: The reduction of conjugated systems like enones presents a regioselectivity challenge. The catalyst can either reduce the C=O bond (1,2-reduction) or the C=C bond (1,4-reduction).[1] Several factors can steer the reaction towards the desired outcome.
Potential Causes & Solutions:
-
Catalyst and Ligand Choice:
-
Cause: The inherent properties of the catalyst system play a major role in directing the regioselectivity.
-
Solution: Screening different metal catalysts (e.g., Ru, Rh, Ir) and their associated chiral ligands is crucial.[8] Some catalyst systems are known to favor 1,2-reduction over 1,4-reduction.[9]
-
-
Reaction Conditions:
-
Cause: Temperature, solvent, and the hydrogen donor system can all influence the regioselectivity.
-
Solution: Systematically optimize the reaction conditions. For example, changing the solvent or the HCOOH/NEt₃ ratio can alter the product distribution.[1]
-
-
Substrate Electronics:
-
Cause: Electron-rich aromatic rings adjacent to the carbonyl group can favor C=C bond reduction over C=O bond reduction.[9]
-
Solution: While substrate modification is not always feasible, understanding this electronic influence can guide catalyst selection and condition optimization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Noyori-type asymmetric transfer hydrogenation?
A1: The mechanism of ATH with Noyori-type catalysts, such as [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)], involves a few key steps.[3] First, the catalyst precursor is activated by a base to form a ruthenium-hydride species.[3] This active catalyst then participates in a catalytic cycle where it transfers a hydride and a proton to the carbonyl substrate (e.g., a ketone).[2] The hydrogen atom on the amine ligand is believed to play a crucial role in enhancing both reactivity and stereoselectivity through interaction with the substrate.[2] Recent DFT studies suggest that in solution, the hydrogenation may occur via a two-step pathway involving initial hydride transfer followed by proton transfer.[3]
Q2: How do I choose the right hydrogen donor for my reaction?
A2: The most common hydrogen donors are isopropanol and a mixture of formic acid and triethylamine (HCOOH/NEt₃).[3][10]
-
Isopropanol: Typically used with a strong base (e.g., KOH). It is effective for the reduction of ketones. The reaction is reversible, as the acetone byproduct can be hydrogenated back to isopropanol.[2][10]
-
Formic Acid/Triethylamine (HCOOH/NEt₃): This mixture is a versatile hydrogen source for both ketones and imines.[2] The reaction is generally considered irreversible due to the decomposition of formic acid to H₂ and CO₂.[10][11] The ratio of formic acid to triethylamine is a critical parameter to optimize.[1]
Q3: What is a typical starting catalyst loading for an ATH reaction?
A3: Catalyst loading can vary, but a common starting point for screening is a substrate-to-catalyst ratio (S/C) of 100:1 to 1000:1 (i.e., 1 to 0.1 mol %). Highly efficient ATH systems can achieve very high turnover numbers, allowing for much lower catalyst loadings on a larger scale.[6]
Q4: How should I monitor the progress of my ATH reaction?
A4: The progress of an ATH reaction can be monitored by various analytical techniques. Samples can be periodically taken from the reaction mixture, worked up, and analyzed by:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of starting material consumption.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of conversion. Chiral GC or HPLC is necessary to determine the enantiomeric excess (% ee) of the product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of the starting material and the appearance of the product signals.[3]
Experimental Protocols & Data Presentation
General Protocol for a Screening ATH Reaction of a Ketone
This protocol provides a starting point for the optimization of an ATH reaction.
-
Preparation: In a nitrogen-filled glovebox, add the chiral catalyst (e.g., RuCl) (0.002 mmol, 1 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the ketone substrate (0.2 mmol, 1.0 equiv).
-
Solvent and Hydrogen Donor: Add the hydrogen donor/solvent system. For example, a 5:2 mixture of formic acid/triethylamine (1.0 mL).[2]
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a heating block set to the desired temperature (e.g., 40 °C). Stir the reaction for the intended duration (e.g., 24 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding water (2 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the conversion by ¹H NMR or GC analysis of the crude product. Purify the product by column chromatography. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.
Table 1: Example of a Reaction Parameter Optimization Screen
| Entry | Parameter Varied | Condition | Conversion (%) | ee (%) |
| 1 | Baseline | 40 °C, HCOOH/NEt₃ (5:2) | >95 | 85 |
| 2 | Temperature | 25 °C | 80 | 92 |
| 3 | Temperature | 0 °C | 35 | 97 |
| 4 | Solvent | DCM | >95 | 78 |
| 5 | H-Donor | i-PrOH, KOH | 60 | 88 |
Data is illustrative and intended to show the effect of varying parameters.
Visualizing the Catalytic Cycle and Troubleshooting Logic
The Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in ATH.
References
-
Noyori Asymmetric Transfer Hydrogenation. Chem-Station Int. Ed. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Štěpnička, P. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 22(9), 1438. [Link]
-
Asymmetric Hydrogenation. (2015). [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
B. A. Arndtsen, et al. (2015). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 11, 2295-2303. [Link]
-
B. A. Arndtsen, et al. (2015). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 11, 2295-2303. [Link]
-
Wang, D., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 142(18), 8412-8420. [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]
-
Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(21), 7541. [Link]
-
Noyori, R., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 77(12), 2005-2018. [Link]
-
Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(21), 7541. [Link]
-
Nájera, C., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 26(15-16), 703-744. [Link]
-
Proposed mechanism for the asymmetric transfer hydrogenation of ketones under acidic and basic conditions (L may be a water molecule). ResearchGate. [Link]
-
Gladiali, S., & Alberico, E. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Chemistry - An Asian Journal, 3(10), 1750-1770. [Link]
-
Catalytic asymmetric hydrogenation of enamides Problems and challenges on scale. ResearchGate. [Link]
-
Hannedouche, J., et al. (2011). Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. Tetrahedron Letters, 52(27), 3531-3534. [Link]
-
Scott, J. S., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organic Process Research & Development, 23(3), 365-373. [Link]
-
Wills, M., et al. (2021). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron, 77, 131771. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RUA [rua.ua.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-1-(4-Methylphenyl)ethanol
Welcome to the technical support center for the purification of (R)-1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this valuable chiral intermediate. The following information is structured in a question-and-answer format to directly address specific issues, moving from general queries to in-depth troubleshooting for critical purification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when starting the purification process.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route used. However, several impurities are common across different methods.
-
Unreacted Starting Materials: The most frequent impurity is the starting ketone, 4-methylacetophenone, especially from asymmetric reduction or transfer hydrogenation routes.
-
The Undesired Enantiomer: The (S)-enantiomer of 1-(4-methylphenyl)ethanol is the most challenging impurity to remove, as its physical properties are identical to the desired (R)-enantiomer, necessitating chiral separation techniques.
-
Byproducts of Synthesis: Depending on the reagents used, you may find byproducts from side reactions. For example, Grignard additions can result in homocoupling products.
-
Catalyst Residues: If using metal-based catalysts (e.g., for hydrogenation), trace metals may contaminate the product.
Q2: My initial product is a racemic mixture. What is the best overall strategy to isolate the (R)-enantiomer?
For resolving a racemic mixture of 1-(4-methylphenyl)ethanol, you have two primary, industrially relevant strategies: Diastereomeric Recrystallization and Chiral Chromatography. The choice depends on scale, available equipment, and desired purity.
-
Diastereomeric Recrystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent (like tartaric acid or a chiral amine derivative) to form diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional recrystallization.[1] The desired diastereomer is then isolated, and the chiral auxiliary is cleaved to yield the pure (R)-enantiomer. This method is often cost-effective for large-scale production.
-
Chiral Preparative Chromatography (HPLC or SFC): This is the most direct method for separating enantiomers. It offers high resolution and purity but can be more expensive and resource-intensive, especially at a large scale.
Below is a decision-making workflow to help you select an appropriate purification strategy.
Caption: Decision workflow for selecting a purification strategy.
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my purified product?
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the gold standards for determining enantiomeric excess. These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in two separate peaks on the chromatogram. The e.e. is calculated from the area of these peaks:
e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Polarimetry can also be used to measure the optical rotation of the sample, but this method is less accurate as it is highly sensitive to concentration, solvent, temperature, and the presence of other chiral impurities.
Part 2: Troubleshooting Guide: Chiral HPLC Purification
Chiral HPLC is a powerful tool, but method development can be challenging. This guide addresses common problems.[2]
Q: I'm not seeing any separation between my (R) and (S) enantiomers. What should I do?
This is a common starting point. The lack of separation indicates that the chiral recognition mechanism between your molecule and the chiral stationary phase (CSP) is not effective under the current conditions. Chiral separations are complex and depend on subtle differences in how enantiomers interact with the CSP through hydrogen bonds, pi-pi stacking, dipole-dipole interactions, and steric hindrance.[3]
Troubleshooting Steps:
-
Switch the Elution Mode: This is the most critical step. If you are using Reverse Phase (e.g., Methanol/Water), switch to Normal Phase (e.g., Hexane/Ethanol or Hexane/Isopropanol). Polysaccharide-based columns (like Daicel Chiralpak® series) often show completely different—and superior—selectivity in normal phase for neutral alcohols.[4]
-
Screen Different Columns: There is no universal chiral column.[3] If possible, screen a set of columns with different stationary phases (e.g., an amylose-based vs. a cellulose-based CSP).
-
Change the Alcohol Modifier: In normal phase, the type and concentration of the alcohol modifier are critical. If Hexane/Isopropanol (IPA) isn't working, try Hexane/Ethanol. The change in the alcohol's structure can significantly alter the hydrogen-bonding interactions required for separation.
-
Add an Acidic/Basic Modifier: Although 1-(4-methylphenyl)ethanol is neutral, adding a very small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can sometimes improve peak shape and resolution by interacting with active sites on the silica support.
Suggested Starting Conditions for Chiral HPLC Screening
| Column Type | Mode | Mobile Phase (Starting Ratio) | Flow Rate (mL/min) | Detection (nm) |
| Polysaccharide (e.g., Amylose) | Normal Phase | n-Hexane / Isopropanol (90:10) | 1.0 | 220 / 254 |
| Polysaccharide (e.g., Cellulose) | Normal Phase | n-Hexane / Ethanol (90:10) | 1.0 | 220 / 254 |
| Pirkle-type (e.g., Whelk-O® 1) | Normal Phase | n-Hexane / Isopropanol (80:20) | 1.0 | 220 / 254 |
| Polysaccharide (Immobilized) | Reverse Phase | Acetonitrile / Water (50:50) | 0.5 | 220 / 254 |
Q: My enantiomer peaks are resolved, but they are broad and tailing. How can I improve the peak shape?
Poor peak shape reduces resolution and makes accurate quantification difficult.
Troubleshooting Steps:
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for the mass transfer between the mobile and stationary phases, often leading to sharper peaks.
-
Optimize Alcohol Percentage: In normal phase, peak shape can be very sensitive to the alcohol concentration. Try systematically varying the percentage (e.g., from 10% IPA to 12%, 15%, etc.).
-
Check for Column Contamination: If the column has been used with other samples, strongly retained impurities could be affecting performance. Flush the column according to the manufacturer's instructions.
-
Lower the Column Temperature: Running the separation at a lower temperature (e.g., 15-20°C) can sometimes enhance the chiral recognition interactions and improve peak shape and resolution, although it may increase backpressure.[5]
Caption: Workflow for chiral HPLC method optimization.
Part 3: Troubleshooting Guide: Purification by Recrystallization
For removing chemical (achiral) impurities, recrystallization is a powerful, scalable, and cost-effective technique.[6] The principle relies on the differential solubility of the desired compound versus its impurities in a chosen solvent.[6]
Q: I've added my crude product to a hot solvent, but it won't fully dissolve. What should I do?
This indicates either you haven't added enough solvent or you have an insoluble impurity.
Troubleshooting Steps:
-
Add More Hot Solvent: Continue adding small portions of the hot solvent until no more of the solid appears to dissolve. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution for good recovery.
-
Perform a Hot Filtration: If a solid remains even after adding a significant amount of solvent, it is likely an insoluble impurity. Keep the solution hot and filter it through a pre-warmed funnel with fluted filter paper to remove the impurity. Then, proceed to the cooling step with the clear filtrate.
Q: My solution is clear, but no crystals are forming upon cooling. What's wrong?
Crystal formation requires nucleation and growth. If nucleation doesn't occur, the compound may remain as a supersaturated solution or "oil out."
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation to begin.
-
Seeding: If you have a few pure crystals of this compound, add one or two to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
-
Cool More Slowly: Rapid cooling can sometimes favor the formation of an oil over a crystalline solid. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath.
-
Reduce Solvent Volume: It's possible the solution is too dilute. Gently heat the solution to evaporate some of the solvent and re-attempt cooling.
Step-by-Step Protocol: Recrystallization from a Hexane/Ethyl Acetate Solvent System
This protocol is a starting point for removing less polar impurities from the slightly polar target compound.
-
Dissolution: In an Erlenmeyer flask, add the crude 1-(4-methylphenyl)ethanol. Add a minimal amount of ethyl acetate (a solvent in which the compound is soluble) to just dissolve the solid at room temperature.
-
Impurity Precipitation (Optional): Slowly add hexane (an anti-solvent) dropwise while stirring. If less polar impurities are present, they may begin to precipitate. The goal is to reach a point of slight turbidity that disappears upon warming.
-
Heating: Gently warm the mixture on a hot plate until the solution becomes clear. Avoid boiling to prevent solvent loss.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
FooDB. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). Available from: [Link]
-
Human Metabolome Database. Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Available from: [Link]
-
PubChem. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817. Available from: [Link]
-
Chemsrc. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
BGB Analytik. CHIRAL Handbook. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Reddit. Chiral alcohol separation : r/CHROMATOGRAPHY. Available from: [Link]
-
YouTube. Chiral Screening Procedures: A Quick & Easy How-To Guide. Available from: [Link]
- European Patent Office. Process for the separation of a mixture of enantiomers - EP 0838448 A1.
Sources
Technical Support Center: Refining Chiral Separation Methods for 1-(4-Methylphenyl)ethanol Enantiomers
Welcome to the dedicated technical support resource for the chiral separation of 1-(4-Methylphenyl)ethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of resolving this specific chiral compound. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome common challenges and optimize your separation methods.
Introduction to the Challenge
1-(4-Methylphenyl)ethanol is a chiral secondary alcohol, and the effective separation of its enantiomers is crucial in various fields, including asymmetric synthesis and pharmaceutical development, where the biological activity of enantiomers can differ significantly.[1][2] Achieving baseline resolution of these enantiomers requires a nuanced understanding of chiral recognition mechanisms and the interplay of various chromatographic parameters. This guide provides a structured approach to method development and troubleshooting, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing a chiral separation method for 1-(4-Methylphenyl)ethanol.
Q1: What are the most effective chiral stationary phases (CSPs) for separating 1-(4-Methylphenyl)ethanol enantiomers?
A1: Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of a broad range of compounds, including aromatic secondary alcohols like 1-(4-Methylphenyl)ethanol.[3][4] These phases, typically derivatives of cellulose or amylose, offer excellent chiral recognition capabilities.
-
Initial Screening Recommendations:
-
Cellulose-based: Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralcel® OD, Lux® Cellulose-1) are a prime choice.[4]
-
Amylose-based: Amylose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak® AD, RegisPack®) also demonstrate broad enantioselectivity and are worth screening.[5]
-
The choice between cellulose and amylose can significantly impact selectivity, as cellulose tends to have a more layered structure while amylose has a helical structure, leading to different interactions with the enantiomers.[1]
Q2: What are the recommended starting conditions for HPLC method development?
A2: For initial screening of 1-(4-Methylphenyl)ethanol on a polysaccharide-based CSP, a normal-phase HPLC method is often the most successful.[4]
Here is a typical starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | Polysaccharide-based (e.g., Chiralcel® OD-H) | Proven broad selectivity for aromatic alcohols.[6] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | Balances retention and elution strength.[3][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for initial screening.[3] |
| Temperature | 25 °C (controlled) | Ensures reproducible results.[3] |
| Detection | UV at 210 nm or 254 nm | Aromatic ring provides strong UV absorbance. |
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chiral separation of 1-(4-Methylphenyl)ethanol.
Issue 1: Poor Resolution (Rs < 1.5)
Poor resolution is a frequent challenge in chiral separations. The following workflow illustrates a systematic approach to improving the separation factor (α) and overall resolution (Rs).
Caption: Workflow for improving chiral resolution.
-
Step 1: Optimize Mobile Phase Composition. The percentage of the alcohol modifier is a critical parameter.[3] Decreasing the alcohol concentration (e.g., from 10% to 5% or 2% isopropanol in n-hexane) increases the retention time and often enhances the interaction with the CSP, leading to better resolution.[6]
-
Step 2: Change the Alcohol Modifier. The choice of alcohol can significantly alter selectivity.[7] If isopropanol (IPA) does not provide adequate separation, switching to ethanol (EtOH) or vice-versa can sometimes lead to a dramatic improvement in resolution due to different interactions with the chiral stationary phase.[6][7]
-
Step 3: Reduce the Flow Rate. Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[3]
-
Step 4: Adjust the Temperature. Temperature can have a non-linear and unpredictable effect on chiral recognition.[8][9] Both increasing and decreasing the temperature should be explored. A change in temperature can alter the conformation of the polysaccharide-based chiral selector, potentially improving enantioselectivity.[1][10] In some cases, a reversal of elution order can be observed at different temperatures.[1][8]
-
Step 5: Screen Different Chiral Stationary Phases. If the above steps fail to provide baseline separation, the chosen CSP may not be suitable for this specific analyte. Screening a CSP with a different polysaccharide backbone (e.g., amylose if cellulose was used initially) or a different derivative is recommended.[5]
Issue 2: Peak Tailing
Peak tailing can compromise quantification accuracy and resolution.[11] For a neutral molecule like 1-(4-Methylphenyl)ethanol, peak tailing is less likely to be caused by strong ionic interactions with the stationary phase, but other factors can contribute.
Caption: Logical steps to address peak tailing.
-
Cause A: Sample Overload. Injecting too much sample can lead to peak broadening and tailing.[3]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause B: Sample Solvent Effects. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.
-
-
Cause C: Secondary Interactions. Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing.[3][12] While 1-(4-Methylphenyl)ethanol is neutral, interactions with residual silanols on the silica surface can still occur.[12][13]
-
Solution: For neutral or acidic compounds, this is less common, but the addition of a small amount of an acidic additive like trifluoroacetic acid (TFA) can sometimes improve peak shape. However, for a neutral alcohol, this is generally not necessary and should be used with caution as it can alter selectivity.
-
-
Cause D: Column Contamination or Degradation. Accumulation of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[3]
-
Issue 3: Irreproducible Retention Times
Fluctuating retention times can be a sign of an unstable chromatographic system.
-
Cause A: Inadequate Column Equilibration. Chiral columns, especially with normal-phase eluents, can require extended equilibration times.
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting injections.[6]
-
-
Cause B: Mobile Phase Composition Changes. Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent (e.g., n-hexane) can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoir covered. Use a reliable HPLC mixing system.
-
-
Cause C: Temperature Fluctuations. As mentioned, temperature significantly impacts chiral separations.[9][10]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[3]
-
Part 3: Alternative and Advanced Techniques
While HPLC is the most common technique, GC and SFC offer viable alternatives for the chiral separation of 1-(4-Methylphenyl)ethanol.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds like 1-(4-Methylphenyl)ethanol.[14]
-
Chiral Stationary Phases: Derivatized cyclodextrins are commonly used as chiral selectors in GC capillary columns.[15][16]
-
Derivatization: While some aromatic alcohols can be resolved without derivatization, converting the alcohol to an ester (e.g., acetate) can improve volatility and resolution.[16][17]
-
Troubleshooting: Common GC issues include peak broadening (check for slow injection or dead volume) and poor resolution (optimize the temperature program and carrier gas flow rate).
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages of high speed and reduced organic solvent consumption.[18][19][20]
-
Mobile Phase: Typically consists of supercritical CO2 with a polar organic co-solvent (modifier), such as methanol, ethanol, or isopropanol.[21][22]
-
Advantages: The low viscosity of the mobile phase allows for higher flow rates without a significant loss in efficiency, leading to faster analyses.[19] SFC is also advantageous for purifying volatile compounds due to lower operating temperatures compared to GC.[18]
-
Method Development: Similar to HPLC, screening different polysaccharide-based CSPs and optimizing the co-solvent type and percentage are key to successful method development.[21][23]
References
-
Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry. Available at: [Link]
-
A Study on the Chiral Recognition Ability of Coated vs. Immobilized Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
-
The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. Angewandte Chemie International Edition. Available at: [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Molecules. Available at: [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]
-
KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Development of a generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies. Available at: [Link]
-
Fast chiral supercritical fluid chromatography (SFC) separation of alcohol enantiomers. ResearchGate. Available at: [Link]
-
Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation. Journal of Chromatography A. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules. Available at: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
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Enantioselective high-performance liquid chromatography of N-Boc-O-tosyl-threoninal: A key intermediate in the synthesis of the HIV-protease inhibitor Amprenavir. Journal of Pharmaceutical Analysis. Available at: [Link]
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Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Enantioseparation of Profens on Chiralpak AD and Chiralcel OD. VTechWorks. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available at: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Available at: [Link]
-
Chiral alcohol separation. Reddit. Available at: [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]
-
How can I resolve peak tailing during the analysis of drug in HPLC? ResearchGate. Available at: [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Available at: [Link]
-
HPLC Tips Peak Tailing. YouTube. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available at: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
-
Chiral Gas Chromatography. AZ chrom s.r.o. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]
-
CHIRAL Handbook. BGB Analytik. Available at: [Link]
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Minimizing racemization of (R)-1-(4-Methylphenyl)ethanol during workup
Welcome to the technical support center for researchers working with chiral molecules. This guide is dedicated to a common yet critical challenge encountered in synthetic chemistry: the preservation of stereochemical integrity during product isolation and purification. Specifically, we will focus on (R)-1-(4-Methylphenyl)ethanol , a valuable chiral intermediate, and provide actionable strategies to prevent its racemization during workup.[1]
This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Loss of Enantiomeric Purity
This section addresses specific issues you may encounter after synthesizing this compound. The question-and-answer format is designed to help you quickly diagnose and solve problems related to unexpected racemization.
Question 1: My final product shows a significant loss of enantiomeric excess (e.e.) after a standard aqueous workup. What is the most likely cause?
Answer: The most probable cause is acid-catalyzed racemization .[2] this compound is a secondary benzylic alcohol. The benzylic position is prone to forming a stabilized carbocation. Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). The subsequent loss of water generates a planar, achiral carbocation intermediate. Water or another nucleophile can then attack this planar intermediate from either face with roughly equal probability, leading to a racemic mixture of the (R) and (S) enantiomers.[3][4]
Even seemingly neutral conditions can become problematic. Dissolved carbon dioxide from the atmosphere can make deionized water slightly acidic. If your reaction mixture contains residual acids from a previous step (e.g., Lewis or Brønsted acids), these can also catalyze the process during the workup.
dot
Sources
Technical Support Center: Enhancing Efficiency in Chiral Auxiliary Removal
Welcome to the Technical Support Center dedicated to the critical final step in many asymmetric syntheses: the removal of the chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing expert-driven troubleshooting advice and frequently asked questions to ensure the stereochemical integrity and yield of your target molecules are maximized.
As Senior Application Scientists, we understand that the successful cleavage of a chiral auxiliary is as crucial as the stereoselective reaction it facilitates. This resource is structured to address the specific challenges you may encounter in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: Universal Challenges in Auxiliary Cleavage
This section addresses common problems that can arise during the removal of various types of chiral auxiliaries.
Q1: What is racemization and why is it a critical issue during auxiliary cleavage?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In the context of asymmetric synthesis, significant effort is invested in using a chiral auxiliary to create a single stereoisomer.[1] If racemization occurs during the final step of removing this auxiliary, the hard-won stereochemical purity is lost, which undermines the entire synthetic strategy.[1] This is particularly detrimental in drug development, as different enantiomers of a molecule can exhibit vastly different biological activities.[1]
Q2: What is the primary chemical mechanism leading to racemization during cleavage, and how can it be prevented?
A: The most prevalent mechanism for racemization in this context is the formation of a planar, achiral intermediate, such as an enol or an enolate, at the newly formed stereocenter.[1] This typically occurs when the stereocenter is in the alpha (α) position relative to a carbonyl group. Under harsh acidic or basic conditions, the α-proton can be removed, leading to the formation of the enolate.[1] This planar intermediate can then be re-protonated from either face with equal probability, resulting in a loss of stereochemical information and the formation of a racemic mixture.[1]
Prevention Strategies:
-
Milder Conditions: Employing milder cleavage conditions is the most effective strategy. For acid-labile products, consider using enzymatic hydrolysis or milder acidic reagents like acetic acid.[2] For base-labile products, avoid strong bases such as NaOH or KOH in favor of milder alternatives or reductive cleavage methods.[2]
-
Low Temperatures: Performing reactions at low temperatures (e.g., -78 °C) is critical for minimizing the rate of racemization.[3]
-
Choice of Reagents: The selection of cleavage reagents should be tailored to the substrate. For instance, for the cleavage of ketone SAMP-hydrazones, using a saturated aqueous oxalic acid solution is a mild method that provides the corresponding ketones in excellent yields and high enantiomeric purity.[4]
-
Screening: It is advisable to screen a variety of cleavage conditions on a small scale to identify the optimal method for your specific product.[2]
Q3: My auxiliary cleavage reaction is incomplete. What are the likely causes and how can I drive it to completion?
A: Incomplete cleavage is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration and temperature. A modest increase in temperature or extended reaction time may be all that is needed.[2]
-
Inappropriate Choice of Cleavage Reagent: The chosen reagent may not be potent enough for your specific substrate. If, for example, acidic hydrolysis is sluggish, a reductive cleavage approach might be more effective.[2]
-
Steric Hindrance: For sterically hindered substrates, a stronger nucleophile or a more reactive cleavage reagent may be necessary to overcome the steric barrier.[2]
-
Reagent Stoichiometry: Ensure that a sufficient excess of the cleavage reagent is used, particularly for challenging substrates. For Lewis acid-mediated cleavages, the stoichiometry of the Lewis acid can significantly influence both the rate and the selectivity of the reaction.[5]
Auxiliary-Specific Troubleshooting
This section provides detailed guidance for commonly used chiral auxiliaries.
Evans Oxazolidinone Auxiliaries
Evans oxazolidinones are widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[6][7] Their removal is a critical step to obtaining the desired chiral products.[6]
Q4: I'm observing a significant amount of a hydroxyamide byproduct during the LiOH/H₂O₂ cleavage of my N-acyl oxazolidinone. What is causing this and how can I minimize it?
A: The formation of a hydroxyamide byproduct arises from a competing side reaction where hydrolysis occurs at the carbamate carbonyl instead of the desired amide carbonyl.[8] This leads to the opening of the oxazolidinone ring.
Troubleshooting Steps:
-
Reagent Stoichiometry and Addition: The original Evans conditions often use a large excess of H₂O₂.[8] While this can enhance selectivity for the desired acid, it can also accelerate the decomposition of the initially formed peracid, leading to oxygen evolution and potentially side reactions.[8] Consider running the reaction with less than 2 equivalents of H₂O₂ to "starve" the reaction of excess oxidant.[8]
-
Solvent System: The ratio of THF to water can influence the reaction outcome. Adjusting this ratio can sometimes suppress the formation of the hydroxyamide byproduct.[8]
-
Alternative Cleavage Methods: If the LiOH/H₂O₂ method consistently gives poor results, consider other methods for converting the N-acyl oxazolidinone to different functional groups, which can then be hydrolyzed under milder conditions if necessary.
| Product | Reagents | Typical Conditions |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C to rt |
| Methyl Ester | NaOMe, MeOH | MeOH, 0 °C |
| Primary Alcohol | LiBH₄, EtOH | Et₂O, 0 °C |
| Aldehyde | LiAlH(OEt)₃ | THF, -78 °C |
| Weinreb Amide | Me(MeO)NH·HCl, AlMe₃ | THF, 0 °C |
This table summarizes common methods for the removal of Evans oxazolidinone auxiliaries to yield various functional groups.
Oppolzer's Camphor-Derived Sultam Auxiliary
Oppolzer's sultam is a versatile chiral auxiliary, but its cleavage can sometimes be challenging, particularly for sterically hindered substrates.[5]
Q5: I am observing low yields of my desired carboxylic acid after hydrolysis of an N-acyl Oppolzer's sultam. What are the common causes and solutions?
A: Low yields during the hydrolysis of N-acyl sultams are often due to a competitive N-S bond cleavage, which is especially prevalent with sterically hindered substrates.[5] This side reaction produces the corresponding sulfonic acid derivative instead of the desired carboxylic acid.[5]
Troubleshooting Steps:
-
Reagent Selection: Standard hydrolysis conditions, such as using lithium hydrogen peroxide, can sometimes result in low yields and necessitate large solvent volumes and long reaction times.[5] Consider using alternative reagents that offer higher regioselectivity.[5]
-
Tetrabutylammonium Hydrogen Peroxide (TBAH): A milder and more efficient method involves the use of tetrabutylammonium hydrogen peroxide.[5] This reagent combination has been shown to significantly improve the yield of the desired carboxylic acid while minimizing the formation of the sulfonic acid byproduct.[5]
-
Anhydrous Conditions: Performing the hydrolysis under anhydrous conditions can be effective. One study demonstrated that a combination of TBAH and hydrogen peroxide in DME as a solvent, with azeotropic removal of water, resulted in a maximal yield of the carboxylic acid.[5]
-
Alternative Cleavage Methods: If hydrolysis continues to yield poor results, consider other cleavage strategies such as reductive cleavage or transesterification.[5]
Myers' Pseudoephedrine Amides
The Myers asymmetric alkylation uses pseudoephedrine as a chiral auxiliary to produce chiral, non-racemic carboxylic acids or alcohols after cleavage.[9]
Q6: How is the pseudoephedrine auxiliary typically removed, and what are the options for different final products?
A: The pseudoephedrine chiral auxiliary is removed by cleaving the amide bond with an appropriate nucleophile.[6] Conditions have been developed to transform the pseudoephedrine amides into a variety of enantiomerically enriched functional groups, and the auxiliary can often be recovered and reused.[6]
| Desired Product | Cleavage Conditions |
| Carboxylic Acid | Acidic or basic hydrolysis (e.g., H₂SO₄/dioxane/H₂O, reflux) |
| Alcohol | Reduction with a suitable hydride reagent (e.g., LiAlH₄, LiBH₄) |
| Aldehyde | Partial reduction (e.g., DIBAL-H) |
SAMP/RAMP Hydrazones
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are effective chiral auxiliaries for asymmetric alkylation and aldol reactions.[10]
Q7: I am struggling to cleave a SAMP/RAMP hydrazone without causing epimerization at the adjacent stereocenter. What are some mild cleavage methods?
A: Vigorous hydrolytic conditions can lead to racemization at the newly formed stereocenter.[11] Therefore, milder cleavage methods are preferred.
-
Oxidative Cleavage with Ozonolysis: Ozonolysis is a common and effective method for cleaving SAMP/RAMP hydrazones.[6]
-
Hydrolysis with Oxalic Acid: Cleavage of ketone SAMP-hydrazones with a saturated aqueous oxalic acid solution can provide the corresponding ketones in excellent yields and with high enantiomeric purity.[4] This method is compatible with functionalities that are sensitive to oxidative conditions.[4]
-
Oxidative Hydrolysis with Sodium Perborate: N,N-Dialkylhydrazones can be efficiently cleaved back to their parent ketones under mild conditions at pH 7 using sodium perborate in a buffered solution with tert-butanol as a cosolvent.[4]
8-Phenylmenthol Auxiliaries
(-)-8-Phenylmenthol is a valuable chiral auxiliary, particularly in asymmetric Diels-Alder reactions.[6]
Q8: What are the standard conditions for removing the (-)-8-phenylmenthol auxiliary?
A: The (-)-8-phenylmenthol auxiliary is typically part of an ester linkage and can be removed under conditions that cleave this bond without causing racemization of the newly formed stereocenters.[12]
Protocol for Reductive Cleavage:
-
Dissolve the Diels-Alder adduct (1.0 eq) in dry diethyl ether or THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction back to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
Filter the solid and wash it thoroughly with ether or THF.
-
Concentrate the filtrate to obtain the chiral alcohol product. The (-)-8-phenylmenthol auxiliary can be recovered from the reaction mixture by chromatography.[13]
Visualizing the Workflow
General Scheme for Chiral Auxiliary Removal
Caption: General workflow for chiral auxiliary removal.
Decision Tree for Selecting a Cleavage Method
Caption: Decision tree for choosing a cleavage method.
Frequently Asked Questions (FAQs)
Q9: Are the reagents used for auxiliary cleavage hazardous?
A: Yes, many of the reagents used for sultam and other auxiliary cleavages are hazardous and require careful handling.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) should be worn.[5]
-
Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can be corrosive.[5]
-
Organometallic Reagents (e.g., n-butyllithium): Are typically pyrophoric and require handling under an inert atmosphere.[5]
Q10: Is it always possible to recover the chiral auxiliary?
A: In many cases, the chiral auxiliary can be recovered in high yield after cleavage, which is an important consideration for the economic viability of a synthetic route, especially on a large scale.[12] However, recovery is not always quantitative and depends on the stability of the auxiliary to the cleavage conditions and the ease of separation from the product and byproducts.
Q11: Can continuous flow chemistry improve the efficiency of chiral auxiliary removal and recycling?
A: Yes, continuous flow processes can minimize the drawbacks of chiral auxiliary-mediated synthesis.[14] Flow technology can increase efficiency and decrease the environmental impact by "telescoping" multi-step procedures.[14] Furthermore, automated separation and recycling of the auxiliary can be implemented in a closed-loop system, which can significantly improve the overall atom economy of the process.[14]
References
- Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary - Benchchem.
- Technical Support Center: Chiral Auxiliary Cleavage - Benchchem.
- Application Notes and Protocols: The Use of Menthol-Derived Chiral Auxiliaries in Asymmetric Synthesis - Benchchem.
- The Role of (-)-Menthol and Its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide - Benchchem.
- Technical Support Center: Post-Reaction Removal of the α-Phenylaziridine-1-ethanol Chiral Auxiliary - Benchchem.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - RSC Publishing.
- Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchGate.
-
Chiral auxiliary - Wikipedia. Available from: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available from: [Link]
-
Myers Asymmetric Alkylation - SynArchive. Available from: [Link]
-
evans enolate alkylation-hydrolysisx. Available from: [Link]
- Preventing racemization during the synthesis of chiral 2-Cyanobutanoic acid - Benchchem.
-
An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - NIH. Available from: [Link]
-
Evans Aldol Reaction | Chem-Station Int. Ed. Available from: [Link]
-
Chiral Auxiliary Controlled Reactions - No Added Chemicals. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Validated Analytical Methods for (R)-1-(4-Methylphenyl)ethanol Quantification
In the landscape of pharmaceutical development and fine chemical synthesis, the precise and accurate quantification of chiral molecules is paramount. (R)-1-(4-Methylphenyl)ethanol, a key chiral intermediate, demands robust analytical methods to ensure its enantiomeric purity and concentration.[1] This guide provides an in-depth comparison of validated analytical techniques for the quantification of this compound, offering insights into experimental design and the rationale behind methodological choices. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to underscore the importance of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for this process.[2][3][4] Validation ensures that an analytical procedure is fit for its intended purpose, demonstrating its accuracy, precision, specificity, linearity, range, and robustness.[5][6][7][8][9] This structured approach guarantees the reliability and consistency of analytical data, which is the bedrock of quality assurance in pharmaceutical manufacturing.[10]
Comparative Analysis of Key Analytical Techniques
The quantification of this compound predominantly relies on chromatographic techniques that can resolve enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases (CSPs), are the most prevalent methods.[11][12][13]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating enantiomers.[12][14][15] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent chiral recognition capabilities.[11][12]
Principle of Chiral HPLC Separation:
The separation mechanism in chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.
Caption: Chiral HPLC Separation Mechanism.
Advantages of Chiral HPLC:
-
High Versatility: A wide range of chiral stationary phases are commercially available, allowing for the separation of a diverse array of compounds.[13]
-
Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.
-
Preparative Capabilities: HPLC can be scaled up for the preparative separation of enantiomers.[11]
Limitations of Chiral HPLC:
-
Method Development Time: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.[14]
-
Solvent Consumption: HPLC can consume significant amounts of organic solvents, which has environmental and cost implications.
Chiral Gas Chromatography (GC)
Chiral GC is another highly effective technique for the enantioselective analysis of volatile compounds like this compound.[16] This method often utilizes capillary columns coated with a chiral stationary phase, typically cyclodextrin derivatives.[17][18]
Principle of Chiral GC Separation:
Similar to chiral HPLC, separation in chiral GC is based on the differential interaction between the enantiomers and the chiral stationary phase. For volatile compounds, these interactions occur in the gas phase as the analyte partitions between the carrier gas and the liquid stationary phase. Derivatization of the alcohol to a more volatile ester can sometimes improve separation.[17]
Advantages of Chiral GC:
-
High Resolution: Capillary GC columns offer excellent separation efficiency and high resolution.
-
Sensitivity: GC detectors, such as the Flame Ionization Detector (FID), are highly sensitive.
-
Speed: GC analyses can often be faster than HPLC separations.
Limitations of Chiral GC:
-
Analyte Volatility: The analyte must be volatile or be made volatile through derivatization.
-
Thermal Stability: The analyte must be thermally stable at the temperatures used in the GC analysis.
Performance Comparison: Chiral HPLC vs. Chiral GC
To provide a clear comparison, the following table summarizes typical performance data for the validation of analytical methods for this compound quantification using both chiral HPLC and chiral GC.
| Validation Parameter | Chiral HPLC-UV | Chiral GC-FID | Typical Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995[19] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 98.0 - 102.0% for drug product[19] |
| Precision (RSD) | < 1.5% | < 1.0% | ≤ 2%[6] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | Signal-to-Noise Ratio of 3:1[20] |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | Signal-to-Noise Ratio of 10:1[20] |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Unaffected by minor changes in oven temperature ramp and carrier gas flow rate. | Consistent results with deliberate variations in method parameters.[10] |
Experimental Protocols
Detailed Step-by-Step Methodology for Chiral HPLC-UV
This protocol outlines a validated method for the quantification of this compound using chiral HPLC with UV detection.
1. Materials and Reagents:
-
This compound reference standard
-
(S)-1-(4-Methylphenyl)ethanol reference standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Methanol for sample preparation
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral stationary phase column (e.g., a cellulose-based CSP).
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Prepare the sample containing this compound to a final concentration within the validated range using methanol.
5. Validation Workflow:
Caption: Analytical Method Validation Workflow.
6. Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Conclusion
The choice between chiral HPLC and chiral GC for the quantification of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample matrix. Both techniques, when properly validated according to ICH and FDA guidelines, can provide accurate and reliable results.[2][3] Chiral HPLC offers greater versatility, while chiral GC can provide higher resolution and sensitivity for volatile analytes. A thorough understanding of the principles and validation requirements of each method is essential for ensuring the quality and consistency of analytical data in a regulated environment.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
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National Center for Biotechnology Information. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]
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ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. [Link]
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MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
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ResearchGate. (n.d.). (PDF) Chiral Gas Chromatography. [Link]
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National Center for Biotechnology Information. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. [Link]
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ScienceDirect. (n.d.). Chiral methods. [Link]
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Omics Online. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Enantiomeric Excess Determination
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional structure of a drug molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the stereospecific analysis of chiral drugs.[1]
The accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a cornerstone of drug development and quality control.[2] An ee of 100% indicates an enantiomerically pure substance, while a racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%.[3]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely employed analytical techniques for this purpose.[2][3] The choice between them is often dictated by the physicochemical properties of the analyte. This guide provides an in-depth, objective comparison of chiral HPLC and GC methods for enantiomeric excess determination, supported by a detailed, albeit illustrative, cross-validation case study to guide researchers, scientists, and drug development professionals in making informed decisions.
Principles of Chiral Separation: A Tale of Two Phases
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the introduction of a chiral selector into the analytical system.[4] This is most commonly achieved by using a chiral stationary phase (CSP) within the chromatographic column. The underlying principle for both HPLC and GC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation.[5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely adopted technique for enantiomeric separations.[4] It is particularly well-suited for a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[6] The separation occurs as a liquid mobile phase carries the sample through a column packed with a solid chiral stationary phase.
A diverse array of CSPs are commercially available for HPLC, broadly categorized as:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most popular and versatile, capable of resolving a wide range of chiral compounds.[7]
-
Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
Protein-based CSPs: Columns with immobilized proteins like α1-acid glycoprotein (AGP) or cellulase can offer excellent selectivity for certain drug molecules.
-
Cyclodextrin-based CSPs: These utilize the inclusion of the analyte into the chiral cavity of cyclodextrin molecules.[7]
-
Ligand-exchange CSPs: These are particularly effective for the resolution of amino acids and their derivatives.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds.[8] In this method, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column coated with a chiral stationary phase. For non-volatile analytes, derivatization is often required to increase their volatility.[9]
The most common CSPs for GC are based on cyclodextrin derivatives . These are dissolved in a polysiloxane and coated onto the inner wall of a fused silica capillary column. The choice of the cyclodextrin and its derivatization dictates the enantioselectivity for different classes of compounds.
At a Glance: HPLC vs. GC for Enantiomeric Excess Determination
The selection between HPLC and GC is a critical decision in method development. The following table provides a comparative overview of the two techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Typical Analytes | Broad applicability to non-volatile and thermally labile compounds.[6] | Suitable for volatile and thermally stable compounds. Derivatization is often necessary for non-volatile analytes.[9] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility. |
| Chiral Stationary Phases | Wide variety available, including polysaccharide, Pirkle, protein, and cyclodextrin-based phases.[4] | Predominantly based on cyclodextrin derivatives. |
| Instrumentation | HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV, PDA, MS). | GC system with an injector, oven, and a suitable detector (e.g., FID, MS). |
| Sensitivity | Detector-dependent; can be very high with mass spectrometry (MS) detection. | Generally high sensitivity, especially with a Flame Ionization Detector (FID) or MS. |
| Analysis Time | Can range from several minutes to over an hour. | Typically offers faster analysis times for volatile compounds. |
| Key Advantage | Broad applicability without the need for derivatization for many compounds. | High resolution and speed for volatile analytes. |
Cross-Validation of Analytical Methods: Ensuring Consistency and Reliability
Cross-validation is the process of comparing the results from two distinct analytical methods to demonstrate their equivalence for a specific analytical task.[10] This is a crucial step when transferring a method between laboratories, implementing a new technology, or when an orthogonal method is needed for confirmatory purposes. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the validation of analytical procedures, which form the basis for cross-validation protocols.
The goal of cross-validating HPLC and GC methods for enantiomeric excess determination is to ensure that both methods provide comparable, reliable, and accurate results for the same sample.
Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC methods for enantiomeric excess determination.
Caption: A decision tree to guide the selection between chiral HPLC and GC.
Conclusion and Recommendations
Both chiral HPLC and chiral GC are indispensable tools for the accurate determination of enantiomeric excess in the pharmaceutical industry. While HPLC offers broader applicability, especially for non-volatile and thermally labile compounds, GC provides high resolution and speed for volatile analytes.
The cross-validation of these two orthogonal techniques provides the highest level of confidence in the analytical data, ensuring the safety and efficacy of chiral drug products. It is the recommendation of this author that for critical quality attributes such as enantiomeric purity, the development and cross-validation of two independent methods should be considered a best practice, particularly in late-stage drug development and for regulatory submissions.
By understanding the principles of each technique, carefully designing experimental protocols, and adhering to rigorous validation and cross-validation standards, researchers can ensure the integrity and reliability of their enantiomeric excess determinations, ultimately contributing to the development of safer and more effective medicines.
References
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- BenchChem. (2025). A Comparative Guide to the Determination of Enantiomeric Purity of p-Mentha-2,4-diene: Chiral HPLC vs. Enantioselective GC-MS. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of GC-MS and Chiral HPLC for the Enantioselective Analysis of 3-Methyl-1-heptanol. BenchChem.
- Chavan, M., Sutar, M., & Deshmukh, S. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 19(2), 246-260.
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link]
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EMA. (2013). Statistical methodology for the comparative assessment of quality attributes in drug development. European Medicines Agency. Retrieved from [Link]
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LCGC International. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
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Section 1: Understanding the Biocatalytic Landscape: Whole Cells vs. Isolated Enzymes
An In-Depth Comparative Guide to Biocatalysts for the Asymmetric Reduction of 4-Methylacetophenone
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Among these, optically pure 1-(4-methylphenyl)ethanol serves as a critical chiral building block for various active pharmaceutical ingredients. Traditional chemical methods for its synthesis often rely on stoichiometric chiral reagents or transition-metal catalysts, which can present challenges related to cost, metal contamination, and environmental impact[1][2][3]. Biocatalysis has emerged as a powerful and sustainable alternative, offering exceptional stereo-, regio-, and chemoselectivity under mild, eco-friendly conditions[4][5][6][7].
This guide provides a comparative analysis of different biocatalytic systems for the asymmetric reduction of 4-methylacetophenone. We will delve into the practical advantages and limitations of two primary approaches: whole-cell biocatalysis and the use of isolated ketoreductase enzymes (KREDs). By synthesizing field-proven insights with robust experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal biocatalytic strategy for their specific needs.
The choice between using a whole microbial cell or a purified enzyme is a critical decision in designing a biocatalytic process. Each approach offers a distinct set of advantages and challenges that must be weighed against the project's goals, scale, and purity requirements.
Whole-Cell Biocatalysts: The "Ready-to-Use" Natural System
Whole-cell biocatalysis employs entire microorganisms, such as bacteria or yeast, as the catalyst[4]. These systems are attractive for their operational simplicity and cost-effectiveness.
Key Advantages:
-
Inherent Cofactor Regeneration: Redox reactions, like ketone reduction, depend on expensive nicotinamide cofactors (NADH or NADPH)[6][8]. Whole cells possess the native metabolic machinery to continuously regenerate these cofactors, typically by consuming a simple co-substrate like glucose, eliminating the need to add them exogenously[9][10][11].
-
Enzyme Protection: The cellular environment shields the active enzyme from harsh external conditions, potentially enhancing its operational stability[11][12].
-
Cost-Effectiveness: This approach bypasses the costly and time-consuming steps of enzyme isolation and purification, making it particularly suitable for initial screening and large-scale production where cost is a major driver[12][13].
Limitations:
-
Potential for Side Reactions: The cell's complex enzymatic machinery may lead to the formation of undesired byproducts, complicating downstream processing and reducing the overall yield of the target alcohol[10].
-
Transport Barriers: The cell membrane can impede the transport of the substrate into the cell or the product out of it, potentially limiting the reaction rate[12].
-
Complex Reaction Milieu: The presence of biomass and spent growth medium can make product recovery and purification more challenging[10].
Commonly used whole-cell biocatalysts for ketone reduction include workhorses like Saccharomyces cerevisiae (baker's yeast)[14][15], various Candida species[16][17][18], and recombinant organisms like Escherichia coli engineered to overexpress specific reductases[19][20][21].
Isolated Enzymes: The High-Purity, Precision Tool
The use of isolated KREDs offers a more controlled and defined catalytic system. This approach is favored when high purity and specificity are paramount.
Key Advantages:
-
High Specificity and Purity: A purified enzyme preparation eliminates the risk of side reactions, leading to a cleaner reaction profile and a product of higher purity[11][13].
-
Simplified Process Control: With a well-defined system, reaction kinetics are easier to model and monitor, and downstream processing is significantly simplified[11].
-
Overcoming Transport Limitations: The direct interaction between the enzyme and substrate in a homogenous solution removes any cell membrane transport barriers.
Limitations:
-
External Cofactor Regeneration Required: The primary drawback is the need for an external system to regenerate the NAD(P)H cofactor. This is typically accomplished by adding a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a corresponding sacrificial co-substrate (glucose or formate)[8][21][22].
-
Higher Cost: The expenses associated with enzyme expression, purification, and the addition of cofactors and regeneration enzymes make this a more costly option upfront[10].
-
Potential for Lower Stability: Removed from their protective cellular environment, isolated enzymes can be more susceptible to denaturation under non-optimal conditions.
The following diagram illustrates the fundamental differences between the two systems.
Caption: Comparison of Whole-Cell and Isolated Enzyme Systems.
Section 2: Performance Comparison for 4-Methylacetophenone Reduction
The efficacy of a biocatalyst is measured by its ability to convert the substrate into the desired enantiomer with high efficiency and selectivity. The following table summarizes experimental data from various studies on the reduction of 4-methylacetophenone and structurally similar ketones, providing a direct comparison of different biocatalytic approaches.
| Biocatalyst | Type | Substrate | Conversion (%) | e.e. (%) | Product | Time (h) | Reference |
| Saccharomyces cerevisiae | Whole-Cell | 4-Methylacetophenone | >95 | 94 | (S) | 24 | [23] |
| Lactobacillus senmaizukei | Whole-Cell | 4-Methylacetophenone | 95 | 94 | (S) | 48 | [23] |
| Candida parapsilosis CCTCC M203011 | Whole-Cell | 4-Chloroacetophenone | >99 | >99 | (S) | 12 | [16] |
| Recombinant E. coli / KRED1-Pglu | Whole-Cell | 4-Methylacetophenone | ~50 | >99 | (R) | 4 | [24] |
| Recombinant E. coli / GoCR | Whole-Cell | 4-Chloroacetophenone | >99 | >99 | (S) | 18 | [20] |
| Isolated KRED1-Pglu | Isolated Enzyme | 4-Methylacetophenone | >98 | >99 | (R) | 1 | [24] |
| Isolated KRED from L. kefir | Isolated Enzyme | Acetophenone | >99 | >99 | (R) | 24 | [8] |
Note: Data for different acetophenone derivatives are included to illustrate the capabilities of the biocatalysts, as performance can be substrate-dependent.
From this data, a clear distinction emerges. Whole-cell systems like Lactobacillus and Saccharomyces are effective, delivering high conversion and good-to-excellent enantioselectivity[23]. However, isolated enzymes, such as KRED1-Pglu, can achieve near-perfect enantioselectivity and conversion in significantly shorter reaction times, highlighting the efficiency gains from removing cellular barriers[24]. Recombinantly expressed enzymes, whether used in whole cells or isolated, often provide access to higher activities and specificities tailored for industrial applications[8][20][24].
Section 3: Detailed Experimental Protocols
To provide a practical framework, this section details standardized, self-validating protocols for both whole-cell and isolated enzyme-mediated reductions.
Protocol 1: Whole-Cell Reduction with Saccharomyces cerevisiae (Baker's Yeast)
This protocol leverages the accessibility and robustness of baker's yeast, a classic choice for asymmetric ketone reduction[14][25].
A. Materials and Reagents:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
D-Glucose (co-substrate for cofactor regeneration)
-
4-Methylacetophenone (substrate)
-
Phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Erlenmeyer flask and magnetic stirrer
B. Step-by-Step Methodology:
-
Yeast Activation: Suspend 10 g of active dry yeast in 100 mL of 100 mM phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask. Add 5 g of D-glucose. Stir the suspension at 30°C for 30-60 minutes to activate the cells. The causality here is to awaken the yeast from its dormant state and initiate the metabolic activity required for cofactor regeneration.
-
Substrate Addition: Dissolve 100 mg of 4-methylacetophenone in a minimal amount of ethanol or DMSO (e.g., 1 mL) to aid solubility, and add it dropwise to the yeast suspension. High substrate concentrations can be toxic to the cells, so a concentration of ~1 g/L is a safe starting point.
-
Incubation: Seal the flask and incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.
-
Monitoring (Self-Validation): Periodically withdraw a small aliquot (e.g., 1 mL), add an equal volume of ethyl acetate, and vortex thoroughly. Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the ketone substrate. This step is crucial for determining the reaction's endpoint.
-
Work-up and Extraction: Once the reaction is complete, add an equal volume of ethyl acetate to the entire reaction mixture and stir vigorously for 15 minutes. Separate the organic layer. Repeat the extraction two more times to ensure complete recovery of the product.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography. Analyze the final product for yield and enantiomeric excess (% e.e.) by chiral GC or HPLC.
Protocol 2: Isolated Ketoreductase (KRED) with Cofactor Regeneration
This protocol describes a more defined system using a commercially available KRED and an enzymatic cofactor regeneration system[22][26].
A. Materials and Reagents:
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
NADP+ (or NAD+)
-
D-Glucose
-
4-Methylacetophenone
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
B. Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, prepare a 10 mL solution by dissolving D-glucose (e.g., 1.1 equivalents relative to substrate) and NADP+ (e.g., 0.5-1 mM) in the phosphate buffer. The choice of NADP+ over NADH is KRED-dependent and should be verified from the enzyme's specification sheet.
-
Enzyme Addition: Add the required units of KRED and GDH to the buffered solution. The GDH is the cornerstone of the self-validating system; its role is to oxidize glucose, thereby reducing NADP+ back to the NADPH required by the KRED. This creates a catalytic cycle for the expensive cofactor.
-
Substrate Addition: Add 100 mg of 4-methylacetophenone (dissolved in a minimal amount of co-solvent if necessary).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) for 1-12 hours. Isolated enzyme reactions are typically much faster than whole-cell processes.
-
Monitoring: Monitor the reaction progress via HPLC or GC analysis of extracted aliquots, as described in Protocol 1.
-
Work-up and Analysis: Upon completion, extract the aqueous reaction mixture three times with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Analyze the purified product for yield and % e.e. by chiral GC or HPLC.
Section 4: Visualizing the Core Processes
Visual diagrams are essential for clarifying complex biological and experimental workflows.
General Experimental and Analytical Workflow
Caption: Standard workflow for biocatalytic reduction experiments.
The Ketoreductase Catalytic Cycle
Caption: The enzymatic cycle of ketone reduction and cofactor regeneration.
Section 5: Conclusion and Future Outlook
The asymmetric reduction of 4-methylacetophenone is readily achievable using both whole-cell and isolated enzyme biocatalysts.
-
Whole-cell systems , particularly those using Saccharomyces cerevisiae or Lactobacillus species, offer a cost-effective, straightforward method ideal for initial feasibility studies and applications where downstream purity is less critical. Their built-in cofactor regeneration is a significant advantage[10][11][23].
-
Isolated ketoreductases provide a superior solution for applications demanding high purity, rapid conversion, and precise control[13][24]. While the initial investment is higher due to enzyme purification and the need for an external regeneration system, the benefits of a cleaner reaction profile and simplified work-up often justify the cost in pharmaceutical development[8].
The decision of which system to employ is not merely technical but also strategic. For early-stage research, the robustness and low cost of whole cells are highly advantageous. As a project progresses towards process development and scale-up, the precision and efficiency of an isolated, and often engineered, ketoreductase becomes indispensable[20]. The continued discovery of novel enzymes and advances in protein engineering will undoubtedly expand the biocatalytic toolkit, further solidifying biocatalysis as a key enabling technology for sustainable chemical manufacturing.
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- A predictive thermodynamic model for the bioreduction of acetophenone to phenethyl alcohol using resting cells of Saccharomyces cerevisiae. (1999). PubMed.
- A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. (2018).
- Lecture #5 – Using Whole Cells as Biocatalysts: Why/When, Growth vs Conversion (Screening).Tufts University.
- Isolated enzyme vs. whole cell (WC) catalysis. Advantages and disadvantages...
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Royal Society of Chemistry.
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- Ketoreductase polypeptides for the reduction of acetophenones.
- Whole Cells as Biocatalysts in Organic Transformations.
- Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. (2021). Queen's University Belfast Research Portal.
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- Whole cell biocatalysts: essential workers from Nature to the industry.
- Candida parapsilosis: A versatile biocatalyst for organic oxid
- Organosilanes in Metal-Catalyzed, Enantioselective Reductions. (2021).
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- Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System.PLOS ONE.
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- Biocatalytic Reduction Reactions from a Chemist's Perspective.PubMed Central (PMC).
- Application Notes and Protocols: Biocatalytic Reduction of 4'-Chloroacetophenone to (S)-1-(4-Chlorophenyl)ethanol.Benchchem.
- Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ. (2024). ScienceDirect.
- A study on screening and effect of culture conditions on the reduction of selected ketones. (2013).
- Applications of biocatalysts in reduction reaction: a review. (2022).
- Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. (2013).
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- 8. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iijls.com [iijls.com]
- 16. Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]
- 19. Sci-Hub. Asymmetric reduction of ketones with recombinant E. coli whole cells in neat substrates / Chemical Communications, 2011 [sci-hub.box]
- 20. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 21. Host cell and expression engineering for development of an E. coli ketoreductase catalyst: Enhancement of formate dehydrogenase activity for regeneration of NADH - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
A Comparative Guide to Chiral Alcohol Synthesis: Benchmarking a Novel Carbohydrate-Derived Catalyst Against the Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. The demand for highly efficient and selective catalysts is ever-present. This guide offers a detailed comparison of a novel, carbohydrate-derived chiral amino alcohol catalyst in the asymmetric addition of diethylzinc to aldehydes against the well-established Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of prochiral ketones.
Introduction to Asymmetric Alcohol Synthesis
Chiral alcohols are organic compounds containing a hydroxyl group attached to a stereocenter. The spatial arrangement of substituents around this chiral center can lead to vastly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance. Two prominent strategies for achieving this are the catalytic asymmetric addition of organometallic reagents to carbonyls and the enantioselective reduction of ketones.
This guide will delve into a direct comparison of a recently developed chiral amino alcohol catalyst derived from D-fructose for the enantioselective addition of diethylzinc to benzaldehyde, and the venerable CBS reduction, a gold standard in the asymmetric reduction of ketones.
The Contenders: A Novel Catalyst and an Established Standard
The New Challenger: A Fructose-Derived Amino Alcohol Catalyst
Recent research has focused on the development of sustainable and readily available chiral catalysts. Carbohydrates, with their inherent chirality and structural diversity, represent a promising and cost-effective starting point for ligand synthesis.[1] This guide will examine the performance of a novel β-amino alcohol derived from D-fructose in the enantioselective addition of diethylzinc to benzaldehyde.[1]
The Reigning Standard: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of prochiral ketones to their corresponding chiral secondary alcohols.[2][3] It employs a chiral oxazaborolidine catalyst, typically derived from proline, and a borane reducing agent.[3][4] The predictability and high enantioselectivity of the CBS reduction have made it a benchmark in asymmetric synthesis.[3]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, we will evaluate the performance of the fructose-derived amino alcohol catalyst in the enantioselective addition of diethylzinc to benzaldehyde and the CBS reduction of acetophenone, a structurally similar prochiral ketone.
| Catalytic System | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |
| Fructose-Derived Amino Alcohol | Diethylzinc Addition | Benzaldehyde | up to 100 | up to 96 | (S) | [1] |
| (R)-CBS Catalyst | Ketone Reduction | Acetophenone | 89 | 91 | (S) | [2] |
As the data indicates, the novel fructose-derived amino alcohol catalyst demonstrates excellent performance, achieving a quantitative yield and very high enantioselectivity in the addition of diethylzinc to benzaldehyde.[1] The CBS reduction also provides high yield and excellent enantioselectivity for the reduction of acetophenone.[2]
Causality Behind Experimental Choices
The choice of a catalytic system is dictated by several factors, including the nature of the substrate, the desired stereochemical outcome, and practical considerations such as catalyst availability and cost.
The diethylzinc addition reaction is a powerful tool for carbon-carbon bond formation, directly constructing a new chiral center. The use of a chiral ligand, such as the fructose-derived amino alcohol, is crucial for controlling the stereochemistry of the newly formed secondary alcohol. The mechanism involves the formation of a chiral zinc-ligand complex that coordinates to the aldehyde, directing the nucleophilic attack of the ethyl group from one face of the carbonyl.
The CBS reduction, on the other hand, is a hydride reduction. The chiral oxazaborolidine catalyst forms a complex with the borane reducing agent, creating a chiral environment that forces the hydride to be delivered to one prochiral face of the ketone.[5] The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the absolute configuration of the resulting alcohol.[2]
Experimental Protocols: A Self-Validating System
The following protocols provide detailed, step-by-step methodologies for the two benchmark reactions.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Fructose-Derived Amino Alcohol
This generalized protocol is based on procedures for the use of carbohydrate-derived ligands in the enantioselective addition of diethylzinc to aldehydes.[1]
Materials:
-
Fructose-derived chiral β-amino alcohol ligand
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn) in a suitable solvent (e.g., hexane)
-
Benzaldehyde (freshly distilled)
-
Anhydrous hexane
-
Standard anhydrous reaction setup (Schlenk line, argon atmosphere)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral β-amino alcohol ligand (0.05 mmol, 20 mol%) in anhydrous hexane (0.25 mL).
-
Add Ti(OiPr)₄ (104 µL, 0.35 mmol, 1.4 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzaldehyde (26.5 mg, 0.25 mmol, 1.0 eq) to the reaction mixture.
-
Slowly add a 1.0 M solution of diethylzinc in hexane (0.75 mL, 0.75 mmol, 3.0 eq) dropwise.
-
Stir the reaction at 0 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol is a representative procedure for the CBS reduction of a prochiral ketone.[5]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Catecholborane (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard anhydrous reaction setup (argon atmosphere)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve acetophenone (56 mmol, 1.0 equiv) in anhydrous toluene (110 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 11.2 mL, 0.2 equiv) to the reaction mixture and stir for 5 minutes at -78 °C.
-
Slowly add a solution of catecholborane (1.0 M in THF, 100.8 mL, 1.8 equiv) to the reaction mixture.
-
Stir the reaction at -78 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting (S)-1-phenylethanol by chiral HPLC or GC.
Visualization of Key Processes
To better understand the experimental workflows and the catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.
Conclusion
This guide has provided a comparative analysis of a novel carbohydrate-derived amino alcohol catalyst and the well-established CBS reduction for the synthesis of chiral alcohols. Both methods demonstrate high efficacy in terms of yield and enantioselectivity. The choice between these and other catalytic systems will ultimately depend on the specific synthetic challenge, including substrate scope, desired product configuration, and economic considerations. The development of new catalysts from readily available chiral pool starting materials, such as carbohydrates, represents an exciting and sustainable direction in the field of asymmetric catalysis.
References
-
Kasashima, Y., et al. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. J-Stage. Retrieved from [Link]
-
MDPI. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Evaluating Chiral Stationary Phase Performance
For researchers, scientists, and professionals in drug development, the resolution of enantiomers is not merely an analytical challenge—it is a critical necessity for ensuring the safety and efficacy of pharmaceutical compounds.[1][2][3] High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is the definitive method for this task.[1][2][4] This guide provides an in-depth comparison of common CSPs, grounded in experimental data and field expertise, to empower you in selecting the optimal phase for any given separation.
The core principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2][3][5] The differential stability of these complexes dictates their retention times, ultimately leading to separation.[2] Success is therefore fundamentally dependent on the choice of the CSP.
A Survey of Commercially Prevalent Chiral Stationary Phases
The diverse structures of chiral molecules demand a variety of CSPs, each with distinct recognition mechanisms. Understanding these classes is the first step toward methodical selection.
-
Polysaccharide-Based CSPs: As the most widely used CSPs, derivatives of cellulose and amylose are celebrated for their broad applicability and high success rates in resolving a vast array of racemates.[1][6] Chiral recognition is a complex interplay of hydrogen bonding, dipole-dipole interactions, and the inclusion of analytes into chiral grooves within the polysaccharide structure.[1][5] These are often the first choice in a screening protocol due to their versatility.[7][8][9]
-
Protein-Based CSPs: These phases utilize proteins such as α1-acid glycoprotein (AGP), human serum albumin (HSA), or ovomucoid immobilized on a silica support.[1][6] They are particularly effective for separating drug molecules and mimicking drug-protein binding interactions, offering unique selectivity, especially for ionizable compounds in reversed-phase mode.
-
Pirkle-Type (Brush-Type) CSPs: Named after William Pirkle, these CSPs are designed based on the "three-point interaction" model.[3][10] They consist of small, well-defined chiral molecules covalently bonded to the silica surface, offering predictable interactions based on π-π interactions, hydrogen bonding, and steric hindrance.[3][10][11] A key advantage is their durability and broad compatibility with mobile phases, including normal-phase, reversed-phase, and SFC conditions.[11][12][13]
-
Macrocyclic Glycopeptide (Antibiotic) CSPs: Introduced by Daniel W. Armstrong, CSPs based on antibiotics like vancomycin and teicoplanin possess a complex structure with multiple stereogenic centers, aromatic moieties, and ionizable groups.[14][15] This complexity allows for multimodal retention mechanisms, including ion-exchange, hydrogen bonding, and inclusion complexation, making them exceptionally versatile for a wide range of compounds, particularly polar and ionizable analytes.[14][15][16]
-
Cyclodextrin-Based CSPs: These employ cyclic oligosaccharides as chiral selectors.[1][5][6] The primary mechanism for chiral recognition is the formation of inclusion complexes, where the analyte's hydrophobic portion fits into the cyclodextrin's cavity.[1][5][6] Secondary interactions with hydroxyl groups on the rim of the cyclodextrin further contribute to enantioselectivity.[1]
Performance Evaluation: A Systematic Workflow
A trial-and-error approach to CSP selection is inefficient. A structured screening strategy, guided by the analyte's properties and an understanding of CSP mechanisms, significantly accelerates method development.[2]
The goal of the initial screen is not to achieve baseline resolution immediately, but to identify promising combinations of CSP and mobile phase. A logical first step is to screen a diverse set of columns covering the major CSP classes.
Objective comparison requires quantifying separation quality using established chromatographic parameters.
| Metric | Formula | Significance |
| Selectivity (α) | α = k₂' / k₁' | The primary measure of a CSP's ability to differentiate between two enantiomers. An α > 1 is required for any separation. |
| Resolution (Rs) | Rs = 2(t₂ - t₁) / (w₁ + w₂) | The ultimate measure of separation. An Rs value of ≥ 1.5 indicates baseline separation, which is the goal for quantitative analysis. |
| Efficiency (N) | N = 16(t / w)² | Measured in theoretical plates, it reflects the sharpness of the chromatographic peaks. Higher N contributes to better resolution. |
| Retention Factor (k') | k' = (t - t₀) / t₀ | Describes the retention of an analyte on the column. Values between 2 and 10 are generally ideal for robust methods. |
Where t₁ and t₂ are the retention times of the first and second eluting enantiomers, w₁ and w₂ are their peak widths at the base, and t₀ is the column dead time.
Comparative Performance Data
The efficacy of a CSP is highly dependent on the analyte's structure. The following table summarizes the general applicability of different CSP types for various classes of pharmaceutical compounds, based on extensive application data.
| CSP Type | Primary Interaction(s) | Best Suited For | Typical Mobile Phases |
| Polysaccharide | H-bonding, π-π, Steric | Broad range of neutral & acidic/basic compounds, aromatic heterocycles. | Normal Phase, Reversed Phase, Polar Organic |
| Protein (AGP) | Hydrophobic, Electrostatic | Ionizable drugs (acids, bases, zwitterions), especially hydrophilic compounds. | Reversed Phase (aqueous buffers) |
| Pirkle-Type | π-π, H-bonding, Dipole | Compounds with π-acidic or π-basic groups (e.g., NSAIDs, beta-blockers). | Normal Phase, SFC |
| Macrocyclic Glycopeptide | Ion-exchange, H-bonding, Inclusion | Primary amines, amino acids, cyclic compounds, polar analytes. | Reversed Phase, Polar Ionic, Polar Organic |
| Cyclodextrin | Inclusion Complexation | Aromatic compounds, molecules that fit the hydrophobic cavity. | Reversed Phase |
Experimental Protocol: A Universal Screening Approach
This protocol provides a robust starting point for evaluating a new chiral compound against a set of diverse CSPs.
Objective: To identify the most promising CSP and mobile phase conditions for the resolution of a target racemic analyte.
1. Analyte & Sample Preparation:
- Prepare a stock solution of the racemic analyte at approximately 1 mg/mL in a suitable solvent (e.g., Methanol, Ethanol).
- Dilute this stock to a working concentration of 0.1-0.2 mg/mL using the initial mobile phase for injection.
2. Instrumentation & Columns:
- HPLC or UHPLC system with UV/Vis or PDA detector.
- Screening Columns (Example Set):
- Polysaccharide: e.g., Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
- Macrocyclic Glycopeptide: e.g., CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm)
- Pirkle-Type: e.g., Whelk-O® 1 (250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Screening Protocol):
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at an appropriate wavelength (e.g., 254 nm or λ-max of analyte).
- Injection Volume: 5 µL
4. Mobile Phase Screening Sequence:
- Condition A (Normal Phase):
- Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
- Note: For basic analytes, add 0.1% Diethylamine (DEA). For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA).
- Condition B (Polar Organic Mode):
- Mobile Phase: Methanol + 0.1% TFA (for acids) or 0.1% DEA (for bases)
- Condition C (Reversed Phase):
- Mobile Phase: Acetonitrile / 20 mM Ammonium Bicarbonate pH 9.0 (50:50, v/v)
5. Data Analysis & Next Steps:
- For each column/condition combination, calculate the selectivity (α) and resolution (Rs) for any observed separation.
- Identify the condition that provides the best initial separation (highest α and Rs).
- Proceed to optimization by systematically adjusting the mobile phase composition (e.g., changing the Hexane/IPA ratio, altering buffer pH) and temperature to achieve Rs ≥ 1.5.
Causality and Trustworthiness in Method Development
-
Why screen multiple mobile phase modes? The interaction mechanism of a CSP can change dramatically with the polarity of the mobile phase.[17] A compound that shows no resolution in normal phase (dominated by H-bonding and π-π interactions) might resolve perfectly in reversed phase where hydrophobic and ionic interactions become dominant.[18]
-
The Role of Additives: Acidic (TFA) and basic (DEA) additives are critical for ionizable analytes. They act to suppress the ionization of the analyte and/or stationary phase functional groups, leading to improved peak shape and consistent interactions, which is fundamental for reproducible separation.
-
Self-Validating Protocols: The screening process itself is self-validating. By testing diverse and orthogonal separation mechanisms (e.g., inclusion complexation vs. π-π interaction), you increase the probability of finding a successful separation and build confidence that a "no separation" result is truly due to a lack of interaction, not just suboptimal conditions.[9]
By adopting a systematic, mechanism-driven approach to evaluating chiral stationary phases, you can move beyond trial-and-error and efficiently develop robust, reliable methods for the most challenging enantiomeric separations.
References
-
MDPI. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available from: [Link]
-
Regis Technologies. Pirkle-Type Chiral Stationary Phases. Available from: [Link]
-
Element Lab Solutions. Pirkle-Type Chiral Stationary Phases. Available from: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
-
Wikipedia. Chiral column chromatography. Available from: [Link]
-
PubMed. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Available from: [Link]
-
PubMed. Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Available from: [Link]
-
Sumika Chemical Analysis Service. Selection Method of Chiral Stationary Phases. Available from: [Link]
-
Bioanalysis Zone. Chiral HPLC column selection and method development guide (Sigma-Aldrich). Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]
-
PubMed. Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Available from: [Link]
-
I.R.I.S. Design, Synthesis, and Applications of Bis‐Amido HPLC Pirkle‐Type Chiral Stationary Phases. Available from: [Link]
-
ResearchGate. 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF. Available from: [Link]
-
SpringerLink. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Available from: [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]
-
PMC - NIH. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Available from: [Link]
-
Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Available from: [Link]
-
PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]
-
Phenomenex. Phenomenex Publishes Guide for Chiral Column Selection. Available from: [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (R)-1-(4-Methylphenyl)ethanol Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. Chiral molecules, such as (R)-1-(4-Methylphenyl)ethanol, a versatile intermediate in pharmaceutical and fragrance synthesis, often exhibit significantly different pharmacological and toxicological profiles between their enantiomeric forms.[1] Therefore, robust and reproducible analytical methods are paramount.
This guide provides an in-depth comparison of common analytical methodologies for the enantioselective analysis of this compound. In the absence of a formal, publicly available round-robin study for this specific analyte, this document synthesizes data and protocols from established practices for structurally similar aromatic alcohols to present a simulated inter-laboratory comparison. The objective is to equip laboratories with the knowledge to select, validate, and troubleshoot methods, thereby ensuring consistency and reliability of results across different sites.
The Imperative of Inter-Laboratory Validation
An analytical method, no matter how well-developed in a single laboratory, must demonstrate its transferability and robustness to be considered truly validated. Inter-laboratory comparisons, or proficiency tests, are the gold standard for this purpose.[2][3][4] They serve to:
-
Establish Method Robustness: Assess the method's performance when subjected to variations in instrumentation, reagents, and environmental conditions inherent to different laboratories.
-
Benchmark Laboratory Performance: Provide an objective measure of a laboratory's competence against its peers.[2]
-
Ensure Consistency in Quality Control: Guarantee that the same material will yield equivalent results, a critical requirement for global supply chains in the pharmaceutical industry.
The workflow for such a comparative study is a systematic process designed to minimize bias and produce statistically meaningful results.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of (R)-1-(4-Methylphenyl)ethanol
As a Senior Application Scientist, my primary objective is to empower fellow researchers with not only the tools for discovery but also the knowledge to maintain a safe and compliant laboratory environment. The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-1-(4-Methylphenyl)ethanol, moving beyond mere instruction to explain the critical reasoning behind each procedure.
This compound, a secondary alcohol also known as p-Tolylmethylcarbinol, is a valuable chiral intermediate in pharmaceutical synthesis and a component in the flavor and fragrance industry[1][2]. While not classified as acutely hazardous, its improper disposal can pose risks to personnel and the environment. This document serves as your operational plan for its end-of-life management.
Hazard Identification and Waste Characterization
The foundational principle of chemical waste management is to treat all laboratory-generated waste as hazardous until proven otherwise.[3] A thorough characterization based on reliable data is the first step in ensuring a safe disposal pathway.
While one Safety Data Sheet (SDS) notes that the product is not considered hazardous by the US OSHA Hazard Communication Standard 2024, other sources apply GHS hazard statements indicating it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] For disposal, we must adopt the more cautious classification.
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Significance for Disposal |
| CAS Number | 536-50-5 | Unique identifier for accurate labeling and waste profiling. |
| Molecular Formula | C₉H₁₂O | Informs on the basic elemental composition. |
| Appearance | Clear, colorless liquid | Visual confirmation of the substance. |
| Boiling Point | 218-220 °C (424-428 °F) | High boiling point means it is not highly volatile at room temperature. |
| Flash Point | 102 °C (215.6 °F) | Crucial for Waste Classification. This is above the 60 °C (140 °F) threshold for an ignitable hazardous waste (D001) under RCRA regulations.[5][6] Therefore, it is classified as a combustible liquid, not a flammable one, but must still be kept from ignition sources. |
| Water Solubility | Slightly soluble | Indicates it should not be disposed of down the drain, as it can persist and become an environmental contaminant.[4][5][7] |
| Incompatibilities | Strong oxidizing agents | Dictates waste segregation protocols to prevent dangerous reactions.[5] |
Core Disposal Protocol: Segregation and Containment
The following step-by-step methodology ensures that this compound waste is handled safely from the point of generation to its final collection.
Step 1: Designate the Correct Waste Stream
This compound must be collected as liquid hazardous waste . Specifically, it belongs in the Non-Halogenated Organic Solvents stream.
-
Causality: Segregating waste is critical to prevent violent chemical reactions.[8][9] Mixing this alcohol with incompatible waste, such as the strong acids or oxidizers it is incompatible with, could lead to fire, explosion, or the release of toxic gases.[5]
Step 2: Select an Appropriate Waste Container
The integrity of the waste container is paramount to preventing leaks and spills.
-
Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle.[10] Ensure the container is in excellent condition with no cracks or signs of deterioration.
-
Lid/Cap: The container must have a tight-fitting, screw-on cap to prevent the release of vapors and to avoid spills.[9][11] Containers must remain closed at all times except when waste is being added.[3][6]
-
Fill Level: Never fill a waste container beyond 90% of its capacity.[12] This headspace allows for vapor expansion due to temperature changes, preventing container rupture.
Step 3: Label the Waste Container Correctly
Proper labeling is a regulatory requirement and essential for the safety of everyone in the lab and for the final disposal technicians.
-
Timing: Affix a completed hazardous waste label to the container before adding the first drop of waste.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it is part of a mixture, list all components and their approximate percentages.
-
The relevant hazard information. Check the appropriate boxes for "Irritant" and "Combustible".
-
The date of first accumulation.
-
Step 4: Store in a Designated Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[6][9]
-
Location: The SAA must be in the same room where the waste is generated.
-
Secondary Containment: The waste container should be placed within a larger, chemically compatible tub or tray to contain any potential leaks.
-
Segregation: Within the SAA, ensure the container of this compound is physically separated from incompatible waste streams like acids and oxidizers.[9]
Step 5: Arrange for Disposal
Once the waste container is 90% full, or if it has been in the SAA for close to one year, it is time for it to be removed from the laboratory.
-
Procedure: Follow your institution's specific procedure to request a waste pickup from the Environmental Health & Safety (EH&S) department or equivalent office.[6] Do not move the waste to other rooms or hallways.
Disposal Decision Workflow
The following diagram outlines the logical sequence from identifying a material as waste to its final, compliant removal from the laboratory.
Caption: Decision workflow for this compound waste management.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Minor Spill: For a small spill that you are trained and equipped to handle, alert others in the area. Wearing appropriate personal protective equipment (PPE) including safety goggles, lab coat, and nitrile gloves, contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[13] Scoop the absorbent material into a sealable bag or container, label it as hazardous waste, and dispose of it along with your chemical waste.
-
Major Spill: For large spills, or any spill you are not comfortable cleaning, evacuate the area immediately.[14] Alert nearby personnel and activate your facility's emergency response plan by contacting your EH&S office or emergency services. Provide them with the name of the chemical and the location of the spill.
The Principle of Waste Minimization
The most effective disposal procedure is to minimize the creation of waste in the first place. This is not only environmentally responsible but also cost-effective.
-
Source Reduction: Order only the quantity of this compound required for your immediate experimental needs.[6]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste generated.[6]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to track expiration dates, preventing chemicals from becoming waste due to age.[10]
By adhering to these detailed protocols, you ensure that the lifecycle of this compound in your laboratory concludes with the highest standards of safety, environmental stewardship, and regulatory compliance.
References
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). FooDB. [Link]
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RCRA Management of Excess Alcohol-based Hand Sanitizer. U.S. Environmental Protection Agency. [Link]
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SAFETY DATA SHEET - 1-(4-Methylphenyl)ethanol. Thermo Fisher Scientific. [Link]
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RCRA Guidance/Alcohol-Based Hand Sanitizers: U.S. Environmental Protection Agency Addresses Options for Repurposing/Recycling. Mitchell Williams Law. [Link]
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1-(4-Methylphenyl)ethanol | CAS#:536-50-5. Chemsrc. [Link]
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Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). The Human Metabolome Database. [Link]
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CID 160893720 | C18H24O2. PubChem. [Link]
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Reinterpretation of the Industrial Ethyl Alcohol Exemption to Allow for the Reclamation of Hand Sanitizer. U.S. Environmental Protection Agency. [Link]
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Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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RCRA Regulations Explained. National Environmental Trainers. [Link]
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Ethanol Factsheet. Stanford Environmental Health & Safety. [Link]
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Essential Safety Protocols: A Guide to Personal Protective Equipment for Handling (R)-1-(4-Methylphenyl)ethanol
This guide provides comprehensive safety and handling protocols for (R)-1-(4-Methylphenyl)ethanol (CAS No. 42070-92-8), a compound utilized as an intermediate in pharmaceutical synthesis and as a fragrance component in consumer goods.[1] While some safety data sheets (SDS) do not classify this chemical as hazardous under OSHA standards, others indicate potential for skin, eye, and respiratory irritation, as well as harm if swallowed.[2][3][4][5] In the interest of ensuring the highest standard of laboratory safety and adhering to the principle of As Low As Reasonably Achievable (ALARA) exposure, this document outlines a conservative personal protective equipment (PPE) and handling strategy based on the potential hazards identified.
Hazard Assessment and Risk Profile
A thorough understanding of the chemical's properties is foundational to establishing a robust safety plan. This compound is a colorless liquid with a characteristic floral, alcohol-like odor.[2][4] Its key physical and chemical properties, which inform handling and storage requirements, are summarized below.
Table 1: Physical and Chemical Properties of 1-(4-Methylphenyl)ethanol
| Property | Value | Source |
| CAS Number | 536-50-5 (Racemate) | [2][4] |
| Molecular Formula | C₉H₁₂O | [2][4] |
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 218-220 °C | [4] |
| Flash Point | 102 °C | [2][4] |
| Density | ~0.98 g/mL at 20°C | [4] |
| Water Solubility | Slightly soluble | [2][7] |
| Storage | Sealed in a dry, cool, well-ventilated place | [5][6][8] |
The primary risks associated with this compound stem from its potential irritant properties. The following GHS hazard statements, identified in multiple SDS, form the basis for our PPE recommendations.[3][4][5]
Table 2: GHS Hazard Classifications
| Hazard Statement | Classification | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in work areas. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through gloves and lab coats. |
| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent splashes and vapor exposure. |
| H335 | May cause respiratory irritation | Work in a well-ventilated area, preferably a chemical fume hood. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazard profile. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
To mitigate the risk of serious eye irritation (H319), appropriate eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields must be worn for all tasks, including handling closed containers.
-
Recommended for Splash Risk: When transferring liquids or performing reactions where splashing is possible, chemical splash goggles are required.[3]
Skin and Body Protection
Preventing dermal exposure is crucial to avoid potential skin irritation (H315).
-
Hand Protection: Chemically resistant gloves, such as standard nitrile gloves, should be worn. Before use, gloves must be inspected for any signs of degradation or puncture.[3] Use proper glove removal technique to avoid contaminating bare skin. If direct contact with the chemical occurs, change gloves immediately.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
To address the potential for respiratory irritation (H335), engineering controls are the primary line of defense.
-
Primary Control: All handling of open containers of this compound should be performed inside a certified chemical fume hood to ensure adequate ventilation.[8]
-
Secondary Control: In the rare event that work cannot be conducted in a fume hood (e.g., during a large-scale spill response), or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.
Table 3: Summary of PPE Requirements by Task
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing & Small Volume Transfers (<100 mL) | Safety Glasses | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup & Large Volume Transfers (>100 mL) | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Chemical Goggles | Nitrile Gloves | Lab Coat | Required if outside fume hood |
Operational and Disposal Procedures
A safe workflow integrates PPE use with proper handling and emergency preparedness. The following diagram and protocols outline the essential steps for safely managing this compound in the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation: Before starting, conduct a risk assessment for the specific procedure. Ensure the chemical fume hood is operational and that the locations of the nearest eyewash station, safety shower, and spill kit are known.
-
Donning PPE: Put on your lab coat, followed by eye protection, and finally, gloves.
-
Execution: Perform all manipulations of the chemical inside the fume hood, keeping the sash at the lowest practical height. Avoid breathing vapors.[3][8]
-
Decontamination: After handling, wipe down the work area with an appropriate solvent and dispose of the contaminated wipes as hazardous waste.
-
Doffing PPE: Remove gloves first, using a technique that avoids touching the outer surface with bare skin. Remove your lab coat, and finally, your eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[8]
Spill and Exposure Response
-
Minor Spill (in Fume Hood): Absorb the spill with an inert material like vermiculite or sand.[8] Collect the material into a sealed, labeled container for hazardous waste disposal.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.
Waste Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Collection: All liquid waste containing this chemical must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[2][6]
-
Disposal: The sealed waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[9] Under no circumstances should this chemical be disposed of down the drain. [10]
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can safely manage the risks associated with this compound, ensuring a secure laboratory environment for all personnel.
References
-
1-(4-Methylphenyl)ethanol | CAS#:536-50-5 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-(4-Methylphenyl)ethanol - SAFETY DATA SHEET. (2025, December 21). Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Retrieved January 17, 2026, from [Link]
-
p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. (2022). Food and Chemical Toxicology, 167. Retrieved January 17, 2026, from [Link]
-
CID 160893720 | C18H24O2 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB. (2010, April 8). Retrieved January 17, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2024, January 23). Retrieved January 17, 2026, from [Link]
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Ethanol Factsheet - Stanford Environmental Health & Safety. (n.d.). Retrieved January 17, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
